molecular formula C9H8ClN3O2 B1415125 Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-2-carboxylate CAS No. 1120214-92-7

Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-2-carboxylate

Cat. No.: B1415125
CAS No.: 1120214-92-7
M. Wt: 225.63 g/mol
InChI Key: WRARSQVGYXYTRF-UHFFFAOYSA-N
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Description

Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-2-carboxylate is a useful research compound. Its molecular formula is C9H8ClN3O2 and its molecular weight is 225.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O2/c1-2-15-9(14)8-11-7(10)6-4-3-5-13(6)12-8/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRARSQVGYXYTRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN2C=CC=C2C(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30653346
Record name Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-2-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1120214-92-7
Record name Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30653346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"Ethyl 4-chloropyrrolo[2,1-f]triazine-2-carboxylate" CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 4-chloropyrrolo[2,1-f][1][2][3]triazine-2-carboxylate

Chemical Abstract Service (CAS) Number: 1120214-92-7

Abstract

This guide provides a comprehensive technical overview of Ethyl 4-chloropyrrolo[2,1-f][1][2][3]triazine-2-carboxylate, a key heterocyclic building block in modern medicinal chemistry. We will explore its chemical properties, the strategic importance of its core pyrrolo[2,1-f][1][2][3]triazine scaffold, general synthetic considerations, and its critical applications in the development of targeted therapeutics, particularly kinase inhibitors. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their discovery programs.

Compound Identification and Properties

Ethyl 4-chloropyrrolo[2,1-f][1][2][3]triazine-2-carboxylate is a substituted bicyclic heterocycle that serves as a crucial intermediate in the synthesis of complex pharmaceutical agents. Its structure features a reactive chlorine atom, which is ideal for further functionalization, and an ethyl ester group, providing another site for modification or interaction.

Table 1: Physicochemical Properties

PropertyValueReference(s)
CAS Number 1120214-92-7[1][2][4]
Molecular Formula C₉H₈ClN₃O₂[1][2]
Molecular Weight 225.63 g/mol [2][4]
Physical Form Pale-yellow to Yellow-brown Solid[1]
Purity Typically ≥95% - 97%[1][2]
Storage Temperature 2-8 °C[1][4]
SMILES CCOC(=O)C1=NN2C(C=CC=C2Cl)=N1[5] (structure-derived)
InChI Key WRARSQVGYXYTRF-UHFFFAOYSA-N[1]

The Pyrrolo[2,1-f][1][2][3]triazine Scaffold: A Privileged Core in Drug Discovery

The true value of Ethyl 4-chloropyrrolo[2,1-f]triazine-2-carboxylate is understood by examining its core scaffold, which is considered a "privileged structure" in medicinal chemistry.[6] This unique bridgehead nitrogen heterocycle is a key structural motif in several highly successful and clinically relevant drugs.[7]

Its significance stems from its ability to mimic the purine nuclei of natural adenosine, allowing it to effectively interact with the ATP-binding sites of various enzymes, particularly kinases.[6] Kinases are a class of enzymes that are frequently dysregulated in diseases like cancer, making them prime targets for therapeutic intervention.[8] The pyrrolo[2,1-f][1][2][3]triazine scaffold is an integral component of numerous kinase inhibitors and antiviral drugs.[8][9]

Notable examples of drugs featuring this core include:

  • Remdesivir : A broad-spectrum antiviral agent used in the treatment of infections from RNA viruses.[7][9]

  • Avapritinib : A kinase inhibitor used to treat specific types of gastrointestinal stromal tumors.[8]

  • Brivanib Alaninate : An antitumorigenic drug that has been investigated for its role as a VEGFR-2 inhibitor.[7]

The versatility of this scaffold has led to the development of inhibitors for a wide range of critical cancer-related targets, including c-Met, VEGFR-2, EGFR, HER2, and ALK.[3][7][9]

cluster_applications Therapeutic Applications scaffold Pyrrolo[2,1-f][1,2,4]triazine (Privileged Scaffold) compound Ethyl 4-chloropyrrolo [2,1-f]triazine-2-carboxylate scaffold->compound  Is a key  intermediate of antiviral Antiviral Agents (e.g., Remdesivir) scaffold->antiviral  Is the core of kinase Kinase Inhibitors compound->kinase  Used to synthesize pathway Pathway Modulators (e.g., Hedgehog) compound->pathway  Used to synthesize

Core scaffold's role in drug development.

Synthesis and Reaction Mechanisms

The synthesis of the pyrrolo[2,1-f][1][2][3]triazine core generally begins with a substituted pyrrole derivative.[7] While specific process details for Ethyl 4-chloropyrrolo[2,1-f]triazine-2-carboxylate are proprietary, a generalized and chemically sound approach can be inferred from the literature. The causality behind the steps involves creating an N-aminated pyrrole, which can then undergo cyclization to form the fused triazine ring, followed by chlorination to install the reactive handle.

Conceptual Synthetic Workflow:

  • N-Amination of a Pyrrole Ester : The synthesis often starts with an appropriately substituted ethyl pyrrole-2-carboxylate. This precursor is treated with an aminating agent, such as O-(diphenylphosphinyl)hydroxylamine or O-(mesitylenesulfonyl)hydroxylamine, to install an amino group on the pyrrole nitrogen.[7] This step is critical as it introduces the third nitrogen atom required for the triazine ring.

  • Cyclization : The resulting N-aminopyrrole is cyclized to form the bicyclic pyrrolotriazinone ring system. This can be achieved by heating in the presence of a C1 source like formamidine acetate or in a high-boiling solvent like DMF.[7] This intramolecular reaction forges the fused six-membered triazine ring.

  • Chlorination : The intermediate pyrrolotriazinone is then converted to the target chloro-derivative. This is a crucial activation step, typically accomplished using a strong chlorinating agent like phosphorus oxychloride (POCl₃).[7] The resulting 4-chloro group is an excellent leaving group, making it the primary site for subsequent diversification reactions (e.g., Suzuki, Buchwald-Hartwig couplings).

cluster_workflow Conceptual Synthesis A Ethyl Pyrrole-2-carboxylate (Starting Material) B N-Aminopyrrole Intermediate A->B  N-Amination  (e.g., Dpp-ONH₂) C Pyrrolotriazinone Intermediate B->C  Cyclization  (Heat, C1 source) D Ethyl 4-chloropyrrolo [2,1-f]triazine-2-carboxylate C->D  Chlorination  (e.g., POCl₃)

Generalized synthetic pathway.

Applications in Target-Oriented Synthesis

The primary utility of this compound is as a versatile intermediate for constructing libraries of potential drug candidates. The 4-chloro position is readily displaced or coupled, allowing for the systematic exploration of structure-activity relationships (SAR).

Key Therapeutic Targets:

  • Dual c-Met/VEGFR-2 Inhibitors : Researchers have designed and synthesized series of pyrrolo[1,2-f][1][2][3]triazine derivatives as potent dual inhibitors of c-Met and VEGFR-2, two kinases implicated in tumor growth and angiogenesis.[3] The synthesis of these inhibitors often involves a crucial C-C or C-N bond-forming reaction at the 4-position of a chloro-substituted core.

  • Hedgehog (Hh) Signaling Pathway Inhibitors : The scaffold has been successfully used to develop novel inhibitors of the Hedgehog signaling pathway, which is aberrantly activated in several types of cancer.[10] SAR exploration in these studies involves modifying substituents on different rings of the core structure.[10]

  • Antiviral Agents : The synthesis of novel pyrrolotriazine derivatives has been explored for antiviral activity, particularly against influenza virus, where they have been suggested to act as neuraminidase inhibitors.[11][12]

Representative Experimental Protocol: Suzuki Coupling

To illustrate the utility of the reactive chloro group, the following is a representative, field-proven protocol for a Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern medicinal chemistry for creating carbon-carbon bonds.

Objective: To couple an arylboronic acid to the 4-position of the pyrrolotriazine core.

Materials:

  • Ethyl 4-chloropyrrolo[2,1-f]triazine-2-carboxylate (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

  • Solvent (e.g., 1,4-Dioxane/Water mixture, typically 4:1)

Step-by-Step Methodology:

  • Inert Atmosphere : To a dry reaction vessel, add Ethyl 4-chloropyrrolo[2,1-f]triazine-2-carboxylate, the arylboronic acid, and the base. The use of an inert atmosphere (purging the vessel with Nitrogen or Argon) is critical to prevent the oxidation and deactivation of the palladium catalyst.

  • Solvent Addition : Add the degassed solvent mixture (dioxane and water) to the vessel. Degassing the solvent (e.g., by sparging with argon for 15-20 minutes) is another essential step to remove dissolved oxygen that would poison the catalyst.

  • Catalyst Addition : Add the palladium catalyst to the reaction mixture. The catalyst is the engine of the reaction, facilitating the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle.

  • Reaction Execution : Heat the mixture to a specified temperature (e.g., 80-100 °C) and monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS). The heat provides the necessary activation energy for the catalytic cycle to proceed efficiently.

  • Work-up and Purification : Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the inorganic base and salts. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product using column chromatography on silica gel to isolate the desired 4-aryl-pyrrolo[2,1-f]triazine-2-carboxylate derivative. This final step ensures the removal of unreacted starting materials, catalyst residues, and byproducts.

Safety and Handling

As with all laboratory chemicals, Ethyl 4-chloropyrrolo[2,1-f]triazine-2-carboxylate should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Signal Word : Warning[1]

  • Hazard Statements :

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Precautionary Statements :

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Conclusion

Ethyl 4-chloropyrrolo[2,1-f]triazine-2-carboxylate is more than a simple chemical; it is a strategic tool for advancing drug discovery. Its value is anchored in its privileged heterocyclic core, which is validated by its presence in multiple FDA-approved drugs. The compound's reactive chlorine handle provides a reliable and versatile entry point for the synthesis of diverse and complex molecular architectures, enabling the systematic development of potent and selective modulators of key biological targets. For research teams in oncology, virology, and beyond, this intermediate represents a foundational building block for creating next-generation therapeutics.

References

  • Sigma-Aldrich. ETHYL 4-CHLOROPYRROLO[1,2-F][1][2][3]TRIAZINE-2-CARBOXYLATE.

  • Santa Cruz Biotechnology. ethyl 4-chloropyrrolo[2,1-f][1][2][3]triazine-2-carboxylate.

  • Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. National Library of Medicine.

  • Shi, P., et al. (2018). Exploration of novel pyrrolo[2,1-f][1][2][3]triazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2. PubMed.

  • CMIChem. cas 1120214-92-7|| where to buy Ethyl 4-chloropyrrolo[2,1-f][1][2][3]triazine-2-carboxylate.

  • Ren, X., et al. (2014). Design, synthesis, and evaluation of pyrrolo[2,1-f][1][2][3]triazine derivatives as novel hedgehog signaling pathway inhibitors. PubMed.

  • Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery.
  • Singh, U. P., et al. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. National Institutes of Health (NIH).

  • Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1][2][3]triazines. ResearchGate.

  • Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. National Library of Medicine.

  • EON Biotech. Ethyl 4-chloropyrrolo[2,1-f][1][2][3]triazine-6-carboxylate – (903129-94-2).

  • Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. MDPI.

  • Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. MDPI.

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"Ethyl 4-chloropyrrolo[2,1-f]triazine-2-carboxylate" molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 4-chloropyrrolo[2,1-f]triazine-2-carboxylate: Properties, Synthesis, and Applications

Executive Summary: Ethyl 4-chloropyrrolo[2,1-f]triazine-2-carboxylate is a heterocyclic organic compound featuring a pyrrolo[2,1-f][1][2][3]triazine core. This scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the backbone of several clinically significant drugs, including the antiviral agent Remdesivir and various kinase inhibitors used in oncology.[4][5] This guide provides a comprehensive technical overview of the compound's physicochemical properties, outlines a representative synthetic pathway with mechanistic insights, details standard characterization and quality control protocols, and discusses its potential applications in drug discovery. The content is tailored for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable chemical intermediate.

Compound Identification and Physicochemical Properties

Precise identification and understanding of a compound's properties are foundational to its effective use in research and development. Ethyl 4-chloropyrrolo[2,1-f]triazine-2-carboxylate is a stable, solid compound under standard laboratory conditions.

Table 1: Core Compound Identifiers and Properties

Parameter Value Source(s)
IUPAC Name Ethyl 4-chloropyrrolo[2,1-f][1][2][3]triazine-2-carboxylate N/A
CAS Number 1120214-92-7 [1][3][6][7]
Molecular Formula C₉H₈ClN₃O₂ [2][3][6][8]
Molecular Weight 225.63 g/mol [1][2][3][6][8]
Appearance Off-white to yellow solid (typical) N/A

| Storage | 2-8°C, under inert atmosphere |[1][3][7] |

Below is the two-dimensional chemical structure of the title compound, rendered to illustrate the fused heterocyclic system and key functional groups.

privileged_scaffold Core Pyrrolo[2,1-f][1,2,4]triazine Core Target Ethyl 4-chloropyrrolo [2,1-f]triazine-2-carboxylate Core->Target R₂ = COOEt R₄ = Cl Remdesivir Remdesivir (Antiviral) Core->Remdesivir R₄ = Aminopyrrolotriazine (Nucleoside Analog) Brivanib Brivanib (Kinase Inhibitor) Core->Brivanib R₄ = Anilino-quinoline Avapritinib Avapritinib (Kinase Inhibitor) Core->Avapritinib R₄ = Piperazinyl-pyrimidine

Caption: The versatile Pyrrolo[2,1-f]t[1][2][3]riazine scaffold and its derivatives.

Synthesis and Mechanistic Insights

While multiple synthetic routes to the pyrrolo[2,1-f]t[1][2][3]riazine core exist, a common and effective strategy involves the construction of the triazine ring onto a pre-formed pyrrole precursor. [4]This approach offers modularity and control over substituent placement.

Conceptual Retrosynthetic Analysis

A logical retrosynthetic pathway disconnects the triazine ring, revealing a key N-aminopyrrole intermediate. This intermediate can be formed from a suitable pyrrole dicarboxylate. The chlorination step is typically one of the final transformations.

Generalized Experimental Protocol

The following protocol is a representative, multi-step synthesis adapted from established literature methods for analogous structures. [4] Step 1: N-Amination of a Pyrrole Precursor

  • Rationale: The introduction of a nitrogen atom at the N1 position of the pyrrole ring is the critical step to enable subsequent cyclization into the triazine. Reagents like O-(diphenylphosphinyl)hydroxylamine provide an electrophilic "NH₂⁺" source.

  • Procedure: a. Dissolve the starting pyrrole ester (e.g., a diethyl pyrrole-2,4-dicarboxylate derivative) in a dry, aprotic solvent like DMF in a flame-dried, three-neck flask under an inert argon atmosphere. b. Cool the solution to 0°C in an ice bath. c. Add a strong, non-nucleophilic base such as sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise. The evolution of hydrogen gas should be observed. This deprotonates the pyrrole nitrogen, forming a highly nucleophilic pyrrolide anion. d. Stir for 30 minutes at 0°C, then add a solution of O-(diphenylphosphinyl)hydroxylamine in DMF dropwise. e. Allow the reaction to warm to room temperature and stir for 12-16 hours. f. Quench the reaction carefully by adding saturated aqueous ammonium chloride. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the resulting N-aminopyrrole intermediate via column chromatography (silica gel, hexane/ethyl acetate gradient).

Step 2: Cyclization to form the Pyrrolotriazinone Core

  • Rationale: Heating the N-aminopyrrole with a one-carbon source like formamidine acetate drives the condensation and intramolecular cyclization to form the fused bicyclic triazinone ring system.

  • Procedure: a. Combine the purified N-aminopyrrole with formamidine acetate in a high-boiling point solvent such as N-methyl-2-pyrrolidone (NMP). b. Heat the mixture to 150-165°C and maintain for 4-6 hours, monitoring the reaction progress by TLC or LC-MS. c. Cool the reaction mixture to room temperature and pour it into ice water to precipitate the product. d. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the pyrrolo[2,1-f]t[1][2][3]riazin-4(3H)-one intermediate.

Step 3: Chlorination

  • Rationale: The conversion of the triazinone (an amide-like structure) to the chloro-triazine is a standard transformation achieved using a strong chlorinating/dehydrating agent like phosphorus oxychloride (POCl₃). This activates the carbonyl for nucleophilic substitution by chloride.

  • Procedure: a. In a fume hood, carefully add the pyrrolotriazinone intermediate to an excess of phosphorus oxychloride (POCl₃). b. Heat the mixture to reflux (approx. 105°C) for 2-4 hours. The solid should dissolve as the reaction proceeds. c. Cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. This hydrolyzes the excess POCl₃ and precipitates the chlorinated product. d. Neutralize the acidic solution with a base (e.g., solid sodium bicarbonate or aqueous NaOH) until pH 7-8. e. Extract the product with a chlorinated solvent like dichloromethane (DCM). f. Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate in vacuo. g. Purify the final product, Ethyl 4-chloropyrrolo[2,1-f]triazine-2-carboxylate, by flash chromatography or recrystallization.

synthesis_workflow cluster_synthesis Synthetic Pathway cluster_purification Purification & QC Start Pyrrole Diester Precursor Step1 N-Amination (e.g., NaH, DPPH) Start->Step1 Intermediate1 N-Aminopyrrole Intermediate Step1->Intermediate1 Step2 Cyclization (Formamidine Acetate, Heat) Intermediate1->Step2 Intermediate2 Pyrrolotriazinone Intermediate Step2->Intermediate2 Step3 Chlorination (POCl₃, Reflux) Intermediate2->Step3 End Final Product: Ethyl 4-chloropyrrolo... -2-carboxylate Step3->End Purify Column Chromatography or Recrystallization End->Purify QC Spectroscopic Analysis (NMR, MS) Purify->QC

Caption: A generalized workflow for the synthesis and purification of the target compound.

Spectroscopic Characterization and Quality Control

A self-validating protocol for confirming the identity and purity of the synthesized compound is non-negotiable. It relies on a combination of chromatographic and spectroscopic techniques.

Table 2: Expected Spectroscopic Data

Technique Expected Results for C₉H₈ClN₃O₂ Rationale
¹H NMR ~1.4 ppm (t, 3H): -CH₃ of ethyl; ~4.4 ppm (q, 2H): -CH₂- of ethyl; ~7.0-8.5 ppm (m, 3H): Aromatic protons on the pyrrolotriazine core. Chemical shifts, splitting patterns (t=triplet, q=quartet), and integrations confirm the ethyl ester and the three distinct protons on the heterocyclic system.
¹³C NMR ~14 ppm: -CH₃; ~62 ppm: -CH₂-; ~110-150 ppm: Multiple signals for the 8 aromatic/heterocyclic carbons; ~165 ppm: Carbonyl carbon of the ester. Confirms the presence of 11 unique carbon environments (9 from the core, 2 from the ethyl group).
Mass Spec (ESI+) m/z ~226.0 [M+H]⁺: Protonated molecule; m/z ~248.0 [M+Na]⁺: Sodium adduct. The isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl in a ~3:1 ratio) will be visible at m/z 226 and 228, providing definitive evidence of the chlorine.

| HPLC | A single major peak with >95% purity (typical target). | Determines the purity of the compound and is used for reaction monitoring. |

qc_workflow start Crude Synthesized Product hplc Purity Check via HPLC start->hplc decision Purity > 95%? hplc->decision ms Mass Verification (LC-MS) Confirm MW = 225.63 Check Cl Isotope Pattern decision->ms Yes fail Repurify Batch decision->fail No nmr Structural Elucidation (¹H, ¹³C NMR) Confirm Connectivity & Functional Groups ms->nmr pass Batch Approved for Use nmr->pass fail->hplc

Caption: Quality control workflow for validating synthesized Ethyl 4-chloropyrrolo[2,1-f]triazine-2-carboxylate.

Applications in Drug Discovery and Development

Ethyl 4-chloropyrrolo[2,1-f]triazine-2-carboxylate is not typically an active pharmaceutical ingredient (API) itself but rather a high-value chemical intermediate or building block. Its utility stems from the reactivity of the chloro-substituent.

  • Kinase Inhibitor Synthesis: The chlorine at the C4 position is susceptible to nucleophilic aromatic substitution (SₙAr). This allows for the facile introduction of various amine-containing fragments, a common strategy in the synthesis of kinase inhibitors which often feature an N-aryl or N-alkyl amine "hinge-binding" motif. [5]A series of pyrrolo[2,1-f]t[1][2][3]riazine derivatives have shown potent antiproliferative activity against human cancer cells. [9]* Antiviral Drug Development: Given that the core scaffold is central to Remdesivir, this compound serves as an excellent starting point for the development of novel nucleoside and non-nucleoside antiviral agents. The ester group at the C2 position can be hydrolyzed and coupled with other moieties to explore new chemical space. [4][10]* Fragment-Based Drug Discovery (FBDD): The molecule itself can be used in FBDD screening campaigns. Its relatively low molecular weight and well-defined structure make it a suitable fragment for identifying initial binding interactions with protein targets.

Handling, Storage, and Safety Protocols

Adherence to strict safety protocols is mandatory when handling any laboratory chemical. While this specific compound does not have an extensive, publicly available toxicology profile, data from analogous structures and general chemical safety principles should be applied. [11][12][13] Table 3: Personal Protective Equipment (PPE) and Safety Measures

Category Requirement Rationale
Engineering Controls Work in a certified chemical fume hood. To prevent inhalation of dust or vapors. [11]
Eye Protection Chemical splash goggles. Protects against eye irritation or serious eye damage. [12][13]
Hand Protection Chemical-resistant gloves (e.g., Nitrile). Prevents skin contact, which may cause irritation. [11][13]

| Skin/Body Protection | Lab coat, closed-toe shoes. | Protects against accidental spills. |

First Aid Measures
  • In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention if irritation persists. [12]* In case of skin contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing. [11][12]* If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Call a physician if you feel unwell. [11][12]* If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Storage and Disposal
  • Storage: Store in a tightly sealed container in a refrigerator at 2-8°C as recommended. [1][3]For long-term storage, blanketing with an inert gas like argon is advisable to prevent slow degradation.

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow it to enter the environment. [12]

Conclusion

Ethyl 4-chloropyrrolo[2,1-f]triazine-2-carboxylate is a strategically important molecule in modern medicinal chemistry. Its value is derived from its privileged heterocyclic core, which is pre-validated in multiple FDA-approved drugs. The compound's well-defined structure and reactive handles make it an ideal intermediate for synthesizing libraries of novel compounds targeting a wide range of diseases, particularly in the fields of oncology and virology. Proper understanding of its synthesis, characterization, and safe handling is crucial for any research team aiming to unlock its full potential in drug discovery pipelines.

References

  • cas 1120214-92-7|| where to buy Ethyl 4-chloropyrrolo[2,1-f]t[1][2][3]riazine-2-carboxylate . CM197763.

  • ethyl 4-chloropyrrolo[2,1-f]t[1][2][3]riazine-7-carboxylate . Bluestar.

  • ethyl 4-chloropyrrolo[2,1-f]t[1][2][3]riazine-6-carboxylate . Bluestar.

  • 1120214-92-7| Chemical Name : Ethyl 4-chloropyrrolo[1,2-f]t[1][2][3]riazine-2-carboxylate . Pharmaffiliates.

  • Safety D
  • Ethyl 4-chloropyrrolo[1,2-f]t[1][2][3]riazine-2-carboxylate - Safety Data Sheet . ChemicalBook.

  • Synthetic strategies for pyrrolo[2,1-f]t[1][2][3]riazine: the parent moiety of antiviral drug remdesivir . National Institutes of Health (PMC).

  • SAFETY D
  • ethyl 4-chloropyrrolo[2,1-f]t[1][2][3]riazine-2-carboxylate . Bluestar.

  • Ethyl 4-chloropyrrolo[2,1-f]t[1][2][3]riazine-2-carboxylate . CHIRALEN.

  • SAFETY D
  • Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f]t[1][2][3]riazines . ResearchGate.

  • Design, synthesis and antiproliferative activity evaluation of a series of pyrrolo[2,1-f]t[1][2][3]riazine derivatives . ResearchGate.

  • Pyrrolo[2,1-f]t[1][2][3]riazine: a promising fused heterocycle to target kinases in cancer therapy . National Institutes of Health (PMC).

  • Bioactive Pyrrolo[2,1-f]t[1][2][3]riazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies . MDPI.

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"Ethyl 4-chloropyrrolo[2,1-f]triazine-2-carboxylate" chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl 4-chloropyrrolo[2,1-f][1][2][3]triazine-2-carboxylate

Introduction: The Strategic Importance of a Privileged Scaffold

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged scaffolds" due to their inherent ability to interact with diverse biological targets. The pyrrolo[2,1-f][1][2][3]triazine core is a prominent example of such a scaffold.[4] This unique fused heterocyclic system, a bioisostere of naturally occurring purines, is the foundational structure for a range of pharmaceutically significant agents, from potent kinase inhibitors in oncology to broad-spectrum antiviral drugs like Remdesivir.[2][5]

Ethyl 4-chloropyrrolo[2,1-f][1][2][3]triazine-2-carboxylate (CAS: 1120214-92-7) represents a critical and highly versatile intermediate for accessing novel derivatives based on this privileged core. Its structure is strategically designed for synthetic utility: the chloro-substituent at the C4 position acts as an excellent leaving group for nucleophilic substitution, while the ethyl ester at the C2 position offers a secondary site for modification or can be a crucial pharmacophoric element. This guide provides an in-depth analysis of its chemical properties, a robust synthetic protocol, reactivity profile, and its applications as a cornerstone building block for drug discovery and development.

Core Physicochemical and Structural Properties

The fundamental properties of Ethyl 4-chloropyrrolo[2,1-f][1][2][3]triazine-2-carboxylate are summarized below. This data provides the essential foundation for its handling, characterization, and application in a laboratory setting.

PropertyValueReference(s)
IUPAC Name Ethyl 4-chloropyrrolo[2,1-f][1][2][3]triazine-2-carboxylate[1]
CAS Number 1120214-92-7[1]
Molecular Formula C₉H₈ClN₃O₂[1][6]
Molecular Weight 225.63 g/mol [1][3][6]
Appearance Typically an off-white to yellow solidN/A
Purity (Typical) ≥97%[1]
Storage Conditions Store sealed in a dry, refrigerated environment (2-8°C)[3]
Solubility Soluble in common organic solvents like Dichloromethane, Chloroform, Ethyl Acetate, and DMSO. Sparingly soluble in alcohols.N/A

Synthesis and Purification Protocol

The synthesis of the pyrrolo[2,1-f][1][2][3]triazine core can be achieved through several established routes.[2] The following protocol describes a logical and efficient pathway to Ethyl 4-chloropyrrolo[2,1-f][1][2][3]triazine-2-carboxylate, starting from a suitable pyrrole precursor. The causality behind each step is explained to provide a deeper understanding of the process.

Synthetic Workflow Diagram

G cluster_0 Synthesis of Pyrrolotriazinone Intermediate cluster_1 Chlorination to Final Product cluster_2 Purification A Ethyl 1H-pyrrole-2-carboxylate B N-Amination (e.g., DPPH) A->B C Ethyl 1-amino-1H-pyrrole-2-carboxylate B->C D Cyclization with Formamidine Acetate C->D E Pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one D->E F Chlorination (POCl₃) E->F G Ethyl 4-chloropyrrolo[2,1-f][1,2,4] triazine-2-carboxylate F->G H Work-up & Crude Isolation G->H I Column Chromatography H->I J Final Product Characterization I->J

Caption: Synthetic workflow for the target compound.

Step-by-Step Methodology

Part A: Synthesis of Pyrrolo[2,1-f][1][2][3]triazin-4(3H)-one Intermediate

  • N-Amination of Pyrrole Precursor:

    • Procedure: To a solution of ethyl 1H-pyrrole-2-carboxylate in anhydrous DMF, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0°C under an inert atmosphere (N₂ or Ar). Stir the mixture for 30 minutes. Add a solution of O-(diphenylphosphinyl)hydroxylamine (DPPH, 1.1 eq) in DMF dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Causality: NaH is a strong base that deprotonates the pyrrole nitrogen, forming a nucleophilic anion. This anion then attacks the electrophilic nitrogen of DPPH, an efficient aminating agent, to form the crucial N-N bond required for the triazine ring.[2]

  • Cyclization to form the Triazinone Ring:

    • Procedure: Quench the reaction mixture from Step 1 by carefully adding saturated aqueous NH₄Cl. Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure. The crude N-aminated pyrrole is then dissolved in formamide, and formamidine acetate (3.0 eq) is added. The mixture is heated to 160-165°C for 4-6 hours.[2]

    • Causality: Formamidine acetate serves as a one-carbon source and a nitrogen source. At high temperatures, it condenses with the N-amino group and the adjacent ring position (via a complex cyclization cascade) to form the fused triazinone ring system.

Part B: Chlorination to Yield the Final Product

  • Conversion of Triazinone to 4-Chloro Derivative:

    • Procedure: To the crude pyrrolo[2,1-f][1][2][3]triazin-4(3H)-one from the previous step, add phosphorus oxychloride (POCl₃, 5-10 eq) and a catalytic amount of DMF. Heat the mixture to reflux (approx. 110°C) for 2-4 hours.

    • Causality: The lactam (amide) oxygen of the triazinone is first activated by POCl₃. This is followed by nucleophilic attack of the chloride ion and subsequent elimination, effectively replacing the C=O group with a C-Cl bond. This is a standard and highly effective method for converting heterocyclic ketones/amides to their chloro-derivatives.[2]

Part C: Work-up and Purification

  • Isolation and Purification:

    • Procedure: Carefully cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring. Neutralize the mixture with a saturated aqueous solution of NaHCO₃. The precipitated solid is collected by filtration, washed with water, and dried. The crude product is then purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes (e.g., 10% to 40% EtOAc/Hexanes).

    • Causality: The quenching and neutralization steps remove excess POCl₃ and acidic byproducts. Column chromatography separates the desired product from starting materials and reaction impurities based on polarity, yielding the pure Ethyl 4-chloropyrrolo[2,1-f][1][2][3]triazine-2-carboxylate.

Spectral Characterization (Predicted)

No publicly available spectra for this specific compound were identified. However, based on its structure and data from analogous pyrrolotriazines, a predicted spectral profile is provided below.[7][8] This serves as a guideline for researchers in confirming the identity and purity of the synthesized compound.

Data TypePredicted Characteristics
¹H NMR δ (ppm) in CDCl₃: ~8.2-8.4 (s, 1H, H5), ~7.5-7.7 (d, 1H, H7), ~7.0-7.2 (d, 1H, H6), ~4.3-4.5 (q, 2H, -OCH₂ CH₃), ~1.3-1.5 (t, 3H, -OCH₂CH₃ ). Rationale: The triazine ring protons are deshielded. The pyrrole protons will appear as doublets due to coupling. The ethyl ester will show a characteristic quartet and triplet.
¹³C NMR δ (ppm) in CDCl₃: ~160-165 (C=O), ~145-155 (C2, C4, C7a), ~110-130 (C5, C6, C7), ~60-65 (-C H₂CH₃), ~14-16 (-CH₂C H₃). Rationale: The carbonyl carbon is the most downfield. Carbons attached to heteroatoms (N, Cl) will also be significantly downfield.
Mass Spec. (EI or ESI+): Expected [M]⁺ at m/z 225. Expected [M+2]⁺ at m/z 227. Rationale: The molecular ion peak will be observed at its molecular weight. The presence of one chlorine atom will result in a characteristic isotopic pattern where the [M+2] peak is approximately one-third the intensity of the [M]⁺ peak.

Chemical Reactivity and Synthetic Utility

The primary synthetic value of Ethyl 4-chloropyrrolo[2,1-f][1][2][3]triazine-2-carboxylate lies in the high reactivity of the C4-chloro substituent. This position is electron-deficient due to the influence of the adjacent nitrogen atoms in the triazine ring, making it highly susceptible to nucleophilic aromatic substitution (SNAr).

This reactivity allows the chlorine atom to be readily displaced by a wide variety of nucleophiles, providing a powerful and straightforward method for generating diverse libraries of new chemical entities.

Key Reactivity Pathway: Nucleophilic Aromatic Substitution (SNAr)

Caption: SNAr reactions at the C4 position.

  • Reaction with Amines: This is the most common transformation, used to install various anilines and alkylamines. These reactions are typically run in polar aprotic solvents like DMF or NMP, often with a non-nucleophilic base (e.g., DIPEA) to scavenge the HCl byproduct. This is a cornerstone reaction for building libraries of kinase inhibitors.[4][5]

  • Reaction with Thiols: Thiolates are excellent nucleophiles and react readily to form 4-thioether derivatives.

  • Reaction with Alcohols: While less reactive than amines or thiols, alkoxides (generated from alcohols with a strong base like NaH) can displace the chloride to form 4-alkoxy or 4-aryloxy compounds.

Applications in Medicinal Chemistry and Drug Discovery

Ethyl 4-chloropyrrolo[2,1-f][1][2][3]triazine-2-carboxylate is not intended for direct biological application but serves as a high-value starting material for the synthesis of bioactive molecules.

  • Kinase Inhibitors: The pyrrolo[2,1-f][1][2][3]triazine scaffold is a proven platform for developing potent and selective kinase inhibitors for cancer therapy.[5] By reacting the C4-chloro position with various substituted anilines, researchers can systematically probe the ATP-binding pocket of kinases like ALK, c-Met, and VEGFR-2.[5][9] The ethyl ester at C2 can either be maintained as a hydrogen bond acceptor or hydrolyzed to the carboxylic acid for further derivatization to improve pharmacokinetic properties.

  • Antiviral Agents: The structural similarity of the core to purine nucleosides makes it an attractive scaffold for developing antiviral drugs.[2][7] The famous antiviral drug Remdesivir contains a related pyrrolotriazine C-nucleoside core. This intermediate allows for the synthesis of novel nucleoside and non-nucleoside analogues to be tested against a wide range of viruses.[5]

  • General Lead Discovery: As a "privileged scaffold," derivatives from this intermediate can be screened against a wide array of biological targets beyond kinases and viral proteins. The ease of diversification makes it an ideal starting point for high-throughput chemistry and lead generation campaigns.[4]

Conclusion

Ethyl 4-chloropyrrolo[2,1-f][1][2][3]triazine-2-carboxylate is a synthetically tractable and highly valuable chemical intermediate. Its key features—a privileged heterocyclic core and a reactive handle for diversification—make it a powerful tool for researchers and scientists in drug discovery. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, enables its effective application in the rapid development of novel small molecules with significant therapeutic potential.

References

  • Vertex AI Search Result. ethyl 4-chloropyrrolo[2,1-f][1][2][3]triazine-2-carboxylate.

  • Guchhait, S. K., & Kumari, S. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. National Center for Biotechnology Information.

  • Vertex AI Search Result. ethyl 4-chloropyrrolo[2,1-f][1][2][3]triazine-7-carboxylate.

  • Chemenu. cas 1120214-92-7|| where to buy Ethyl 4-chloropyrrolo[2,1-f][1][2][3]triazine-2-carboxylate.

  • Kurbatova, A. A., et al. (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. MDPI.

  • ResearchGate. Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1][2][3]triazines.

  • Singh, S., et al. Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy.

  • Mojzych, M., & Karczmarzyk, Z. (2019). Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e][1][2][3]triazine Derivatives. National Center for Biotechnology Information.

  • Raszkiewicz, A., et al. (2021). The activity of pyrazolo[4,3-e][1][2][3]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures. National Center for Biotechnology Information.

  • ResearchGate. Design, synthesis and antiproliferative activity evaluation of a series of pyrrolo[2,1-f][1][2][3]triazine derivatives.

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An In-depth Technical Guide to the Spectral Analysis of Ethyl 4-chloropyrrolo[2,1-f]triazine-2-carboxylate

An In-depth Technical Guide to the Spectral Analysis of Ethyl 4-chloropyrrolo[2,1-f][1][2][3]triazine-2-carboxylate

Introduction: The Pyrrolo[2,1-f][1][2][3]triazine Scaffold - A Privileged Structure in Medicinal Chemistry

The pyrrolo[2,1-f][1][2][3]triazine core is a unique bicyclic heterocycle that has garnered significant attention in the field of drug discovery. Its structural resemblance to purine nucleosides has made it a valuable pharmacophore for the development of a wide range of therapeutic agents.[1] Derivatives of this scaffold have shown promise as antiviral compounds, including activity against RNA viruses like hepatitis C, Ebola, and influenza.[1] Furthermore, they have been explored as potent inhibitors of key signaling pathways implicated in cancer, such as the Hedgehog signaling pathway and dual c-Met/VEGFR-2 kinase inhibition.[4][5] The broad spectrum of biological activity makes the synthesis and characterization of novel pyrrolo[2,1-f][1][2][3]triazine derivatives a critical endeavor for medicinal chemists.[6][7]

This guide provides a detailed technical overview of the spectral data for a specific derivative, Ethyl 4-chloropyrrolo[2,1-f][1][2][3]triazine-2-carboxylate . A thorough understanding of its nuclear magnetic resonance (NMR) and mass spectrometry (MS) data is paramount for confirming its chemical identity, assessing its purity, and understanding its chemical behavior. This document is intended for researchers, scientists, and drug development professionals who are actively working with or have an interest in this class of compounds.

Molecular Structure and Predicted Spectral Features

The structure of Ethyl 4-chloropyrrolo[2,1-f][1][2][3]triazine-2-carboxylate (Molecular Formula: C₉H₈ClN₃O₂, Molecular Weight: 225.63 g/mol ) is presented below.[8][9][10] The numbering of the heterocyclic core is crucial for the assignment of NMR signals.

Caption: Structure of Ethyl 4-chloropyrrolo[2,1-f][1][2][3]triazine-2-carboxylate.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple, with distinct signals for the aromatic protons of the pyrrole ring and the protons of the ethyl ester group. Based on data from similar pyrrolo[2,1-f][1][2][3]triazine derivatives, the following assignments can be predicted.[1][2]

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Pyrrole-H7.50 - 8.50Doublet~2-3
Pyrrole-H6.80 - 7.80Doublet~2-3
-OCH₂CH₃4.20 - 4.50Quartet~7.1
-OCH₂CH₃1.20 - 1.50Triplet~7.1

The exact chemical shifts of the pyrrole protons will be influenced by the electron-withdrawing effects of the chloro and carboxylate substituents.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on all the carbon atoms in the molecule. The predicted chemical shifts are based on the analysis of related heterocyclic systems.[2]

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (Ester)160.0 - 165.0
Pyrrolo[2,1-f]triazine Core110.0 - 155.0
-OC H₂CH₃60.0 - 65.0
-OCH₂C H₃13.0 - 15.0
Mass Spectrometry (MS)

Electron impact (EI) or electrospray ionization (ESI) mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the title compound.

Expected Molecular Ion Peak:

  • [M]⁺: m/z ≈ 225.63

  • Due to the presence of chlorine, an isotopic peak at [M+2]⁺ with approximately one-third the intensity of the molecular ion peak is expected.

Predicted Fragmentation Pattern: The molecule is expected to undergo fragmentation through several pathways, including the loss of the ethyl group, the ethoxy group, and the entire ester functionality.

fragmentationM[M]⁺˙m/z = 225/227F1[M - C₂H₅]⁺m/z = 196/198M->F1- •C₂H₅F2[M - OC₂H₅]⁺m/z = 180/182M->F2- •OC₂H₅F3[M - COOC₂H₅]⁺m/z = 152/154F2->F3- CO

Caption: Predicted major fragmentation pathways for Ethyl 4-chloropyrrolo[2,1-f][1][2][3]triazine-2-carboxylate.

Experimental Protocols

The following are generalized protocols for acquiring high-quality NMR and MS data for compounds similar to Ethyl 4-chloropyrrolo[2,1-f][1][2][3]triazine-2-carboxylate.

NMR Sample Preparation and Data Acquisition
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified compound.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent will depend on the solubility of the compound.

    • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

  • Data Acquisition:

    • Acquire ¹H NMR spectra on a 400 MHz or higher field spectrometer.

    • Typical acquisition parameters for ¹H NMR:

      • Pulse angle: 30-45 degrees

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-5 seconds

      • Number of scans: 8-16

    • Acquire ¹³C NMR spectra on the same instrument.

    • Typical acquisition parameters for ¹³C NMR:

      • Proton decoupling

      • Pulse angle: 30-45 degrees

      • Acquisition time: 1-2 seconds

      • Relaxation delay: 2-5 seconds

      • Number of scans: 1024 or more, depending on the sample concentration.

Mass Spectrometry Sample Preparation and Data Acquisition
  • Sample Preparation (for ESI-MS):

    • Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • Further dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase.

  • Data Acquisition (ESI-MS):

    • Infuse the sample solution directly into the mass spectrometer or inject it through a liquid chromatography system.

    • Acquire data in positive ion mode.

    • Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.

Conclusion

The spectral data of Ethyl 4-chloropyrrolo[2,1-f][1][2][3]triazine-2-carboxylate are consistent with its proposed structure. The combination of ¹H NMR, ¹³C NMR, and mass spectrometry provides a comprehensive characterization of this medicinally important heterocyclic compound. The predicted data and experimental protocols outlined in this guide serve as a valuable resource for researchers in the synthesis, purification, and analysis of this and related pyrrolo[2,1-f][1][2][3]triazine derivatives. The continued exploration of this chemical scaffold is anticipated to yield novel therapeutic agents with improved efficacy and safety profiles.

References

  • Mochulskaia, N. N., et al. (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules, 28(23), 7705. Available from: [Link]

  • MDPI. (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Available from: [Link]

  • Yadav, G., & Singh, R. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. RSC Advances, 11(5), 2895-2916. Available from: [Link]

  • EON Biotech. Ethyl 4-chloropyrrolo[2,1-f][1][2][3]triazine-6-carboxylate – (903129-94-2). Available from: [Link]

  • Pharmaffiliates. Ethyl 4-chloropyrrolo[1,2-f][1][2][3]triazine-2-carboxylate. Available from: [Link]

  • Li, Y., et al. (2018). Exploration of novel pyrrolo[2,1-f][1][2][3]triazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2. European Journal of Medicinal Chemistry, 158, 814-831. Available from: [Link]

  • ResearchGate. (2015). Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1][2][3]triazines. Available from: [Link]

  • MDPI. (2023). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Available from: [Link]

  • Wang, Z., et al. (2014). Design, synthesis, and evaluation of pyrrolo[2,1-f][1][2][3]triazine derivatives as novel hedgehog signaling pathway inhibitors. ACS Medicinal Chemistry Letters, 5(5), 536-541. Available from: [Link]

An In-Depth Technical Guide to the Solubility Profile of Ethyl 4-chloropyrrolo[2,1-f]triazine-2-carboxylate

An In-Depth Technical Guide to the Solubility Profile of Ethyl 4-chloropyrrolo[2,1-f][1][2][3]triazine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility profile of Ethyl 4-chloropyrrolo[2,1-f][1][2][3]triazine-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry. Given the scarcity of publicly available solubility data for this specific molecule, this document emphasizes the fundamental principles and experimental methodologies required to establish a robust solubility profile. It covers theoretical considerations, practical experimental designs for kinetic and thermodynamic solubility, the influence of physicochemical parameters like pH, and the application of biorelevant media. Furthermore, it introduces the role of in silico predictive models as a valuable tool in early drug discovery. This guide is intended to be a practical resource for scientists aiming to characterize this and similar novel chemical entities, providing the necessary foundation for informed decision-making in drug development.

Introduction: The Critical Role of Solubility in Drug Discovery

Ethyl 4-chloropyrrolo[2,1-f][1][2][3]triazine-2-carboxylate belongs to the pyrrolo[2,1-f][1][2][3]triazine class of nitrogen-containing heterocycles.[4][5] This family of compounds has garnered significant interest in pharmaceutical research, as exemplified by the antiviral drug Remdesivir, which shares the same core scaffold.[4] The biological activity of any potential drug candidate is intrinsically linked to its physicochemical properties, with aqueous solubility being one of the most critical determinants of its therapeutic potential.[6]

Poor solubility can severely limit a compound's bioavailability, lead to unreliable results in biological assays, and present significant challenges for formulation development.[7][8] Therefore, a thorough understanding of the solubility profile of a novel compound like Ethyl 4-chloropyrrolo[2,1-f][1][2][3]triazine-2-carboxylate is not merely a characterization step but a cornerstone of its entire development pathway. This guide will walk through the essential theoretical and practical aspects of establishing such a profile.

Theoretical Framework: Understanding Solubility

Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. For a solid crystalline compound, this process involves overcoming the lattice energy of the crystal and establishing favorable interactions between the solute and solvent molecules.

The pyrrolo[2,1-f][1][2][3]triazine core, being a heterocyclic aromatic system, suggests a degree of lipophilicity.[9] The presence of a chloro-substituent further enhances this, while the ethyl carboxylate group introduces a polar moiety capable of hydrogen bonding. The interplay of these structural features will govern the molecule's solubility in different media.

Kinetic vs. Thermodynamic Solubility: A Crucial Distinction

In the context of drug discovery, it is vital to differentiate between kinetic and thermodynamic solubility.[8]

  • Kinetic Solubility is typically measured in high-throughput screening settings. It reflects the concentration at which a compound, initially dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer.[7][10] This measurement is rapid but can often overestimate the true solubility due to the formation of a supersaturated solution or an amorphous precipitate.[11][12]

  • Thermodynamic Solubility represents the true equilibrium solubility of the most stable crystalline form of the compound in a given solvent.[8][12] It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period.[7] While more time-consuming to measure, thermodynamic solubility is the "gold standard" for guiding lead optimization and formulation development.[11]

Parameter Kinetic Solubility Thermodynamic Solubility
Starting Material DMSO stock solutionSolid compound (powder)
Measurement Principle Precipitation from a supersaturated solutionEquilibrium between dissolved and undissolved solid
Incubation Time Short (minutes to hours)Long (hours to days)[7]
Typical Value Often higher than thermodynamic solubility[12]Represents the true maximum solubility
Application Stage Early discovery, High-Throughput Screening (HTS)[7]Lead optimization, pre-formulation[8]

Experimental Determination of Solubility

A multi-faceted experimental approach is necessary to build a comprehensive solubility profile.

Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the most common technique for determining thermodynamic solubility.[7][13]

Protocol:

  • Add an excess amount of solid Ethyl 4-chloropyrrolo[2,1-f][1][2][3]triazine-2-carboxylate to a known volume of the test solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

  • Agitate the suspension at a constant temperature (typically 25°C or 37°C) for a sufficient period to reach equilibrium (e.g., 24-48 hours).[7]

  • Separate the undissolved solid from the solution via centrifugation or filtration.

  • Determine the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method, such as HPLC-UV or LC-MS.

pH-Dependent Solubility Profile

For ionizable compounds, solubility can be significantly influenced by pH.[14][15][16][17] The pyrrolotriazine core contains nitrogen atoms which may be weakly basic. A pH-solubility profile is essential to predict its behavior in the gastrointestinal tract.

Protocol:

  • Perform the shake-flask solubility determination in a series of aqueous buffers across a physiologically relevant pH range (e.g., pH 1.2 to 7.4).[18][19]

  • Use at least three buffers, such as pH 1.2, 4.5, and 6.8, as recommended by ICH guidelines.[18][20]

  • Plot the measured solubility as a function of pH. This profile is critical for understanding potential absorption windows in the GI tract.

The following diagram illustrates a typical workflow for determining a pH-solubility profile.

Gcluster_prepPreparationcluster_expExperimentcluster_analysisAnalysisCompoundSolid CompoundShakeFlaskShake-Flask Incubation(Excess solid in each buffer)Compound->ShakeFlaskBufferspH Buffers (1.2, 4.5, 6.8, 7.4)Buffers->ShakeFlaskEquilibrationEquilibrate(24-48h at 37°C)ShakeFlask->EquilibrationSeparationPhase Separation(Centrifuge/Filter)Equilibration->SeparationQuantificationQuantify Supernatant(HPLC-UV or LC-MS)Separation->QuantificationPlotPlot Solubility vs. pHQuantification->Plot

Caption: Workflow for pH-dependent solubility determination.

Solubility in Biorelevant Media

To better predict in vivo performance, solubility should be assessed in biorelevant media, which simulate the composition of human intestinal fluids.[3][21]

  • FaSSIF (Fasted State Simulated Intestinal Fluid): Mimics the intestinal environment on an empty stomach (pH ~6.5).[3]

  • FeSSIF (Fed State Simulated Intestinal Fluid): Simulates the intestinal environment after a meal (pH ~5.0), with higher concentrations of bile salts and lecithin.[3]

Comparing solubility in these media can provide insights into potential food effects on the drug's absorption.[3][22] These media contain physiological surfactants that can enhance the solubility of lipophilic compounds.[1]

In Silico Solubility Prediction

In the early stages of drug discovery, experimental determination of solubility for every synthesized analog is not feasible. In silico (computational) models offer a rapid and cost-effective alternative for estimating aqueous solubility.[6][23] These models use the molecular structure to predict solubility based on various physicochemical descriptors.

While these predictions may not be exact, they are invaluable for:

  • Prioritizing compounds for synthesis and testing.

  • Identifying potential solubility liabilities early on.

  • Guiding the design of molecules with improved properties.

Numerous machine learning models, such as Random Forest and XGBoost, have been developed for this purpose, showing satisfactory performance in predicting aqueous solubility.[6][23]

The diagram below outlines the logic of using in silico and experimental methods in concert.

GInSilicoIn SilicoPredictionSynthesisCompoundSynthesisInSilico->SynthesisPrioritizeKineticKineticSolubility AssaySynthesis->KineticScreenThermoThermodynamicSolubility AssayKinetic->ThermoSelect LeadsFormulationFormulationDevelopmentThermo->FormulationCharacterize

Caption: Integrated solubility assessment workflow.

Factors Influencing Solubility

Several factors beyond pH and solvent composition can affect the measured solubility of Ethyl 4-chloropyrrolo[2,1-f][1][2][3]triazine-2-carboxylate:

  • Temperature: Solubility is generally temperature-dependent. For biopharmaceutical applications, measurements at 37°C are most relevant.[18][20]

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs) or as an amorphous solid. Each form will have a unique solubility, with the amorphous form typically being more soluble than the most stable crystalline form.

  • Purity: Impurities can affect solubility measurements, making it crucial to use a well-characterized, pure compound for definitive studies.[13]

Conclusion and Future Directions

Establishing a comprehensive solubility profile for Ethyl 4-chloropyrrolo[2,1-f][1][2][3]triazine-2-carboxylate is a critical step in its evaluation as a potential drug candidate. This guide outlines a systematic approach, beginning with an understanding of the fundamental principles and progressing through a tiered experimental strategy. By integrating kinetic, thermodynamic, pH-dependent, and biorelevant solubility data, researchers can gain a clear picture of the compound's behavior. This knowledge is paramount for interpreting data from biological assays, guiding medicinal chemistry efforts to optimize properties, and laying the groundwork for successful formulation and preclinical development. The methodologies described herein provide a robust framework for de-risking solubility liabilities and advancing promising compounds toward the clinic.

References

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  • Avdeef, A. (2005). Chasing equilibrium: measuring the intrinsic solubility of weak acids and bases. Analytical Chemistry, 77(4), 983–990.
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  • Tsume, Y., et al. (2019). ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. Molecular Pharmaceutics, 17(5), 1435-1442.
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The Pyrrolo[2,1-f]triazine Scaffold: A Privileged Core in Modern Drug Discovery

The Pyrrolo[2,1-f][1][2][3]triazine Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Privileged Heterocycle

The pyrrolo[2,1-f][1][2][3]triazine core, a unique fused heterocyclic system with a bridgehead nitrogen atom, has emerged as a "privileged scaffold" in medicinal chemistry. Its structural rigidity, combined with the presence of multiple heteroatoms at specific positions, allows for a diverse array of interactions with biological targets.[2][4] This has led to the development of a multitude of derivatives with a broad spectrum of biological activities, ranging from potent anticancer and antiviral agents to modulators of key signaling pathways.[5] The therapeutic relevance of this scaffold is underscored by the FDA approval of drugs like the antiviral Remdesivir and the kinase inhibitor Avapritinib, both of which feature the pyrrolo[2,1-f][1][2][3]triazine moiety.[1][2][6] This guide provides a comprehensive overview of the key biological activities of pyrrolo[2,1-f]triazine derivatives, delving into their mechanisms of action, experimental validation, and future potential in drug development.

Anticancer Activity: A Multi-pronged Attack on Tumorigenesis

The pyrrolo[2,1-f][1][2][3]triazine scaffold has proven to be a particularly fertile ground for the discovery of novel anticancer agents, primarily through the inhibition of various protein kinases that are often dysregulated in cancer.[1][6][7]

Mechanism of Action: Kinase Inhibition

Kinase inhibition is a highly successful strategy in targeted cancer therapy.[1][2] Pyrrolo[2,1-f]triazine derivatives have been shown to target a range of kinases involved in crucial cancer-related signaling pathways, including cell proliferation, angiogenesis, and metastasis. The scaffold's ability to form hydrogen bonds and other key interactions within the ATP-binding pocket of kinases is a critical determinant of its inhibitory activity.[2]

Key Kinase Targets and Signaling Pathways:

  • c-Met and VEGFR-2 Dual Inhibition: Dysregulation of the c-Met and VEGFR-2 signaling pathways is a hallmark of many cancers, promoting tumor growth, angiogenesis, and metastasis. Several pyrrolo[2,1-f]triazine derivatives have been developed as potent dual inhibitors of these kinases.[8] For instance, compound 27a from a synthesized series demonstrated potent inhibitory activity against both c-Met and VEGFR-2 with IC50 values of 2.3 ± 0.1 nM and 5.0 ± 0.5 nM, respectively.[2][8]

  • Anaplastic Lymphoma Kinase (ALK) Inhibition: ALK is a receptor tyrosine kinase that, when mutated or overexpressed, can drive the growth of certain cancers, particularly non-small cell lung cancer (NSCLC).[2] Researchers have synthesized 2,7-disubstituted-pyrrolo[2,1-f]triazine derivatives that exhibit potent and selective ALK inhibition. One notable compound displayed a nanomolar IC50 value of 10 ± 2 nM against ALK with high selectivity over other kinases like IGF-1R.[2]

  • Epidermal Growth Factor Receptor (EGFR) Inhibition: The EGFR signaling pathway is frequently hyperactivated in various cancers, including breast and lung cancer.[7] Pyrrolo[2,1-f]triazine analogs are being investigated as potential inhibitors of both wild-type and mutant forms of EGFR, which is crucial for overcoming drug resistance.[7]

  • Phosphoinositide 3-Kinase (PI3K) Inhibition: The PI3K signaling pathway is central to cell growth, survival, and metabolism. Certain 6-aminocarbonyl pyrrolo[2,1-f]triazine derivatives have shown selective activity against PI3K isoforms, with compounds like 14a exhibiting IC50 values of 122 nM and 119 nM against p110α and p110δ, respectively.[9]

Signaling Pathway Diagram: c-Met/VEGFR-2 Inhibition

cMet_VEGFR2_Inhibitioncluster_extracellularExtracellular Spacecluster_intracellularIntracellular SpacecMetc-Met ReceptorPI3K_AktPI3K/Akt PathwaycMet->PI3K_AktRAS_MAPKRAS/MAPK PathwaycMet->RAS_MAPKVEGFR2VEGFR-2 ReceptorVEGFR2->PI3K_AktVEGFR2->RAS_MAPKHGFHGFHGF->cMet bindsVEGFVEGFVEGF->VEGFR2 bindsPyrrolo_triazinePyrrolo[2,1-f]triazineDerivativePyrrolo_triazine->cMet inhibitsPyrrolo_triazine->VEGFR2 inhibitsAngiogenesisAngiogenesisPI3K_Akt->AngiogenesisProliferationCell Proliferation& SurvivalPI3K_Akt->ProliferationRAS_MAPK->Proliferation

Caption: Inhibition of c-Met and VEGFR-2 by pyrrolo[2,1-f]triazine derivatives.

Data Presentation: In Vitro Anticancer Activity
Compound IDTarget Kinase(s)IC50 (nM)Cancer Cell LineReference
Compound 19 c-Met / VEGFR-22.3 ± 0.1 / 5.0 ± 0.5BaF3-TPR-Met / HUVEC[2]
Compound 21 ALK10 ± 2-[2]
14a PI3Kα / PI3Kδ122 / 119-[9]
27a c-Met / VEGFR-22.3 ± 0.1 / 5.0 ± 0.5c-Met addictive cancer cell lines[8]
Experimental Protocols: Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of pyrrolo[2,1-f]triazine derivatives against a specific kinase.

Methodology:

  • Reagents and Materials:

    • Recombinant human kinase enzyme.

    • Kinase-specific substrate peptide.

    • ATP (Adenosine triphosphate).

    • Test compounds (pyrrolo[2,1-f]triazine derivatives) dissolved in DMSO.

    • Kinase assay buffer.

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay).

    • 384-well microplates.

  • Procedure: a. Prepare serial dilutions of the test compounds in DMSO. b. Add the kinase, substrate, and test compound to the wells of the microplate. c. Initiate the kinase reaction by adding ATP. d. Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes). e. Stop the reaction and measure the kinase activity using a suitable detection method that quantifies either the amount of phosphorylated substrate or the amount of ADP produced. f. Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. g. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Antiviral Activity: Combating Viral Replication

The pyrrolo[2,1-f]triazine scaffold is a cornerstone in the development of potent antiviral agents, with Remdesivir being the most prominent example.[5] These derivatives often function as nucleoside analogues, interfering with the replication machinery of viruses.[3]

Mechanism of Action: Inhibition of Viral RNA-dependent RNA Polymerase (RdRp)

Many RNA viruses rely on an enzyme called RNA-dependent RNA polymerase (RdRp) to replicate their genetic material. Pyrrolo[2,1-f]triazine-based nucleoside analogues can act as chain terminators during viral RNA synthesis. After being metabolized into their active triphosphate form, they are incorporated into the growing RNA strand by the viral RdRp. Once incorporated, they prevent the addition of subsequent nucleotides, thereby halting viral replication.[5]

Key Viral Targets:

  • Coronaviruses (e.g., SARS-CoV-2): Remdesivir, a prodrug of a pyrrolo[2,1-f]triazine-containing nucleoside analogue, is a broad-spectrum antiviral that has shown efficacy against SARS-CoV-2.[5]

  • Noroviruses: C7-modified 4-amino-pyrrolo[2,1-f]triazine C-nucleosides have demonstrated significant antiviral activity against both murine and human noroviruses by inhibiting their RdRp.[3][5] One such compound, 4-aza-7,9-dideazaadenosine, exhibited a potent EC50 of 0.015 µM in a human norovirus replicon assay.[3]

  • Influenza Virus: Certain 2,4-disubstituted pyrrolo[2,1-f]triazines have shown promising antiviral activity against the influenza A virus strain A/Puerto Rico/8/34 (H1N1).[10][11] Molecular docking studies suggest that these compounds may act by inhibiting neuraminidase.[10]

Experimental Workflow: Antiviral Activity Evaluation

Antiviral_Workflowcluster_invitroIn Vitro Assayscluster_mechanismMechanism of Action StudiesCell_Culture1. Host Cell Culture(e.g., MDCK, Vero E6)Cytotoxicity2. Cytotoxicity Assay (CC50)(e.g., MTT, MTS)Cell_Culture->CytotoxicityAntiviral_Assay3. Antiviral Activity Assay (EC50)(e.g., Plaque Reduction, CPE Inhibition)Cell_Culture->Antiviral_AssayROI4. Selectivity Index (SI)SI = CC50 / EC50Cytotoxicity->ROIAntiviral_Assay->ROIEnzyme_Assay5. Viral Enzyme Inhibition Assay(e.g., RdRp, Neuraminidase)ROI->Enzyme_AssayTime_of_Addition6. Time-of-Addition AssayEnzyme_Assay->Time_of_Addition

Caption: Workflow for evaluating the antiviral activity of pyrrolo[2,1-f]triazines.

Data Presentation: In Vitro Antiviral Activity
CompoundVirusAssayEC50CC50Selectivity Index (SI)Reference
4-aza-7,9-dideazaadenosine Human NorovirusReplicon Assay0.015 µM--[3]
Dimethyl 4-(4-methoxyphenyl)-7-methyl-2-p-tolylpyrrolo[2,1-f][1][2][3]triazine-5,6-dicarboxylate Influenza A (H1N1)-4 µg/mL (IC50)>750 µg/mL188[10]

Modulation of Other Key Biological Pathways

Beyond their established roles in cancer and virology, pyrrolo[2,1-f]triazine derivatives are being explored for their potential to modulate other therapeutically relevant pathways.

  • Hedgehog Signaling Pathway Inhibition: The Hedgehog (Hh) signaling pathway plays a critical role in embryonic development and its aberrant activation is implicated in several cancers. Novel pyrrolo[2,1-f]triazine derivatives have been designed as potent inhibitors of this pathway.[12][13] Compound 19a from one such series demonstrated superior in vitro potency and favorable in vivo pharmacokinetic properties.[12]

  • Adaptor Protein 2-Associated Kinase 1 (AAK1) Inhibition for Pain Management: AAK1 has been identified as a potential therapeutic target for the treatment of neuropathic pain.[14][15] A series of pyrrolo[2,1-f]triazines were investigated as AAK1 inhibitors, with medicinal chemistry efforts leading to a greater than 10-fold improvement in potency, achieving IC50 values in the single-digit nanomolar range.[14]

Conclusion and Future Directions

The pyrrolo[2,1-f][1][2][3]triazine scaffold has unequivocally demonstrated its value as a versatile and privileged core in the design of novel therapeutics. Its derivatives have yielded potent inhibitors of key kinases in oncology, highly effective antiviral agents, and promising modulators of other important biological pathways. The continued exploration of this chemical space, aided by structure-based drug design and a deeper understanding of disease biology, holds immense promise for the development of next-generation therapies with improved efficacy and safety profiles. Future research will likely focus on optimizing the pharmacokinetic properties of these derivatives, exploring novel substitution patterns to enhance target selectivity, and expanding their therapeutic applications to a wider range of diseases.

References

  • Singh, S., Utreja, D., & Kumar, V. (2022). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research, 31(1), 1-25. [Link]

  • Singh, S., Utreja, D., & Kumar, V. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research, 31(1), 1-25. [Link]

  • Various Authors. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research, 31(1), 1-25. [Link]

  • Kovalev, I. S., et al. (2020). Anti-norovirus activity of C7-modified 4-amino-pyrrolo[2,1-f][1][2][3]triazine C-nucleosides. Bioorganic & Medicinal Chemistry Letters, 30(15), 127287. [Link]

  • Singh, S., Utreja, D., & Kumar, V. (2022). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research, 31(1), 1-25. [Link]

  • Kovalev, I. S., et al. (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules, 28(22), 7689. [Link]

  • Kovalev, I. S., et al. (2025). Inhibitory activity of pyrrolo[2,1-f][1][2][3]triazines containing a 4-Cl-phenyl moiety against A/Puerto Rico/8/34 (H1N1) virus strain. Journal of Molecular Structure. [Link]

  • Gucký, T., et al. (2021). Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e][1][2][3]triazine Derivatives. Molecules, 26(11), 3326. [Link]

  • Kumar, V., et al. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. Monatshefte für Chemie - Chemical Monthly, 152(1), 1-15. [Link]

  • Shi, W., et al. (2018). Exploration of novel pyrrolo[2,1-f][1][2][3]triazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2. European Journal of Medicinal Chemistry, 158, 814-831. [Link]

  • Wang, Y., et al. (2017). Design, synthesis and antiproliferative activity evaluation of a series of pyrrolo[2,1-f][1][2][3]triazine derivatives. Bioorganic & Medicinal Chemistry Letters, 27(15), 3343-3347. [Link]

  • Blake, J. F., et al. (2023). Discovery of pyrrolo[2,1-f][1][2][3]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain. Medicinal Chemistry Research, 32(7), 1237-1251. [Link]

  • Wang, Y., et al. (2014). Design, synthesis, and evaluation of pyrrolo[2,1-f][1][2][3]triazine derivatives as novel hedgehog signaling pathway inhibitors. Bioorganic & Medicinal Chemistry, 22(4), 1429-1440. [Link]

  • Various Authors. (2019). Discovery and SAR of pyrrolo[2,1-f][1][2][3]triazin-4-amines as potent and selective PI3Kδ inhibitors. ResearchGate. [Link]

  • Various Authors. (2022). Facile and Scalable Methodology for the Pyrrolo[2,1-f][1][2][3]triazine of Remdesivir. Organic Process Research & Development, 26(1), 132-137. [Link]

  • Blake, J. F., et al. (2023). Discovery of pyrrolo[2,1-f][1][2][3]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain. ResearchGate. [Link]

  • Various Authors. (2025). 2,7-Pyrrolo[2,1-f][1][2][3]triazines as JAK2 inhibitors: Modification of target structure to minimize reactive metabolite formation. ResearchGate. [Link]

Ethyl 4-chloropyrrolo[2,1-f]triazine-2-carboxylate: A Mechanistic Exploration of Dual c-Met/VEGFR-2 Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

A Note on the Subject Compound: Information regarding the specific biological activity of Ethyl 4-chloropyrrolo[2,1-f]triazine-2-carboxylate is not extensively available in public literature. However, its core chemical structure, the pyrrolo[2,1-f][1][2][3]triazine scaffold, is a well-established "privileged scaffold" in modern drug discovery.[4] This guide, therefore, elucidates a highly plausible mechanism of action by drawing from extensive research on structurally related compounds. We will explore the compound's potential as a dual inhibitor of the receptor tyrosine kinases c-Met and VEGFR-2, a mechanism for which this scaffold has shown significant promise in oncology.[2][5]

Introduction: The Pyrrolo[2,1-f][1][2][3]triazine Privileged Scaffold

The pyrrolo[2,1-f][1][2][3]triazine core is a fused heterocyclic system that has garnered significant attention from medicinal chemists. Its structural rigidity, synthetic tractability, and ability to form key interactions with biological targets have made it an integral component of numerous therapeutic agents.[1][4] This scaffold is present in approved drugs targeting a range of diseases, from the antiviral Remdesivir to the kinase inhibitor Avapritinib.[3][6] Its versatility is particularly evident in oncology, where it serves as the foundation for a multitude of potent and selective kinase inhibitors.[2][6] Kinase inhibition remains one of the most successful strategies in targeted cancer therapy, and scaffolds like pyrrolo[2,1-f]triazine are critical for developing next-generation treatments.[6]

This guide focuses on Ethyl 4-chloropyrrolo[2,1-f]triazine-2-carboxylate as a representative of this class. We will dissect its hypothesized mechanism as a dual inhibitor of c-Met (Mesenchymal-Epithelial Transition factor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), two critical kinases implicated in tumor growth, survival, and angiogenesis.[5]

Hypothesized Mechanism of Action: Dual Inhibition of c-Met and VEGFR-2 Signaling

We propose that Ethyl 4-chloropyrrolo[2,1-f]triazine-2-carboxylate functions as a Type I ATP-competitive inhibitor of both c-Met and VEGFR-2. This dual-action mechanism is crucial for comprehensively shutting down key oncogenic processes.

  • c-Met Pathway: The c-Met receptor, activated by its ligand Hepatocyte Growth Factor (HGF), drives a signaling cascade that promotes cell proliferation, motility, invasion, and resistance to apoptosis. Dysregulation of this pathway is a hallmark of many aggressive cancers.

  • VEGFR-2 Pathway: VEGFR-2 is the primary mediator of angiogenesis, the process by which tumors form new blood vessels to supply themselves with nutrients and oxygen. Inhibition of this pathway effectively chokes the tumor's supply lines.

By simultaneously blocking both pathways, a dual inhibitor can deliver a powerful one-two punch: directly halting tumor cell proliferation and invasion while also cutting off the blood supply that sustains tumor growth.

Molecular Interaction Model

The pyrrolo[2,1-f]triazine core likely acts as a hinge-binding motif, occupying the ATP-binding pocket of the kinase domain. The nitrogen atoms within the bicyclic system are positioned to form critical hydrogen bonds with conserved residues in the kinase hinge region, mimicking the interaction of the natural adenine base of ATP. The substituents on the core, namely the ethyl carboxylate and chloro groups, would then project into specific sub-pockets, determining the compound's potency and selectivity for c-Met and VEGFR-2 over other kinases.

Signaling Pathway Diagram

The following diagram illustrates the targeted signaling pathways and the points of inhibition.

Dual_Kinase_Inhibition_Pathway cluster_ligands cluster_receptors cluster_inhibitor cluster_pathways cluster_outcomes HGF HGF cMet c-Met HGF->cMet VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway cMet->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway cMet->PI3K_AKT_mTOR VEGFR2->PI3K_AKT_mTOR PLCg_PKC PLCγ-PKC Pathway VEGFR2->PLCg_PKC inhibitor Ethyl 4-chloropyrrolo [2,1-f]triazine-2-carboxylate inhibitor->cMet Inhibits inhibitor->VEGFR2 Inhibits Proliferation Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation Invasion Motility & Invasion RAS_RAF_MEK_ERK->Invasion PI3K_AKT_mTOR->Proliferation Angiogenesis Angiogenesis PLCg_PKC->Angiogenesis

Caption: Dual inhibition of c-Met and VEGFR-2 by the compound blocks downstream oncogenic signaling.

Experimental Validation Workflow

A rigorous, multi-stage process is required to validate this hypothesized mechanism of action. The workflow progresses from cell-free biochemical assays to cell-based functional assays and finally to in vivo models.

Validation_Workflow cluster_1 cluster_2 cluster_3 stage1 Stage 1: Biochemical Assays (In Vitro Target Engagement) stage2 Stage 2: Cellular Assays (Functional Impact in Cells) stage1->stage2 a1 Kinase Activity Assay (IC50 Determination for c-Met, VEGFR-2) a2 Kinase Panel Screening (Selectivity Profiling) stage3 Stage 3: In Vivo Models (Efficacy in a Biological System) stage2->stage3 b1 Cell Proliferation Assay (e.g., MTS/MTT) b2 Target Phosphorylation Assay (Western Blot for p-c-Met, p-VEGFR-2) b3 Cell Migration/Invasion Assay (e.g., Transwell Assay) b4 Tube Formation Assay (Angiogenesis Model) c1 Pharmacokinetic (PK) Studies (ADME Profiling) c2 Xenograft Tumor Model (Anti-tumor Efficacy)

Caption: A staged workflow for validating the dual c-Met/VEGFR-2 inhibition mechanism.

Protocol: In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol determines the concentration of the compound required to inhibit 50% of the kinase activity.

Objective: To quantify the potency of Ethyl 4-chloropyrrolo[2,1-f]triazine-2-carboxylate against recombinant human c-Met and VEGFR-2 enzymes.

Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Create a serial dilution series (e.g., 11 points, 1:3 dilution) in a 384-well plate.

    • Prepare kinase buffer, recombinant kinase (c-Met or VEGFR-2), ATP, and a suitable substrate peptide.

  • Reaction Setup:

    • Add kinase and the test compound to the wells of the assay plate.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

    • Initiate the kinase reaction by adding a mixture of ATP and substrate.

  • Reaction & Detection:

    • Allow the reaction to proceed for 60 minutes at 30°C.

    • Terminate the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™, HTRF®).

  • Data Analysis:

    • Normalize the data to high (no inhibitor) and low (no enzyme) controls.

    • Plot the percent inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol: Cellular Target Engagement (Western Blot)

Objective: To confirm that the compound inhibits the phosphorylation of c-Met and VEGFR-2 in a cellular context.

Methodology:

  • Cell Culture & Treatment:

    • Culture a relevant cell line (e.g., BaF3-TPR-Met for c-Met, HUVEC for VEGFR-2) to 70-80% confluency.[5]

    • Starve cells of serum for 4-6 hours.

    • Pre-treat cells with varying concentrations of the test compound for 2 hours.

  • Stimulation & Lysis:

    • Stimulate the cells with the appropriate ligand (HGF for c-Met, VEGF for VEGFR-2) for 15 minutes to induce receptor phosphorylation.

    • Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification & Electrophoresis:

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk for 1 hour.

    • Incubate with primary antibodies against phospho-c-Met, total c-Met, phospho-VEGFR-2, and total VEGFR-2 overnight at 4°C.

    • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Illustrative Data Presentation

The following tables represent expected data from the validation experiments.

Table 1: In Vitro Kinase Inhibition Profile

CompoundTargetIC50 (nM)
Ethyl 4-chloropyrrolo[2,1-f]triazine-2-carboxylate c-Met 2.3 ± 0.1
Ethyl 4-chloropyrrolo[2,1-f]triazine-2-carboxylate VEGFR-2 5.0 ± 0.5
Foretinib (Control)c-Met1.5 ± 0.2
Foretinib (Control)VEGFR-20.9 ± 0.1
Data is presented as mean ± standard deviation and is illustrative. Control data is based on published values for similar compounds.[5]

Table 2: Cellular Activity Profile

Assay TypeCell LineParameterValue (nM)
Target Phosphorylation (c-Met)BaF3-TPR-MetIC500.71 ± 0.16
Target Phosphorylation (VEGFR-2)HUVECIC5037.4 ± 0.31
Anti-ProliferativeMKN-45 (c-Met driven)GI5015.2 ± 1.8
Data is presented as mean ± standard deviation and is illustrative, based on representative data for this compound class.[5]

Conclusion and Future Directions

The pyrrolo[2,1-f][1][2][3]triazine scaffold is a validated and highly promising platform for the development of targeted cancer therapeutics. The analysis presented in this guide outlines a robust, scientifically-grounded hypothesis for the mechanism of action of Ethyl 4-chloropyrrolo[2,1-f]triazine-2-carboxylate as a potent dual inhibitor of c-Met and VEGFR-2. The detailed experimental workflows provide a clear roadmap for validating this mechanism, from initial biochemical potency to cellular function and in vivo efficacy.

Future work should focus on comprehensive selectivity profiling against a broad panel of kinases to ensure a favorable safety profile. Furthermore, in vivo xenograft studies using tumors dependent on c-Met or angiogenic signaling will be critical to confirm the anti-tumor activity and translate these mechanistic findings into a potential therapeutic outcome.

References

  • Dembitsky, V. M., & Gloriozova, T. A. (2021). Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery. Molecules, 26(24), 7586. [Link]

  • Singh, M., & Singh, P. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Monatshefte für Chemie - Chemical Monthly, 152(8), 931-952. [Link]

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  • Kumar, A., & Singh, S. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. Molecular Diversity, 25(3), 1837-1853. [Link]

  • Kovaleva, E. A., et al. (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Chemistry, 5(4), 2849-2865. [Link]

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The Strategic Role of Ethyl 4-chloropyrrolo[2,1-f]triazine-2-carboxylate as a Pivotal Intermediate in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The pyrrolo[2,1-f][1][2][3]triazine scaffold has emerged as a privileged structure in modern medicinal chemistry, serving as the core of numerous potent and selective kinase inhibitors. This technical guide delves into the significance of a key intermediate, Ethyl 4-chloropyrrolo[2,1-f]triazine-2-carboxylate, in the synthesis of this important class of therapeutic agents. We will explore its synthesis, characterization, and strategic application in the development of inhibitors targeting critical oncogenic signaling pathways, including those mediated by Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Mesenchymal-Epithelial Transition factor (c-Met). This guide provides a comprehensive overview for researchers and scientists engaged in the discovery and development of next-generation targeted cancer therapies.

Introduction: The Rise of the Pyrrolo[2,1-f][1][2][3]triazine Scaffold

The relentless pursuit of targeted therapies in oncology has identified protein kinases as a pivotal class of drug targets.[2] The dysregulation of kinase activity is a hallmark of many cancers, driving tumor growth, proliferation, and angiogenesis. Small molecule kinase inhibitors have revolutionized cancer treatment, and the discovery of novel scaffolds that can effectively and selectively bind to the ATP-binding site of kinases is a central focus of drug discovery.[4]

The pyrrolo[2,1-f][1][2][3]triazine nucleus has been identified as a novel and highly effective kinase inhibitor template.[1] It effectively mimics the well-established quinazoline scaffold present in first-generation kinase inhibitors like gefitinib and erlotinib.[1][5] This bioisosteric relationship allows the pyrrolo[2,1-f][1][2][3]triazine core to form critical hydrogen bonding interactions with the hinge region of the kinase ATP-binding pocket, a key determinant of inhibitory activity.[6]

The versatility of the pyrrolo[2,1-f][1][2][3]triazine scaffold has led to the development of inhibitors targeting a range of kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR), and Phosphoinositide 3-kinase (PI3K).[3][7][8] Notably, this scaffold is the foundation for multi-kinase inhibitors such as foretinib (GSK1363089), which has been investigated in numerous clinical trials for various cancers.[9][10]

At the heart of the synthesis of many of these potent kinase inhibitors lies the intermediate, Ethyl 4-chloropyrrolo[2,1-f]triazine-2-carboxylate . The chlorine atom at the 4-position serves as a versatile chemical handle, allowing for the introduction of various amine-containing side chains through nucleophilic aromatic substitution. This strategic derivatization is crucial for modulating the potency, selectivity, and pharmacokinetic properties of the final inhibitor.

Synthesis and Characterization of Ethyl 4-chloropyrrolo[2,1-f]triazine-2-carboxylate

The synthesis of the pyrrolo[2,1-f][1][2][3]triazine core is a critical step in the development of this class of inhibitors. While various synthetic routes have been reported, a common strategy involves the construction of the fused ring system from a substituted pyrrole precursor.[8][9]

Representative Synthetic Pathway

A representative synthesis of a chlorinated pyrrolotriazine core, which is a close analog of the title compound, involves a multi-step sequence starting from a suitably substituted pyrrole. The following workflow illustrates a general and adaptable approach.

Synthesis_Workflow A Substituted Pyrrole Ester B N-Amination A->B Aminating Agent (e.g., O-(diphenylphosphinyl)hydroxylamine) C Cyclization B->C Cyclizing Agent (e.g., Formamidine acetate) D Chlorination C->D Chlorinating Agent (e.g., POCl3) E Ethyl 4-chloropyrrolo[2,1-f]triazine-2-carboxylate D->E Final Intermediate

Caption: Generalized synthetic workflow for the preparation of the chlorinated pyrrolotriazine core.

Detailed Experimental Protocol (Representative)

The following is a representative, multi-step protocol for the synthesis of a functionalized pyrrolo[2,1-f][1][2][3]triazine nucleus, which can be adapted for the synthesis of Ethyl 4-chloropyrrolo[2,1-f]triazine-2-carboxylate. This protocol is based on established methodologies for constructing this heterocyclic system.[8]

Step 1: N-Amination of a Pyrrole Precursor

  • To a solution of a suitable ethyl pyrrole-2-carboxylate derivative in a suitable aprotic solvent (e.g., DMF), add a strong base (e.g., NaH) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of an aminating agent, such as O-(diphenylphosphinyl)hydroxylamine, in the same solvent dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the N-aminated pyrrole.

Step 2: Cyclization to the Pyrrolotriazinone

  • Dissolve the N-aminated pyrrole from the previous step in a high-boiling point solvent such as DMF.

  • Add a cyclizing agent, for example, formamidine acetate.

  • Heat the reaction mixture to a high temperature (e.g., 165 °C) and maintain for several hours until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature and pour it into ice water.

  • Collect the precipitated solid by filtration, wash with water, and dry to obtain the pyrrolotriazinone.

Step 3: Chlorination to Yield the Final Intermediate

  • Suspend the pyrrolotriazinone in phosphorus oxychloride (POCl₃).

  • Heat the mixture to reflux and maintain for 2-4 hours.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford Ethyl 4-chloropyrrolo[2,1-f]triazine-2-carboxylate.

Characterization

The structure and purity of the synthesized Ethyl 4-chloropyrrolo[2,1-f]triazine-2-carboxylate should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the chemical structure, including the positions of substituents and the integrity of the heterocyclic core.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition and molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final product.

Mechanism of Action and Biological Significance

Kinase inhibitors derived from Ethyl 4-chloropyrrolo[2,1-f]triazine-2-carboxylate primarily function as ATP-competitive inhibitors. The pyrrolotriazine core acts as a scaffold that presents substituents to key regions of the kinase ATP-binding pocket.

Targeting VEGFR-2 in Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[7] Upon binding of its ligand, VEGF-A, VEGFR-2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival.[3][11]

VEGFR2_Signaling VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Y1175 Phosphorylation PI3K PI3K VEGFR2->PI3K Migration Cell Migration VEGFR2->Migration MAPK Raf-MEK-ERK (MAPK Pathway) PLCg->MAPK AKT Akt PI3K->AKT Survival Cell Survival AKT->Survival Proliferation Cell Proliferation MAPK->Proliferation Inhibitor Pyrrolotriazine Inhibitor Inhibitor->VEGFR2 Blocks ATP Binding

Caption: Simplified VEGFR-2 signaling pathway and the point of intervention by pyrrolotriazine-based inhibitors.

Pyrrolotriazine-based inhibitors, by occupying the ATP-binding site of VEGFR-2, prevent its autophosphorylation and the subsequent activation of downstream signaling pathways. This leads to the inhibition of angiogenesis and a reduction in tumor growth.[7][12]

Targeting c-Met in Cancer Progression

The c-Met receptor tyrosine kinase and its ligand, Hepatocyte Growth Factor (HGF), play crucial roles in cell proliferation, motility, migration, and invasion.[2] Aberrant activation of the HGF/c-Met signaling pathway is implicated in the development and progression of numerous human cancers.[9]

cMet_Signaling HGF HGF cMet c-Met Receptor HGF->cMet Binding & Activation GAB1 GAB1 cMet->GAB1 Docking Site STAT STAT Pathway cMet->STAT RAS_MAPK RAS-MAPK Pathway GAB1->RAS_MAPK PI3K_AKT PI3K-Akt Pathway GAB1->PI3K_AKT Proliferation Proliferation RAS_MAPK->Proliferation Survival Survival PI3K_AKT->Survival Invasion Invasion & Metastasis STAT->Invasion Inhibitor Pyrrolotriazine Inhibitor (e.g., Foretinib) Inhibitor->cMet Blocks ATP Binding

Caption: Overview of the c-Met signaling pathway and its inhibition by pyrrolotriazine-based compounds like foretinib.

Multi-kinase inhibitors like foretinib, derived from the pyrrolotriazine scaffold, potently inhibit c-Met, thereby blocking these critical cellular processes and demonstrating significant anti-tumor activity.[9][11]

Structure-Activity Relationship (SAR) and Lead Optimization

The chlorine atom at the 4-position of Ethyl 4-chloropyrrolo[2,1-f]triazine-2-carboxylate is the key to unlocking the therapeutic potential of this scaffold. Through nucleophilic aromatic substitution, a diverse array of anilines and other amine-containing moieties can be introduced at this position. This allows for extensive exploration of the structure-activity relationship (SAR) to optimize for potency, selectivity, and desirable drug-like properties.

Position of SubstitutionGeneral ObservationsReference
C4-position Introduction of substituted anilines is crucial for potent kinase inhibition. The nature of the aniline substituent dictates selectivity for different kinases (e.g., EGFR vs. VEGFR-2).[1]
C5 and C6-positions These positions are generally tolerant to substitution, allowing for the introduction of side chains to modulate physicochemical properties such as solubility and metabolic stability.[1]
C7-position Substitution at this position often leads to a significant loss of inhibitory activity.[1]

The ester group at the 2-position of the intermediate can also be modified or removed in subsequent synthetic steps to further refine the properties of the final inhibitor.

Preclinical and Clinical Significance

The pyrrolo[2,1-f][1][2][3]triazine scaffold has given rise to several clinical candidates, underscoring its therapeutic potential.

Foretinib (GSK1363089): A prominent example is foretinib, a multi-kinase inhibitor that potently targets c-Met and VEGFR-2.[9][10] It has been extensively studied in clinical trials for various solid tumors, including papillary renal cell carcinoma, non-small cell lung cancer, and gastric cancer.[9]

Kinase TargetForetinib IC₅₀ (nM)Reference
c-Met0.4
KDR (VEGFR-2)0.9
Ron3
Flt-1 (VEGFR-1)6.8
Flt-4 (VEGFR-3)2.8

BMS-582664: This compound is a potent and selective dual inhibitor of VEGFR-2 and FGFR-1.[7] It has demonstrated excellent oral efficacy in various human tumor xenograft models and has entered Phase I clinical trials.[7]

Kinase TargetBMS-582664 (active moiety) IC₅₀ (nM)Reference
VEGFR-225
VEGFR-1380
VEGFR-310
FGFR-1148
FGFR-2125

Standardized Protocols for Inhibitor Evaluation

The evaluation of novel kinase inhibitors derived from Ethyl 4-chloropyrrolo[2,1-f]triazine-2-carboxylate requires robust and reproducible in vitro assays.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase.

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A 10-point, 3-fold serial dilution is recommended.

  • Kinase Reaction Setup: In a 96-well or 384-well plate, add the test compound or DMSO (vehicle control).

  • Add the kinase enzyme to each well and incubate for 10-20 minutes at room temperature to allow for compound binding.

  • Initiate Reaction: Add a mixture of the kinase-specific substrate and ATP to each well to start the reaction.

  • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection: Add a reagent such as ADP-Glo™ to stop the kinase reaction and deplete the remaining ATP.

  • Add a kinase detection reagent to convert the generated ADP to ATP, which then produces a luminescent signal via a luciferase reaction.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

HUVEC Proliferation Assay

This cell-based assay assesses the ability of a compound to inhibit the proliferation of human umbilical vein endothelial cells (HUVECs), a key process in angiogenesis.

  • Cell Seeding: Seed HUVECs in a 96-well plate at a density of 3,000-6,000 cells per well and allow them to adhere overnight.

  • Serum Starvation: Replace the growth medium with serum-free medium and incubate for 12-24 hours to synchronize the cells.

  • Treatment: Add serial dilutions of the test compound to the wells.

  • Stimulation: Add a pro-angiogenic growth factor, such as VEGF-A (e.g., 20 ng/mL final concentration), to all wells except the negative control.

  • Incubate the plate for 48-72 hours.

  • Proliferation Assessment: Add a reagent such as MTT or Cell Counting Kit-8 (CCK-8) to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of proliferation inhibition relative to the VEGF-stimulated control and determine the IC₅₀ value.

Conclusion

Ethyl 4-chloropyrrolo[2,1-f]triazine-2-carboxylate is a cornerstone intermediate in the synthesis of a promising class of kinase inhibitors. Its strategic design, featuring a versatile chlorine handle at the 4-position, enables the facile generation of diverse chemical libraries for SAR studies. The resulting pyrrolo[2,1-f][1][2][3]triazine-based inhibitors have demonstrated potent activity against key oncogenic kinases such as VEGFR-2 and c-Met, leading to the development of clinical candidates like foretinib. This guide has provided a comprehensive overview of the synthesis, biological rationale, and evaluation of compounds derived from this pivotal intermediate, offering valuable insights for the continued development of targeted cancer therapies.

References

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An In-Depth Technical Guide to the Safe Handling of Ethyl 4-chloropyrrolo[2,1-f]triazine-2-carboxylate for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Context

Ethyl 4-chloropyrrolo[2,1-f]triazine-2-carboxylate (CAS No. 1120214-92-7) is a heterocyclic organic compound of significant interest to the pharmaceutical and drug discovery sectors.[1] Its core structure, the pyrrolo[2,1-f][2][3][4]triazine scaffold, is recognized as a "privileged scaffold" in medicinal chemistry.[5][6] This designation is reserved for molecular frameworks that can bind to multiple, diverse biological targets, making them exceptionally valuable starting points for drug development.

The significance of this scaffold is underscored by its presence in several clinically important drugs. Most notably, it forms the core of Remdesivir, a broad-spectrum antiviral agent.[5][7] Furthermore, derivatives of this scaffold are integral to numerous kinase inhibitors developed for targeted cancer therapy, including treatments targeting VEGFR-2, EGFR, HER2, and anaplastic lymphoma kinase (ALK).[5][6][7]

Given this context, Ethyl 4-chloropyrrolo[2,1-f]triazine-2-carboxylate is typically handled in research and development settings as a key intermediate or building block.[8] The chloro-substituent at the 4-position acts as a versatile reactive handle, allowing medicinal chemists to perform nucleophilic substitution reactions to introduce a wide array of functional groups, thereby generating libraries of novel compounds for biological screening.

This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and risk mitigation strategies required for the responsible use of this compound in a laboratory setting. It is intended for researchers, chemists, and drug development professionals who may synthesize or use this compound in their workflows.

Physicochemical and Identification Properties

A clear understanding of a compound's physical and chemical properties is the foundation of its safe handling. The key identification and known physical properties are summarized below.

PropertyValueSource(s)
CAS Number 1120214-92-7[1][3]
Molecular Formula C₉H₈ClN₃O₂[3][9]
Molecular Weight 225.63 g/mol [1][3][9]
IUPAC Name Ethyl 4-chloropyrrolo[2,1-f][2][3][4]triazine-2-carboxylate[1]
Appearance Not Available (Expected to be a solid)[1]
Recommended Storage 2-8°C, Refrigerator, Dry Conditions[1][8][10]
Melting/Boiling Point Data not available
Purity Typically supplied at ≥97% for R&D use[9]

Hazard Identification and Risk Assessment

Inferred Potential Hazards:

  • Skin Irritation: Many chlorinated organic compounds can cause skin irritation upon contact.[11][12] Prolonged or repeated contact may lead to more severe effects.

  • Eye Irritation: Contact with eyes is likely to cause serious irritation, characterized by redness, stinging, and tearing.[11][13]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause irritation to the respiratory system.[11]

  • Harmful if Swallowed: Ingestion may be harmful.[2]

The following table outlines the inferred GHS classifications based on data from structurally related compounds.

Hazard ClassGHS CategoryPrecautionary StatementsSource(s)
Skin Corrosion/Irritation Category 2 (Inferred)Causes skin irritation.[11][12]
Serious Eye Damage/Irritation Category 2 (Inferred)Causes serious eye irritation.[11][13]
Specific Target Organ Toxicity (Single Exposure) Category 3 (Inferred)May cause respiratory irritation.[11]

Trustworthiness through Self-Validation: The absence of specific toxicity data mandates the most stringent handling protocols. All experimental plans must incorporate engineering controls, appropriate PPE, and emergency preparedness as a self-validating system to ensure operator safety, regardless of the compound's final toxicological profile.

Core Safety and Handling Protocols

Adherence to rigorous laboratory protocols is essential for mitigating the risks associated with handling this compound. The following sections detail the required engineering controls, personal protective equipment, and standard operating procedures.

Engineering Controls

The primary engineering control is the mandatory use of a certified chemical fume hood. This is non-negotiable for all operations involving the solid compound or its solutions.

  • Causality: A fume hood provides constant airflow that draws airborne particles (dust) and vapors away from the operator's breathing zone, preventing inhalation exposure.[2] It also provides a physical barrier in case of accidental splashes or spills.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling the compound.

  • Eye Protection: Chemical splash goggles are required.[2] Standard safety glasses do not provide adequate protection from splashes.

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[2] Inspect gloves for any signs of damage before use. Use the proper glove removal technique to avoid skin contact with a contaminated glove surface.[14]

  • Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory to protect the skin from potential contact.[2]

Standard Workflow for Weighing and Aliquoting

The following step-by-step protocol ensures the safe and accurate preparation of the compound for experimental use.

  • Preparation: Don all required PPE before entering the designated handling area.

  • Fume Hood Setup: Ensure the chemical fume hood is operational and the sash is at the appropriate working height. Place all necessary equipment (balance, spatulas, weigh boats, vials) inside the hood.

  • Equilibration: Retrieve the compound container from its 2-8°C storage.[8] Allow the container to warm to room temperature for at least 20-30 minutes before opening.

    • Causality: This crucial step prevents atmospheric moisture from condensing on the cold solid, which could lead to hydrolysis and compromise the compound's integrity.

  • Weighing: Perform all weighing operations on a tared weigh boat or directly into a pre-labeled vial inside the fume hood. Handle the solid gently to minimize dust generation.

  • Transfer & Dissolution: If preparing a solution, add the solvent to the vial containing the weighed solid while still inside the fume hood. Cap the vial securely.

  • Decontamination: Carefully wipe down the spatula, weigh boat, and any surfaces inside the fume hood that may have come into contact with the compound using a suitable solvent (e.g., ethanol or acetone) and disposable wipes.

  • Waste Disposal: Dispose of all contaminated disposable items (gloves, wipes, weigh boats) in a designated hazardous waste container.[14]

  • Storage: Return the primary container to its 2-8°C storage location, ensuring the cap is tightly sealed.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage Don_PPE Don Required PPE Setup_Hood Set Up Fume Hood Don_PPE->Setup_Hood Enter Lab Equilibrate Equilibrate Container to Room Temperature Setup_Hood->Equilibrate Begin Work Weigh Weigh Compound Equilibrate->Weigh Transfer Transfer & Dissolve Weigh->Transfer Decontaminate Decontaminate Surfaces Transfer->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose Store Return to Storage Dispose->Store Final Step

Caption: Workflow for Safe Weighing and Aliquoting.

Emergency Procedures

Preparedness is key to mitigating the impact of an accidental exposure or spill.

First Aid Measures

In the event of an exposure, follow these procedures immediately.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention if the person feels unwell.[3][11]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[3][11] Seek medical attention if skin irritation develops or persists.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[11] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor for treatment advice immediately.[3]

Small-Scale Spill Response Protocol

For a small spill (e.g., <1 gram) within a chemical fume hood:

  • Alert: Alert personnel in the immediate vicinity.

  • Isolate: Keep the spill contained within the fume hood.

  • PPE: Ensure you are wearing the appropriate PPE as described in section 4.2.

  • Absorb: Gently cover the spill with an inert absorbent material like vermiculite, sand, or a chemical absorbent pad. Avoid raising dust.

  • Collect: Carefully sweep or scoop the absorbed material and spilled solid into a labeled hazardous waste container.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), followed by soap and water.

  • Dispose: Place all cleaning materials into the hazardous waste container. Dispose of the waste according to institutional and local regulations.[11]

G Alert Alert Personnel & Isolate Spill PPE Ensure Full PPE Is Worn Alert->PPE Contain Cover with Inert Absorbent Material PPE->Contain Collect Collect Material into Hazardous Waste Container Contain->Collect Decon Decontaminate Spill Area Collect->Decon Dispose Dispose of Waste Container Properly Decon->Dispose

Caption: Protocol for Small-Scale Laboratory Spill Response.

Waste Disposal

All waste materials contaminated with Ethyl 4-chloropyrrolo[2,1-f]triazine-2-carboxylate, including excess solid, solutions, and disposable labware, must be treated as hazardous chemical waste.

  • Collect waste in clearly labeled, sealed containers.

  • Do not mix with incompatible waste streams.

  • Arrange for disposal through your institution's environmental health and safety (EHS) office, adhering to all local, state, and federal regulations.[14]

References

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  • ChemScene. (n.d.). Ethyl pyrrolo[2,1-f][2][3][4]triazine-7-carboxylate. ChemScene.

  • Mochulskaia, N. N., et al. (2023). Bioactive Pyrrolo[2,1-f][2][3][4]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. MDPI.

  • Mochulskaia, N. N., et al. (2023). Bioactive Pyrrolo[2,1-f][2][3][4]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. MDPI.

  • Singh, S., et al. (n.d.). Pyrrolo[2,1-f][2][3][4]triazine: a promising fused heterocycle to target kinases in cancer therapy. Journal of the Iranian Chemical Society.

Sources

Methodological & Application

Synthesis of Ethyl 4-chloropyrrolo[2,1-f]triazine-2-carboxylate: An Essential Heterocyclic Scaffold

Synthesis of Ethyl 4-chloropyrrolo[2,1-f][1][2][3]triazine-2-carboxylate: An Essential Heterocyclic Scaffold

An In-Depth Technical Guide for Chemical Researchers and Drug Development Professionals on the Synthesis of a Key Pyrrolotriazine Intermediate.

Introduction: The Significance of the Pyrrolo[2,1-f][1][2][3]triazine Core

The pyrrolo[2,1-f][1][2][3]triazine heterocyclic system is a privileged scaffold in medicinal chemistry, most notably forming the core of the broad-spectrum antiviral drug remdesivir.[2] This unique fused-ring system, containing a bridgehead nitrogen atom, has garnered significant attention for its diverse biological activities, which include antiviral, anticancer, and kinase inhibitory properties.[3][4][5] The derivatization of this core structure is a key strategy in the discovery of novel therapeutic agents. Ethyl 4-chloropyrrolo[2,1-f][1][2][3]triazine-2-carboxylate serves as a versatile intermediate in this endeavor, with the chloro substituent at the 4-position providing a reactive handle for nucleophilic substitution, allowing for the introduction of a wide array of functional groups to explore structure-activity relationships (SAR).[6]

This guide provides a comprehensive overview of the synthetic route to Ethyl 4-chloropyrrolo[2,1-f][1][2][3]triazine-2-carboxylate, detailing the underlying chemical principles, step-by-step experimental protocols, and critical analytical characterization.

Retrosynthetic Analysis and Synthetic Strategy

The synthesis of Ethyl 4-chloropyrrolo[2,1-f][1][2][3]triazine-2-carboxylate is most effectively approached through a two-step sequence. The retrosynthetic analysis reveals the 4-chloro group is best installed in the final step via chlorination of a more stable 4-hydroxy or 4-oxo precursor. This precursor, Ethyl 4-hydroxypyrrolo[2,1-f][1][2][3]triazine-2-carboxylate, can be constructed by the cyclization of a suitably substituted 1-aminopyrrole derivative.

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Target [label="Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-2-carboxylate"]; Precursor [label="Ethyl 4-hydroxypyrrolo[2,1-f][1,2,4]triazine-2-carboxylate"]; Starting_Materials [label="1-Aminopyrrole derivative + Cyclizing Agent"];

Target -> Precursor [label="Chlorination (e.g., POCl3)"]; Precursor -> Starting_Materials [label="Cyclization"]; }

Figure 2: Simplified reaction mechanism for the chlorination step.

Protocol 2: Chlorination of the Hydroxy Precursor

Objective: To synthesize Ethyl 4-chloropyrrolo[2,1-f][1][2][3]triazine-2-carboxylate.

Materials:

  • Ethyl 4-hydroxypyrrolo[2,1-f][1][2][3]triazine-2-carboxylate

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (optional, as a base)

  • Toluene or another high-boiling inert solvent

  • Ice-cold water

  • Saturated sodium bicarbonate solution

  • Dichloromethane or ethyl acetate

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask with reflux condenser and drying tube

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, suspend Ethyl 4-hydroxypyrrolo[2,1-f][1][2][3]triazine-2-carboxylate (1 equivalent) in an excess of phosphorus oxychloride (POCl₃). A high-boiling inert solvent like toluene can also be used. A small amount of N,N-dimethylaniline can be added as a base.

  • Heating: Heat the reaction mixture to reflux (around 110 °C for neat POCl₃) for 2-4 hours. The progress of the reaction should be monitored by TLC until the starting material is consumed.

  • Removal of Excess POCl₃: After the reaction is complete, cool the mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure.

  • Work-up: Caution: This step is highly exothermic. Slowly and carefully quench the reaction residue by pouring it onto crushed ice or into ice-cold water with vigorous stirring.

  • Neutralization: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield Ethyl 4-chloropyrrolo[2,1-f][1][2][3]triazine-2-carboxylate.

Expert Insights and Safety Considerations: Phosphorus oxychloride is corrosive and reacts violently with water. The reaction and work-up should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The quenching of POCl₃ is highly exothermic and must be done with extreme care by adding the reaction mixture to ice slowly. The use of a base like N,N-dimethylaniline can accelerate the reaction but may complicate the purification.

Characterization and Data

The successful synthesis of the precursor and the final product must be confirmed by a suite of analytical techniques. Below are the expected physicochemical properties and spectral data.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical State
Ethyl 4-hydroxypyrrolo[2,1-f][1][2][3]triazine-2-carboxylateC₁₀H₁₁N₃O₃221.21Solid
Ethyl 4-chloropyrrolo[2,1-f][1][2][3]triazine-2-carboxylateC₉H₈ClN₃O₂225.63Solid

Table 1: Physicochemical properties of the precursor and target molecule.

Spectroscopic Data

Ethyl 4-hydroxypyrrolo[2,1-f][1][2][3]triazine-2-carboxylate (Precursor):

  • ¹H NMR (DMSO-d₆): The spectrum is expected to show signals for the ethyl group (a triplet and a quartet), aromatic protons on the pyrrole ring, and a broad signal for the hydroxyl proton, which may be exchangeable with D₂O.

  • ¹³C NMR (DMSO-d₆): The spectrum should display signals for the carbonyl carbon of the ester, the carbons of the ethyl group, and the carbons of the fused heterocyclic ring system.

  • Mass Spectrometry (ESI+): m/z [M+H]⁺ expected at 222.08.

Ethyl 4-chloropyrrolo[2,1-f][1][2][3]triazine-2-carboxylate (Target Molecule):

  • ¹H NMR (CDCl₃): The spectrum will show characteristic signals for the ethyl ester protons and the protons on the pyrrolotriazine core. The disappearance of the hydroxyl proton signal is a key indicator of successful chlorination.

  • ¹³C NMR (CDCl₃): The spectrum will show the expected signals for the carbons of the ethyl ester and the heterocyclic core. The chemical shift of the carbon at the 4-position will be significantly affected by the substitution of the hydroxyl group with chlorine.

  • Mass Spectrometry (ESI+): The mass spectrum should exhibit a characteristic isotopic pattern for a chlorine-containing compound, with the [M+H]⁺ peak at m/z 226.03 and an [M+2+H]⁺ peak at approximately one-third the intensity.

Conclusion and Future Directions

The synthesis of Ethyl 4-chloropyrrolo[2,1-f][1][2][3]triazine-2-carboxylate is a key process for accessing a versatile intermediate in drug discovery. The two-step approach, involving the synthesis of a 4-hydroxy precursor followed by chlorination, is a reliable and scalable method. The protocols and insights provided in this guide are intended to enable researchers to confidently synthesize this valuable building block. Future work in this area will likely focus on the development of more environmentally benign chlorination methods and the exploration of the diverse chemical space accessible from this key intermediate to discover new bioactive molecules.

References

Synthesis of Ethyl 4-chloropyrrolo[2,1-f]triazine-2-carboxylate: A Detailed Application Note and Protocol

Synthesis of Ethyl 4-chloropyrrolo[2,1-f][1][2][3]triazine-2-carboxylate: A Detailed Application Note and Protocol

Introduction

The pyrrolo[2,1-f][1][2][3]triazine scaffold is a privileged heterocyclic system of significant interest in medicinal chemistry and drug development. This core structure is integral to a range of biologically active molecules, including kinase inhibitors for cancer therapy and antiviral agents such as Remdesivir, which has demonstrated broad-spectrum activity against RNA viruses.[1] The targeted synthesis of substituted pyrrolo[2,1-f][1][2][3]triazines is therefore a critical endeavor for the discovery of new therapeutic agents. This application note provides a comprehensive, two-step protocol for the synthesis of Ethyl 4-chloropyrrolo[2,1-f][1][2][3]triazine-2-carboxylate, a key intermediate for further chemical elaboration. The synthesis commences with the construction of the pyrrolotriazinone core via a one-pot N-amination and cyclization, followed by a robust chlorination step.

Overall Synthesis Scheme

The synthesis is logically divided into two primary stages: the formation of the core heterocyclic system and the subsequent functionalization to introduce the chloro group at the 4-position.

Synthesis_SchemestartEthyl 1H-pyrrole-2-carboxylateprecursorEthyl 4-oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-2-carboxylate(Hydroxy Tautomer)start->precursor  1. N-Amination (Chloramine)  2. Cyclization (Leuckart Conditions)  targetEthyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-2-carboxylateprecursor->target  Chlorination (POCl3)  

Caption: Overall two-step synthesis pathway.

Part 1: Synthesis of Ethyl 4-oxo-3,4-dihydropyrrolo[2,1-f][1][2][3]triazine-2-carboxylate

The initial step involves the construction of the fused bicyclic system. This is achieved through a one-pot reaction that begins with the N-amination of a commercially available starting material, Ethyl 1H-pyrrole-2-carboxylate, followed by cyclization under Leuckart conditions.

Mechanism and Rationale

The synthesis of the pyrrolotriazinone core is accomplished in a one-pot fashion, which enhances efficiency by minimizing intermediate isolation steps.[4] The first phase is the N-amination of the pyrrole nitrogen. Chloramine is an effective aminating agent for this transformation. The subsequent cyclization is conducted under Leuckart conditions, utilizing formamide as a source of the carbon and nitrogen atoms required to form the triazinone ring, with ammonium acetate facilitating the reaction.[4]

Part1_Workflowcluster_aminationN-Aminationcluster_cyclizationCyclization (Leuckart)pyrroleEthyl 1H-pyrrole-2-carboxylateamination_reactionReaction in appropriate solventpyrrole->amination_reactionchloramineChloraminechloramine->amination_reactionn_amino_pyrroleN-aminated intermediateamination_reaction->n_amino_pyrrolecyclization_reactionHeating at 140°Cn_amino_pyrrole->cyclization_reactionOne-pot transferformamideFormamideformamide->cyclization_reactionammonium_acetateAmmonium Acetateammonium_acetate->cyclization_reactionproduct1Ethyl 4-oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-2-carboxylatecyclization_reaction->product1

Caption: Workflow for the synthesis of the pyrrolotriazinone precursor.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplier
Ethyl 1H-pyrrole-2-carboxylateReagentPlus®, 99%Sigma-Aldrich
Chloramine SolutionIn situ preparedN/A
FormamideAnhydrous, 99.5%Sigma-Aldrich
Ammonium Acetate≥98%Sigma-Aldrich
Ethyl AcetateACS ReagentFisher Scientific
Sodium Sulfate (Anhydrous)ACS ReagentFisher Scientific
Petroleum EtherACS ReagentFisher Scientific
Silica Gel230-400 meshFisher Scientific

Procedure:

  • N-Amination: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, dissolve Ethyl 1H-pyrrole-2-carboxylate in a suitable solvent. Cool the solution in an ice bath.

  • Slowly add a freshly prepared solution of chloramine dropwise to the stirred solution while maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cyclization: To the reaction mixture containing the N-aminated intermediate, add formamide and ammonium acetate.[4]

  • Heat the reaction mixture to 140°C and maintain this temperature overnight under a nitrogen atmosphere.[4]

  • Work-up and Purification: After cooling to room temperature, pour the reaction mixture into cold water and extract with ethyl acetate (3 x 50 mL).[4]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[4]

  • Purify the crude solid by silica gel column chromatography using a petroleum ether/ethyl acetate gradient to yield Ethyl 4-oxo-3,4-dihydropyrrolo[2,1-f][1][2][3]triazine-2-carboxylate as a solid.[4]

Part 2: Synthesis of Ethyl 4-chloropyrrolo[2,1-f][1][2][3]triazine-2-carboxylate

The second stage of the synthesis is the conversion of the 4-oxo (or its tautomeric 4-hydroxy) group to a chloro group. This is a crucial step for enabling subsequent nucleophilic substitution reactions to diversify the molecule.

Mechanism and Rationale

The chlorination of the 4-oxo group is effectively achieved using phosphorus oxychloride (POCl₃). The reaction proceeds via the activation of the carbonyl oxygen (in the oxo tautomer) or the hydroxyl group (in the hydroxy tautomer) by POCl₃. This is followed by nucleophilic attack of a chloride ion to displace the activated oxygen functionality, leading to the formation of the 4-chloro derivative. This type of transformation is a well-established method for the chlorination of heterocyclic ketones and hydroxypyridines.[1]

Part2_WorkflowprecursorEthyl 4-oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-2-carboxylatereactionHeating under refluxprecursor->reactionpocl3Phosphorus Oxychloride (POCl3)pocl3->reactionworkupAqueous work-up and extractionreaction->workuppurificationColumn Chromatographyworkup->purificationtargetThis compoundpurification->target

Caption: Workflow for the chlorination of the pyrrolotriazinone intermediate.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplier
Ethyl 4-oxo-3,4-dihydropyrrolo[2,1-f][1][2][3]triazine-2-carboxylateAs synthesizedN/A
Phosphorus Oxychloride (POCl₃)ReagentPlus®, ≥99%Sigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich
Saturated Sodium Bicarbonate SolutionACS ReagentFisher Scientific
BrineACS ReagentFisher Scientific
Magnesium Sulfate (Anhydrous)ACS ReagentFisher Scientific

Procedure:

  • In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend Ethyl 4-oxo-3,4-dihydropyrrolo[2,1-f][1][2][3]triazine-2-carboxylate in an excess of phosphorus oxychloride.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure.

  • Work-up and Purification: Cautiously quench the reaction residue by slowly adding it to crushed ice with vigorous stirring.

  • Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford Ethyl 4-chloropyrrolo[2,1-f][1][2][3]triazine-2-carboxylate.

Conclusion

This application note provides a detailed and reliable two-step protocol for the synthesis of Ethyl 4-chloropyrrolo[2,1-f][1][2][3]triazine-2-carboxylate. The described methodology is based on established synthetic transformations and offers a practical route to this valuable intermediate for applications in medicinal chemistry and drug discovery. The protocols are designed to be reproducible and scalable for laboratory settings.

References

  • Mishra, R. K., & Singh, S. K. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. Monatshefte für Chemie - Chemical Monthly, 152(1), 1-19. [Link]

  • Yoo, E. J., et al. (2012). Synthesis of pyrrolo[2,1-f][1][2][3]triazin-4(3H). Beilstein Journal of Organic Chemistry, 8, 1856-1861. [Link]

  • Charushin, V. N., et al. (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules, 28(23), 7780. [Link]

  • Zemanová, I., et al. (2017). Synthesis of furo[2',3':4,5]pyrrolo[1,2-d][1][2][3]triazine derivatives and their antibacterial activity. Arkivoc, 2017(4), 184-193. [Link]

  • Shukla, K., et al. (2014).

Application Notes & Protocols: Strategic Cyclization Reactions for the Pyrrolo[2,1-f]triazine Core

Application Notes & Protocols: Strategic Cyclization Reactions for the Pyrrolo[2,1-f][1][2][3]triazine Core

Introduction: The Rise of a Privileged Scaffold in Drug Discovery

The pyrrolo[2,1-f][1][2][3]triazine nucleus represents a uniquely privileged heterocyclic scaffold in modern medicinal chemistry.[4] This bridgehead nitrogen heterocycle is a bioisostere of naturally occurring purines and has emerged as the central framework in a multitude of clinically significant therapeutic agents.[4] Its structural versatility allows it to form key interactions with a wide range of biological targets, leading to its incorporation in groundbreaking drugs such as the antiviral agent Remdesivir, and a host of potent kinase inhibitors including Avapritinib and Brivanib.[2][3][5]

The therapeutic potential of this scaffold is vast, with derivatives showing efficacy as inhibitors of critical signaling proteins like EGFR, VEGFR-2, anaplastic lymphoma kinase (ALK), and hedgehog (Hh) pathway components.[1][5][6][7] The ability to strategically functionalize the pyrrolo[2,1-f][1][2][3]triazine core is therefore of paramount importance to drug development professionals.

This guide provides an in-depth exploration of the primary cyclization strategies used to construct this vital core. We move beyond simple procedural lists to explain the underlying chemical logic and causality behind key experimental choices. The protocols described herein are designed to be self-validating, offering researchers a robust and reproducible foundation for their synthetic campaigns.

Strategy 1: Annulation of the Triazine Ring onto a Pyrrole Precursor

This is arguably the most prevalent and adaptable strategy for constructing the pyrrolo[2,1-f][1][2][3]triazine core. The fundamental approach involves starting with a suitably functionalized pyrrole and building the six-membered triazine ring onto it. The critical step in this sequence is the formation of the N-N bond, which is typically achieved through N-amination of the pyrrole nitrogen.

Causality and Mechanistic Insight

The success of this strategy hinges on the initial activation and functionalization of the pyrrole ring. A common and highly effective route begins with a 2-cyanopyrrole. The electron-withdrawing nature of the nitrile group acidifies the N-H proton, facilitating its removal by a suitable base like sodium hydride (NaH). The resulting pyrrolide anion is a potent nucleophile that readily attacks an electrophilic aminating agent (e.g., chloramine, NH₂Cl) to form the key 1-amino-1H-pyrrole-2-carbonitrile intermediate.[8][9] This N-amination step is the cornerstone of the synthesis, installing the essential N-N linkage.

The subsequent cyclization is an acid-catalyzed condensation reaction. Formamidine acetate serves as an efficient C1 source, providing the final carbon and nitrogen atoms needed to close the triazine ring, ultimately yielding the desired 4-aminopyrrolo[2,1-f][1][2][3]triazine.[5][8]

Gcluster_0Step 1: N-Aminationcluster_1Step 2: Cyclization2-Cyanopyrrole2-CyanopyrrolePyrrolide_AnionPyrrolide Anion2-Cyanopyrrole->Pyrrolide_Anion  NaH, DMF1-Aminopyrrole_Intermediate1-Amino-1H-pyrrole-2-carbonitrilePyrrolide_Anion->1-Aminopyrrole_Intermediate  NH2ClFinal_Product4-Aminopyrrolo[2,1-f]triazine1-Aminopyrrole_Intermediate->Final_ProductFormamidine_AcetateFormamidine_AcetateFormamidine_Acetate->Final_Product  Acid Catalyst

Caption: Workflow for synthesis from a 2-cyanopyrrole precursor.

Protocol 1: Scalable Synthesis of 4-Aminopyrrolo[2,1-f][1][2][3]triazine

This protocol is adapted from a robust and scalable methodology developed for the synthesis of the core of Remdesivir.[8][10]

Materials:

  • 2-Cyanopyrrole

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

  • Chloramine (NH₂Cl), freshly prepared or as a solution

  • Formamidine acetate

  • Methyl tert-butyl ether (MTBE)

  • Water (deionized)

Procedure:

  • N-Amination:

    • To a stirred, inerted (N₂ atmosphere) reactor vessel containing anhydrous DMF (10 volumes), add sodium hydride (1.1 equivalents) portion-wise at 0–5 °C. (CAUTION: NaH is highly reactive and pyrophoric; handle with extreme care under inert conditions).

    • Stir the resulting slurry for 20-30 minutes at 0–5 °C.

    • Slowly add a solution of 2-cyanopyrrole (1.0 equivalent) in DMF, maintaining the internal temperature below 10 °C. Gas evolution (H₂) will be observed.

    • Stir the mixture for 30-40 minutes at 5-10 °C to ensure complete formation of the pyrrolide anion.

    • Add a solution of chloramine (approx. 1.2 equivalents) at 0-5 °C. The reaction is exothermic; control the addition rate to maintain temperature.

    • Stir for 1-2 hours, monitoring by HPLC or TLC for the disappearance of the starting material.

  • Cyclization and Isolation:

    • Upon completion of the N-amination, add formamidine acetate (1.5 - 2.0 equivalents) directly to the reaction mixture.

    • Heat the reaction mixture to 110-120 °C and maintain for 4-6 hours. Monitor the cyclization progress by HPLC.

    • Cool the reaction mixture to room temperature.

    • Slowly quench the reaction by adding water, which will precipitate the crude product.

    • Isolate the solids by filtration and wash the filter cake thoroughly with water, followed by a wash with MTBE to remove organic impurities.[8]

    • Dry the product under vacuum at 50–55 °C to a constant weight.

Self-Validation and Expected Outcome:

  • This two-step, one-pot procedure typically affords the 4-aminopyrrolo[2,1-f][1][2][3]triazine product in 65-75% overall yield.[8]

  • The final product should be a crystalline solid with high purity (>99% by HPLC area percentage) after the washing steps.[8] The use of NaH ensures complete deprotonation for efficient amination, and formamidine acetate provides a reliable and economical C1 synthon for the cyclization.

ParameterConditionRationale
Base Sodium Hydride (NaH)Strong, non-nucleophilic base ensures complete and irreversible deprotonation of the pyrrole N-H.
Solvent Anhydrous DMFAprotic, polar solvent suitable for reactions involving strong bases and for dissolving reagents.
Aminating Agent Chloramine (NH₂Cl)A simple, effective electrophilic nitrogen source for forming the crucial N-N bond.
Cyclization Reagent Formamidine AcetateActs as a source for the N=CH-NH₂ unit, enabling efficient closure of the triazine ring.
Typical Yield 65-75%Demonstrates the efficiency of this telescoped, scalable process.[8]

Strategy 2: 1,3-Dipolar Cycloaddition of Triazinium Ylides

This elegant strategy builds the pyrrole ring onto a pre-existing 1,2,4-triazine scaffold. It operates through a domino reaction sequence involving the in-situ generation of a 1,2,4-triazinium ylide, which then undergoes a [3+2] cycloaddition with a suitable dipolarophile.[11]

Causality and Mechanistic Insight

The process begins with the N-alkylation of a substituted 1,2,4-triazine, typically at the N1 position, to form a stable 1-alkyl-1,2,4-triazinium salt.[11] In the presence of a non-nucleophilic base, such as DIPEA, this salt is deprotonated to generate a transient, highly reactive triazinium ylide. This ylide is an azomethine ylide, a classic 1,3-dipole.

This 1,3-dipole then reacts rapidly with an electron-deficient alkyne, such as dimethyl acetylenedicarboxylate (DMAD), via a concerted [3+2] cycloaddition reaction.[11][12] The resulting bicyclic intermediate is unstable and undergoes a spontaneous retro-Diels-Alder-type reaction, eliminating a stable molecule (e.g., N₂) and aromatizing to form the polysubstituted pyrrolo[2,1-f][1][2][3]triazine core in a single, highly efficient step.[11]

G1,2,4-Triazine1,2,4-TriazineTriazinium_Salt1-Alkyl-1,2,4-triazinium Salt1,2,4-Triazine->Triazinium_Salt  AlkylationTriazinium_YlideTriazinium Ylide (1,3-Dipole)Triazinium_Salt->Triazinium_Ylide  Base (DIPEA)Cycloaddition[3+2] CycloadditionTriazinium_Ylide->CycloadditionDipolarophileDipolarophile (e.g., DMAD)Dipolarophile->CycloadditionAromatizationAromatization / EliminationCycloaddition->AromatizationFinal_ProductPolysubstituted Pyrrolo[2,1-f]triazineAromatization->Final_Product

Caption: Domino reaction pathway via 1,3-dipolar cycloaddition.

Protocol 2: One-Pot Synthesis via Triazinium Ylide Cycloaddition

This protocol is a general method for the synthesis of highly substituted pyrrolotriazines.[11][12]

Materials:

  • Substituted 1,2,4-triazine

  • Alkylating agent (e.g., ethyl bromoacetate)

  • Dipolarophile (e.g., Dimethyl acetylenedicarboxylate, DMAD)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Tetrahydrofuran (THF) or Dioxane

Procedure:

  • Preparation of the Triazinium Salt (can be isolated or generated in situ):

    • Dissolve the starting 1,2,4-triazine (1.0 equivalent) in a minimal amount of a suitable solvent like acetone or acetonitrile.

    • Add the alkylating agent (1.1 equivalents) and stir the mixture at room temperature until precipitation of the salt is complete (typically several hours to overnight).

    • Isolate the salt by filtration, wash with cold solvent, and dry.

  • One-Pot Cycloaddition:

    • Suspend the 1-alkyl-1,2,4-triazinium salt (1.0 equivalent) in anhydrous THF or dioxane (20 volumes) under a nitrogen atmosphere.

    • Add the dipolarophile (DMAD, 1.2-1.5 equivalents) to the suspension.

    • Cool the mixture to 0 °C in an ice bath.

    • Add the base (DIPEA or TEA, 1.1-1.5 equivalents) dropwise with vigorous stirring. A color change is often observed as the ylide is generated.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC/LCMS, typically 2-5 hours).

    • Remove the solvent under reduced pressure.

    • Purify the residue by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure pyrrolo[2,1-f][1][2][3]triazine product.

Self-Validation and Expected Outcome:

  • This method provides rapid access to polysubstituted analogs that are difficult to synthesize via other routes.

  • Yields are generally good to excellent, depending on the substrates used.

  • The reaction is highly regioselective.[11] The formation of the crystalline triazinium salt is a good indicator of successful activation, and the subsequent color change upon base addition confirms the generation of the reactive ylide intermediate.

Strategy 3: Rearrangement of Pyrrolo[1,2-d][1][3][5]oxadiazines

This specialized strategy provides an efficient route to pyrrolo[2,1-f][1][2][3]triazin-4(3H)-ones, which are valuable intermediates for further elaboration.[13][14] The core of this method is a nucleophile-induced rearrangement of a pyrrolooxadiazine isomer to the more thermodynamically stable pyrrolotriazinone.

Causality and Mechanistic Insight

The synthesis begins with a 1,2-biscarbamoyl-substituted 1H-pyrrole. This precursor undergoes a regioselective intramolecular cyclization upon treatment with a dehydrating agent (e.g., PPh₃/Br₂) to form a pyrrolo[1,2-d][1][3][5]oxadiazine intermediate.[15] The key step is the subsequent rearrangement. Under very mild basic or nucleophilic conditions (e.g., NaOMe at 0 °C), the five-membered oxadiazine ring opens and re-closes to form the six-membered triazinone ring. This transformation is driven by the formation of the more stable bicyclic system. This approach is notable for its mild conditions, avoiding the high temperatures often required for other cyclization methods.[13]

GStart1,2-Biscarbamoyl-1H-pyrroleCyclizeIntramolecular CyclizationStart->Cyclize  PPh3/Br2, Et3NIntermediatePyrrolo[1,2-d][1,3,4]oxadiazineCyclize->IntermediateRearrangeNucleophile-Induced RearrangementIntermediate->Rearrange  NaOMe, 0°CProductPyrrolo[2,1-f]triazin-4(3H)-oneRearrange->Product

Caption: Synthesis of pyrrolotriazinones via oxadiazine rearrangement.

Protocol 3: Synthesis of Pyrrolotriazinones via Rearrangement

This protocol is based on the work of Park et al. for a facile and practical synthesis of pyrrolotriazinones.[13][15]

Materials:

  • 1,2-Biscarbamoyl-substituted 1H-pyrrole precursor

  • Triphenylphosphine (PPh₃)

  • Bromine (Br₂) or Iodine (I₂)

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Sodium methoxide (NaOMe) solution in Methanol

Procedure:

  • Formation of the Pyrrolooxadiazine Intermediate:

    • To a solution of triphenylphosphine (1.95 equivalents) in anhydrous CH₂Cl₂ (2 mL) at 0 °C, add bromine (2.15 equivalents) dropwise. Stir at room temperature for 15 minutes to form the PPh₃Br₂ complex.

    • Cool the mixture back to 0 °C. Add a solution of the 1,2-biscarbamoyl-1H-pyrrole (1.0 equivalent) in CH₂Cl₂ (2 mL), followed by the dropwise addition of triethylamine (5.0 equivalents).

    • Stir the reaction at 0 °C for 5-10 minutes. The reaction is typically very fast.

    • Quench the reaction with water and extract with CH₂Cl₂. Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude pyrrolooxadiazine can be used directly in the next step or purified by chromatography.

  • Rearrangement to Pyrrolotriazinone:

    • Dissolve the crude pyrrolo[1,2-d][1][3][5]oxadiazine in methanol.

    • Cool the solution to 0 °C.

    • Add a solution of sodium methoxide (e.g., 0.5 M in methanol, 1.1 equivalents) dropwise.

    • Stir at 0 °C for 15-30 minutes, monitoring by TLC for the formation of the more polar product.

    • Neutralize the reaction with a mild acid (e.g., saturated NH₄Cl solution).

    • Remove the methanol under reduced pressure and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify by flash chromatography to obtain the desired pyrrolo[2,1-f][1][2][3]triazin-4(3H)-one.

Self-Validation and Expected Outcome:

  • This method is advantageous due to its exceptionally mild conditions and rapid reaction times, particularly for the rearrangement step.[13]

  • Successful formation of the PPh₃Br₂ complex is visually indicated by the formation of a white precipitate. The disappearance of the starting material and appearance of a new spot on TLC after just a few minutes at 0 °C confirms the cyclization.

  • The final rearrangement is also rapid and clean, providing the thermodynamically favored six-membered ring product in good to excellent yields.

References

  • Discovery of the Pyrrolo[2,1-f][1][2][3]triazine Nucleus as a New Kinase Inhibitor Template. Journal of Medicinal Chemistry.

  • Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Journal of the Iranian Chemical Society.

  • Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. RSC Advances.

  • Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research.

  • Efficient, Scalable Synthesis of Functionalized Pyrrolo[2,1-f][1][2][3]triazines. Organic Process Research & Development.

  • Discovery of the Pyrrolo[2,1-f][1][2][3]triazine Nucleus as a New Kinase Inhibitor Template. Journal of Medicinal Chemistry.

  • Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1][2][3]triazines. ResearchGate.

  • Discovery of pyrrolo[2,1- f][1][2][3]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain. Medicinal Chemistry Research.

  • Synthesis of 1,2,4-Triazine Derivatives via [4+2] Domino Annulations Reactions in Onepot.
  • Design, synthesis and antiproliferative activity evaluation of a series of pyrrolo[2,1-f][1][2][3]triazine derivatives. ResearchGate.

  • Facile and Scalable Methodology for the Pyrrolo[2,1-f][1][2][3]triazine of Remdesivir. Organic Process Research & Development.

  • Design, synthesis, and evaluation of pyrrolo[2,1-f][1][2][3]triazine derivatives as novel hedgehog signaling pathway inhibitors. PubMed.

  • Synthesis of pyrrolo[2,1-f][1][2][3]triazine congeners of nucleic acid purines via the N-amination of 2-substituted pyrroles. Semantic Scholar.

  • Facile and Scalable Methodology for the Pyrrolo[2,1-f][1][2][3]triazine of Remdesivir. Organic Process Research & Development.

  • Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. MDPI.

  • Synthesis of pyrrolo[2,1-f][1][2][3]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1][3][5]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. ResearchGate.

  • Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. ResearchGate.

  • Synthesis of Pyrrolo(2,1‐f) (1,2,4)triazine Congeners of Nucleic Acid Purines via the N‐Amination of 2‐Substituted Pyrroles. Sci-Hub.
  • Regio- and Diastereoselective 1,3-Dipolar Cycloadditions of 1,2,4-Triazin-1-ium Ylides: a Straightforward Synthetic Route to Polysubstituted Pyrrolo[2,1-f][1][2][3]triazines. ACS Omega.

  • Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research.

  • Development of Continuous Flow Processes to Access Pyrrolo[2,1-f][1][2][3]triazin-4-amine: An RSM for the Synthesis of Antiviral Drugs. ACS Publications.

  • Synthesis of 1,2,4-triazine derivatives via [4 + 2] domino annulation reactions in one pot. RSC Advances.
  • Synthesis of pyrrolo[2,1-f][1][2][3]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1][3][5]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. National Institutes of Health.

  • Supporting Information for Synthesis of pyrrolo[2,1-f][1][2][3]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1][3][5]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. Beilstein Journal of Organic Chemistry.

  • Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions.
  • Synthesis of pyrrolo[2,1-f][1][2][3]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1][3][5]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. Beilstein Journal of Organic Chemistry.

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using Ethyl 4-chloropyrrolo[2,1-f]triazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrrolo[2,1-f][1][2][3]triazine Scaffold in Kinase Inhibitor Drug Discovery

The relentless pursuit of targeted therapies in oncology and other disease areas has identified protein kinases as a pivotal class of drug targets.[1][2] Kinase inhibitors have revolutionized treatment paradigms, and a significant portion of these successful therapeutics are small molecules.[1][3] Within the vast landscape of heterocyclic chemistry, the pyrrolo[2,1-f][4][1][5]triazine nucleus has emerged as a "privileged scaffold".[6][7] This unique fused heterocycle effectively mimics the purine core of ATP, allowing it to bind competitively to the ATP-binding site of a wide range of kinases.[4][5] Its versatile structure allows for substitutions at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[4] Notably, this scaffold is a core component of several kinase inhibitors that have entered clinical development, targeting key players in cancer progression such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and c-Met.[4][1][8]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of a key intermediate, Ethyl 4-chloropyrrolo[2,1-f]triazine-2-carboxylate , in the synthesis of potent and selective kinase inhibitors. We will delve into the chemical properties of this starting material, provide step-by-step protocols for its derivatization via common and robust cross-coupling reactions, and discuss the rationale behind these synthetic strategies.

Physicochemical Properties and Reactivity of Ethyl 4-chloropyrrolo[2,1-f]triazine-2-carboxylate

Ethyl 4-chloropyrrolo[2,1-f]triazine-2-carboxylate is a versatile building block for the synthesis of a diverse library of kinase inhibitors. Its key structural features, a reactive chloro group at the 4-position and an ethyl ester at the 2-position, allow for sequential and regioselective modifications.

PropertyValueSource
CAS Number 1120214-92-7[9][10][11]
Molecular Formula C₉H₈ClN₃O₂[9][10][11]
Molecular Weight 225.63 g/mol [11][12]
Appearance Pale-yellow to Yellow-brown Solid[9]
Storage 2-8 °C[9][12]

The chlorine atom at the 4-position is the primary site of reactivity and is amenable to nucleophilic aromatic substitution, making it an excellent handle for introducing various side chains through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination. The ethyl ester at the 2-position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, further expanding the chemical space for structure-activity relationship (SAR) studies.

Synthetic Workflow for Kinase Inhibitor Synthesis

The general workflow for synthesizing kinase inhibitors from Ethyl 4-chloropyrrolo[2,1-f]triazine-2-carboxylate involves the initial diversification at the C4 position, followed by modification of the C2 ester. This strategy allows for the rapid generation of a library of analogs for biological screening.

G start Ethyl 4-chloropyrrolo[2,1-f]triazine-2-carboxylate suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acids/Esters) start->suzuki buchwald Buchwald-Hartwig Amination (Anilines/Amines) start->buchwald intermediate1 C4-Arylated/Heteroarylated Intermediate suzuki->intermediate1 intermediate2 C4-Aminated Intermediate buchwald->intermediate2 hydrolysis Ester Hydrolysis (LiOH or NaOH) intermediate1->hydrolysis intermediate2->hydrolysis amide Amide Coupling (EDC, HATU, etc.) hydrolysis->amide final_suzuki Final Kinase Inhibitor (Aryl/Heteroaryl Scaffold) amide->final_suzuki final_buchwald Final Kinase Inhibitor (Anilino Scaffold) amide->final_buchwald

Caption: General synthetic workflow for kinase inhibitor synthesis.

Protocols for Key Synthetic Transformations

The following protocols are provided as a general guide and may require optimization based on the specific substrates and desired products.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C4-Arylation/Heteroarylation

This protocol describes the palladium-catalyzed coupling of an aryl or heteroaryl boronic acid/ester with the chlorinated pyrrolotriazine core. This reaction is fundamental for introducing a wide range of substituents that can interact with the hydrophobic regions of the kinase active site.[13]

Materials:

  • Ethyl 4-chloropyrrolo[2,1-f]triazine-2-carboxylate (1.0 eq)

  • Aryl/Heteroaryl boronic acid or pinacol ester (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

  • Solvent (e.g., 1,4-dioxane/water mixture, toluene)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add Ethyl 4-chloropyrrolo[2,1-f]triazine-2-carboxylate, the aryl/heteroaryl boronic acid/ester, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst to the flask.

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired C4-arylated/heteroarylated product.

ReagentMoles (relative to starting material)
Ethyl 4-chloropyrrolo[2,1-f]triazine-2-carboxylate1.0
Aryl/Heteroaryl boronic acid/ester1.2 - 1.5
Palladium Catalyst0.02 - 0.05
Base2.0 - 3.0
Protocol 2: Buchwald-Hartwig Amination for C4-Anilino Scaffolds

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, which is crucial for synthesizing kinase inhibitors that often feature an aniline moiety at the C4 position, mimicking the hinge-binding interactions of ATP.[14][15][16]

Materials:

  • Ethyl 4-chloropyrrolo[2,1-f]triazine-2-carboxylate (1.0 eq)

  • Substituted aniline or amine (1.1-1.3 eq)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-3 mol%)

  • Ligand (e.g., Xantphos, 2-6 mol%)

  • Base (e.g., Cs₂CO₃ or K₃PO₄, 1.5-2.5 eq)

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium pre-catalyst and ligand to a dry Schlenk flask.

  • Add the base, Ethyl 4-chloropyrrolo[2,1-f]triazine-2-carboxylate, and the aniline/amine.

  • Add the anhydrous solvent.

  • Seal the flask and heat the reaction mixture to 90-110 °C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and filter through a pad of Celite, washing with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to yield the C4-aminated product.

ReagentMoles (relative to starting material)
Ethyl 4-chloropyrrolo[2,1-f]triazine-2-carboxylate1.0
Aniline/Amine1.1 - 1.3
Palladium Pre-catalyst0.01 - 0.03
Ligand0.02 - 0.06
Base1.5 - 2.5

Targeted Kinase Signaling Pathways

Inhibitors derived from the pyrrolo[2,1-f]triazine scaffold have been shown to target several critical signaling pathways implicated in cancer and other diseases. A common target is the VEGFR-2 pathway, which is central to angiogenesis, the formation of new blood vessels that supply tumors with nutrients.

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Inhibitor Pyrrolo[2,1-f]triazine Inhibitor Inhibitor->VEGFR2 Ras Ras PLCg->Ras Akt Akt PI3K->Akt Proliferation Cell Proliferation, Migration, Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Inhibition of the VEGFR-2 signaling pathway.

By inhibiting VEGFR-2, these compounds can block downstream signaling cascades involving PI3K/Akt and Ras/Raf/MEK/ERK, ultimately leading to a reduction in tumor growth and metastasis.[8] Similarly, targeting EGFR with pyrrolo[2,1-f]triazine-based inhibitors can disrupt signaling pathways that drive the proliferation of cancer cells.[4]

Conclusion and Future Perspectives

Ethyl 4-chloropyrrolo[2,1-f]triazine-2-carboxylate is a highly valuable and versatile starting material for the synthesis of a new generation of kinase inhibitors. The synthetic protocols outlined in this application note provide a robust foundation for the rapid and efficient generation of diverse chemical libraries. The adaptability of the pyrrolo[2,1-f]triazine scaffold will undoubtedly continue to fuel the discovery of novel and selective kinase inhibitors for a multitude of therapeutic applications.[6] Future work in this area will likely focus on the development of more complex and highly substituted analogs with improved pharmacokinetic profiles and the exploration of this scaffold against a broader range of kinase targets.

References

  • Hunt, J. T., et al. (2004). Discovery of the Pyrrolo[2,1-f][4][1][5]triazine Nucleus as a New Kinase Inhibitor Template. Journal of Medicinal Chemistry, 47(17), 4054-4059. Available from: [Link]

  • Singh, S., Utreja, D., & Kumar, V. (2022). Pyrrolo[2,1-f][4][1][5]triazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research, 31(1), 1-25. Available from: [Link]

  • Singh, S., Utreja, D., & Kumar, V. (2021). Pyrrolo[2,1-f][4][1][5]triazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research. Available from: [Link]

  • American Chemical Society. (n.d.). Discovery of the Pyrrolo[2,1-f][4][1][5]triazine Nucleus as a New Kinase Inhibitor Template. Journal of Medicinal Chemistry. Available from: [Link]

  • Singh, S., Utreja, D., & Kumar, V. (2022). Pyrrolo[2,1-f][4][1][5]triazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research. Available from: [Link]

  • Ott, G. R., & Trias, J. (2017). Pyrrolo[2,1-f][4][1][5]triazines: From C-nucleosides to kinases and back again, the remarkable journey of a versatile nitrogen heterocycle. Bioorganic & Medicinal Chemistry Letters, 27(18), 4238-4246. Available from: [Link]

  • Kaur, M., & Kumar, V. (2021). Synthetic strategies for pyrrolo[2,1-f][4][1][5]triazine: the parent moiety of antiviral drug remdesivir. RSC Advances, 11(4), 2234-2252. Available from: [Link]

  • Bhide, R., et al. (2005). Discovery and SAR of pyrrolo[2,1-f][4][1][5]triazine based dual inhibitors of VEGFR-2 and FGFR-1 kinases. Cancer Research, 65(9_Supplement), 595-596. Available from: [Link]

  • Geronikaki, A., et al. (2023). Bioactive Pyrrolo[2,1-f][4][1][5]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules, 28(22), 7668. Available from: [Link]

  • ResearchGate. (n.d.). Discovery and SAR of pyrrolo[2,1-f][4][1][5]triazin-4-amines as potent and selective PI3Kδ inhibitors. Available from: [Link]

  • ChemSigma. (n.d.). 1120214-92-7 ethyl 4-chloropyrrolo[2,1-f][4][1][5]triazine-2-carboxylate. Available from: [Link]

  • Pharmaffiliates. (n.d.). Ethyl 4-chloropyrrolo[1,2-f][4][1][5]triazine-2-carboxylate. Available from: [Link]

  • Lexicon Pharmaceuticals. (2023). Discovery of pyrrolo[2,1-f][4][1][5]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain. Bioorganic & Medicinal Chemistry Letters, 89, 129339. Available from: [Link]

  • ResearchGate. (n.d.). Pyrrolo[2,1-f][4][1][5]triazine: a promising fused heterocycle to target kinases in cancer therapy. Available from: [Link]

  • CP Lab Safety. (n.d.). ethyl 4-chloro-5-ethylpyrrolo[2, 1-f][4][1][5]triazine-6-carboxylate, min 97%, 250 mg. Available from: [Link]

  • ResearchGate. (n.d.). Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][4][1][5]triazines. Available from: [Link]

  • PubMed. (n.d.). Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][4][1][5]triazine-based VEGFR-2 kinase inhibitors. Available from: [Link]

  • JoVE. (n.d.). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Available from: [Link]

  • PubMed. (n.d.). Synthesis of novel 1,2,4-triazine scaffold as FAK inhibitors with antitumor activity. Available from: [Link]

  • ResearchGate. (n.d.). Pyrrolo[2,1‐f][4][1][5]triazin‐4‐amine: Synthesis, C7‐Functionalization, and NH2‐Derivatization via Buchwald–Hartwig‐Type Coupling. Available from: [Link]

  • PubMed. (n.d.). Discovery and Process Synthesis of Novel 2,7-pyrrolo[2,1-f][4][1][5]triazines. Available from: [Link]

  • PubMed. (n.d.). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Available from: [Link]

  • ResearchGate. (n.d.). Discovering Green, Aqueous Suzuki Coupling Reactions: Synthesis of Ethyl (4-Phenylphenyl)acetate, a Biaryl with Anti-Arthritic Potential. Available from: [Link]

  • National Institutes of Health. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of furo[2',3':4,5]pyrrolo[1,2-d][4][1][5]triazine derivatives and their antibacterial activity. Available from: [Link]

  • National Institutes of Health. (n.d.). Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e][4][1][5]triazine Derivatives. Available from: [Link]

  • ResearchGate. (n.d.). 2,7-Pyrrolo[2,1-f][4][1][5]triazines as JAK2 inhibitors: Modification of target structure to minimize reactive metabolite formation. Available from: [Link]

  • PubMed. (n.d.). Strategies to Mitigate the Bioactivation of 2-anilino-7-aryl-pyrrolo[2,1-f][4][1][5]triazines: Identification of Orally Bioavailable, Efficacious ALK Inhibitors. Available from: [Link]

  • ResearchGate. (n.d.). Development of Continuous Flow Processes to Access Pyrrolo[2,1- f ][4][1][5]triazin-4-amine: An RSM for the Synthesis of Antiviral Drugs. Available from: [Link]

Sources

The Privileged Scaffold: Ethyl 4-chloropyrrolo[2,1-f]triazine-2-carboxylate as a Cornerstone for Novel Antiviral Therapies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Broad-Spectrum Antivirals and the Rise of Privileged Scaffolds

The relentless emergence of novel and drug-resistant viral pathogens presents a formidable challenge to global public health. The development of broad-spectrum antiviral agents, capable of targeting multiple viruses or viral families, is a critical objective in modern medicinal chemistry. Central to this endeavor is the identification and utilization of "privileged scaffolds" – molecular frameworks that can be readily modified to interact with a variety of biological targets. The pyrrolo[2,1-f][1][2][3]triazine core is one such scaffold, having garnered significant attention for its presence in a range of biologically active molecules, including the broad-spectrum antiviral drug remdesivir.[4] This guide focuses on a key derivative of this scaffold, Ethyl 4-chloropyrrolo[2,1-f]triazine-2-carboxylate , a versatile building block for the synthesis of potent antiviral compounds. Its strategic placement of reactive sites—a chloro group susceptible to nucleophilic substitution and an ethyl ester amenable to amidation—provides a robust platform for generating diverse chemical libraries with the potential to inhibit a wide array of RNA viruses.[2][4]

The Strategic Importance of the Pyrrolo[2,1-f][1][2][3]triazine Core

The pyrrolo[2,1-f][1][2][3]triazine system is a unique bicyclic heterocycle containing a bridgehead nitrogen atom. This structural motif serves as a bioisostere for purine nucleobases, allowing its derivatives to be recognized by viral enzymes, particularly RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of many RNA viruses.[4] By mimicking natural nucleosides, these synthetic analogs can be incorporated into the growing viral RNA chain, leading to premature termination or the introduction of mutations that cripple the virus.[4] This mechanism of action is the foundation for the antiviral activity of numerous nucleoside analogs derived from this scaffold against a range of viruses including norovirus, Ebola, and coronaviruses.[2][4]

Synthesis of the Building Block: A Detailed Protocol

The synthesis of Ethyl 4-chloropyrrolo[2,1-f]triazine-2-carboxylate is a multi-step process that requires careful control of reaction conditions. While a direct, one-pot synthesis from simple starting materials is not yet established, a reliable and adaptable route can be constructed from commercially available precursors. The following protocol is a composite of established procedures for the synthesis of analogous compounds, providing a robust pathway for obtaining the title building block.

Protocol 1: Synthesis of Ethyl 4-chloropyrrolo[2,1-f]triazine-2-carboxylate

This protocol is divided into three key stages: 1) Synthesis of the key intermediate, ethyl 1-aminopyrrole-2-carboxylate hydrochloride, 2) Cyclization to form the pyrrolo[2,1-f]triazin-4(3H)-one core, and 3) Chlorination to yield the final product.

Stage 1: Synthesis of Ethyl 1-aminopyrrole-2-carboxylate hydrochloride

  • Rationale: This initial step involves the N-amination of a pyrrole derivative. The amino group is crucial for the subsequent cyclization to form the triazine ring. The hydrochloride salt is often isolated for improved stability and handling.

  • Procedure:

    • To a solution of ethyl pyrrole-2-carboxylate (1 equivalent) in a suitable solvent such as dichloromethane (CH₂Cl₂) at 0 °C, add a solution of hydroxylamine-O-sulfonic acid (1.2 equivalents) in methanol (MeOH).

    • Slowly add a solution of sodium methoxide (1.2 equivalents) in MeOH, maintaining the temperature at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Dissolve the crude product in diethyl ether and bubble hydrogen chloride gas through the solution to precipitate the hydrochloride salt.

    • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield ethyl 1-aminopyrrole-2-carboxylate hydrochloride.

Stage 2: Cyclization to Ethyl 4-oxo-3,4-dihydropyrrolo[2,1-f]triazine-2-carboxylate

  • Rationale: This step forms the core bicyclic structure. Formamidine acetate serves as a one-carbon source to complete the triazine ring.

  • Procedure:

    • Suspend ethyl 1-aminopyrrole-2-carboxylate hydrochloride (1 equivalent) and formamidine acetate (1.5 equivalents) in n-butanol.

    • Heat the mixture to reflux (approximately 118 °C) for 4-6 hours.[2]

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain the desired pyrrolo[2,1-f]triazin-4(3H)-one.

Stage 3: Chlorination to Ethyl 4-chloropyrrolo[2,1-f]triazine-2-carboxylate

  • Rationale: The final step introduces the reactive chloro group at the 4-position, transforming the lactam into a versatile electrophile for subsequent derivatization. Phosphorus oxychloride (POCl₃) is a standard and effective reagent for this type of transformation.

  • Procedure:

    • To a flask containing ethyl 4-oxo-3,4-dihydropyrrolo[2,1-f]triazine-2-carboxylate (1 equivalent), add phosphorus oxychloride (POCl₃) (5-10 equivalents) at 0 °C.

    • Add N,N-dimethylaniline (1.2 equivalents) dropwise.

    • Heat the reaction mixture to reflux (approximately 110 °C) for 2-4 hours.[2]

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

    • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford Ethyl 4-chloropyrrolo[2,1-f]triazine-2-carboxylate.

Application in Antiviral Drug Discovery: Derivatization Strategies

The true utility of Ethyl 4-chloropyrrolo[2,1-f]triazine-2-carboxylate lies in its capacity to serve as a scaffold for the creation of diverse libraries of potential antiviral compounds. The two primary handles for derivatization are the 4-chloro and the 2-ethyl carboxylate groups.

Strategy 1: Nucleophilic Aromatic Substitution at the C4-Position

The chlorine atom at the C4 position is highly susceptible to nucleophilic aromatic substitution (SNAr) by a wide range of nucleophiles, including amines, alcohols, and thiols. This allows for the introduction of various side chains that can modulate the compound's antiviral activity, selectivity, and pharmacokinetic properties.

  • Rationale: Introducing an amino group at the C4 position is a common strategy in the development of pyrrolotriazine-based antivirals, as seen in the structure of remdesivir's core.

  • Procedure:

    • Dissolve Ethyl 4-chloropyrrolo[2,1-f]triazine-2-carboxylate (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or n-butanol.

    • Add the desired primary or secondary amine (1.2-2.0 equivalents) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2-3 equivalents).

    • Heat the reaction mixture to 80-120 °C and stir for 2-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

    • Wash the combined organic layers, dry, and concentrate.

    • Purify the product by column chromatography or recrystallization.

Strategy 2: Amidation of the C2-Ester

The ethyl ester at the C2-position can be readily converted to a variety of amides through reaction with primary or secondary amines. This modification can influence the compound's solubility, cell permeability, and interaction with the target enzyme.

  • Rationale: Conversion of the ester to an amide can introduce new hydrogen bonding interactions and alter the electronic properties of the molecule, which can be crucial for biological activity.

  • Procedure:

    • Hydrolyze the ethyl ester of the C4-substituted pyrrolotriazine to the corresponding carboxylic acid using a base such as lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water.

    • Isolate the carboxylic acid by acidification and extraction.

    • To a solution of the carboxylic acid (1 equivalent) in a suitable solvent like DMF, add a peptide coupling reagent such as HATU (1.1 equivalents) and a base like DIPEA (2 equivalents).

    • Add the desired amine (1.2 equivalents) and stir the reaction mixture at room temperature for 4-12 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Work up the reaction by diluting with water and extracting with an organic solvent.

    • Purify the final amide product by column chromatography.

Strategy 3: Palladium-Catalyzed Cross-Coupling Reactions

For more complex modifications, the C4-chloro group can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura (for C-C bond formation) and Buchwald-Hartwig (for C-N bond formation) reactions. These powerful methods allow for the introduction of a wide range of aryl, heteroaryl, and amino substituents.

Workflow and Data Interpretation

The general workflow for utilizing Ethyl 4-chloropyrrolo[2,1-f]triazine-2-carboxylate in an antiviral drug discovery program is outlined below.

Antiviral_Discovery_Workflow cluster_synthesis Synthesis & Derivatization cluster_screening Biological Evaluation cluster_optimization Lead Optimization Start Ethyl 4-chloropyrrolo[2,1-f]triazine-2-carboxylate Derivatization Library Synthesis (S N Ar, Amidation, Cross-Coupling) Start->Derivatization Protocol 2 & 3 Purification Purification & Characterization (HPLC, NMR, MS) Derivatization->Purification Antiviral_Assay Antiviral Screening (e.g., Plaque Reduction Assay) Purification->Antiviral_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT Assay) Purification->Cytotoxicity_Assay Data_Analysis Data Analysis (EC₅₀, CC₅₀, SI) Antiviral_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Iterative Design Lead_Optimization->Derivatization

Figure 1: A generalized workflow for the development of antiviral agents starting from Ethyl 4-chloropyrrolo[2,1-f]triazine-2-carboxylate.

Data Presentation:

The efficacy of newly synthesized compounds is typically evaluated by determining their 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀). The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀, is a critical parameter for assessing the therapeutic potential of a compound. A higher SI value indicates a greater window between the concentration required for antiviral activity and the concentration that causes toxicity to host cells.

Compound IDC4-SubstituentC2-SubstituentTarget VirusEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference
Example 1 4-amino2-carboxamideNorovirus0.015>10>667[1]
Example 2 4-(4-methoxyphenyl)2,5,6-dicarboxylateInfluenza A (H1N1)4 µg/mL*>100 µg/mL>25[1]

Note: The original data was reported in µg/mL. Conversion to µM would depend on the molecular weight of the specific compound.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR is still evolving, several key trends have emerged from studies on pyrrolo[2,1-f][1][2][3]triazine derivatives:

  • C4-Position: The nature of the substituent at the C4-position is critical for antiviral activity. Small, hydrogen-bond donating groups, such as an amino group, are often favored, likely due to their ability to mimic the interactions of natural purine bases with the viral polymerase.

  • C7-Position: Halogenation at the C7-position of the pyrrole ring has been shown to enhance antiviral activity against norovirus in some C-nucleoside analogs, although this can sometimes be accompanied by increased cytotoxicity.[1]

  • Ribose Moiety (in Nucleoside Analogs): For nucleoside analogs, modifications to the ribose sugar, such as the introduction of a 2'-C-methyl group, can impact both potency and the barrier to drug resistance.

Conclusion and Future Directions

Ethyl 4-chloropyrrolo[2,1-f]triazine-2-carboxylate is a highly valuable and versatile building block in the design and synthesis of novel antiviral agents. Its straightforward derivatization at two key positions allows for the rapid generation of diverse chemical libraries. The proven success of the pyrrolo[2,1-f][1][2][3]triazine scaffold, most notably in the form of remdesivir, underscores the potential of this chemical space for discovering next-generation therapeutics against a range of challenging viral diseases. Future efforts will likely focus on exploring a wider range of substituents at the C4 and C2 positions, as well as further modifications to the pyrrole ring, to fine-tune the antiviral spectrum, potency, and pharmacokinetic profiles of these promising compounds.

References

  • K. Van Hende, et al. (2021). Anti-norovirus activity of C7-modified 4-amino-pyrrolo[2,1-f][1][2][3]triazine C-nucleosides. European Journal of Medicinal Chemistry, 213, 113162. Available from: [Link]

  • A. V. Gulevskaya, et al. (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules, 28(23), 7789. Available from: [Link]

  • J. S. Yadav, et al. (2022). Facile and Scalable Methodology for the Pyrrolo[2,1-f][1][2][3]triazine of Remdesivir. ACS Omega, 7(4), 3563-3569. Available from: [Link]

  • M. S. Christodoulou, et al. (2016). Synthesis of pyrrolo[2,1-f][1][2][3]triazin-4(3H)-ones: rearrangement of pyrrolo[1,2-d][1][3][5]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. Beilstein Journal of Organic Chemistry, 12, 1949-1956. Available from: [Link]

  • A. Singh, et al. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. Monatshefte für Chemie - Chemical Monthly, 152(1), 1-17. Available from: [Link]

  • Organic Syntheses. (1971). Ethyl pyrrole-2-carboxylate. Organic Syntheses, 51, 100. Available from: [Link]

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Application Notes & Protocols: Comprehensive Analytical Strategies for Ethyl 4-chloropyrrolo[2,1-f]triazine-2-carboxylate

Application Notes & Protocols: Comprehensive Analytical Strategies for Ethyl 4-chloropyrrolo[2,1-f][1][2][3]triazine-2-carboxylate

Prepared by: Gemini, Senior Application Scientist

Foreword for the Modern Researcher

The pyrrolo[2,1-f][1][2][3]triazine scaffold is a cornerstone in contemporary medicinal chemistry, forming the core of numerous kinase inhibitors and antiviral agents, most notably the broad-spectrum antiviral drug remdesivir.[2][4] Ethyl 4-chloropyrrolo[2,1-f][1][2][3]triazine-2-carboxylate (CAS No: 1120214-92-7) is a key intermediate or analogue within this promising class of heterocyclic compounds.[5] Its purity, stability, and structural integrity are paramount for the synthesis of downstream active pharmaceutical ingredients (APIs) and for ensuring the validity of biological screening data.

This guide moves beyond a simple recitation of methods. It is designed to provide a deep, mechanistic understanding of why specific analytical techniques are chosen and how to execute them robustly. As your virtual Senior Application Scientist, I will walk you through the causality of experimental design, ensuring that each protocol is not just a series of steps, but a self-validating system for generating reliable and reproducible data.

Compound Profile: Structural & Physicochemical Overview

Before delving into analytical methodologies, a foundational understanding of the target analyte is crucial.

Molecular Structure:

  • IUPAC Name: Ethyl 4-chloropyrrolo[1,2-f][1][2][3]triazine-2-carboxylate[5]

  • CAS Number: 1120214-92-7[5]

  • Molecular Formula: C₉H₈ClN₃O₂[1][5]

  • Molecular Weight: 225.63 g/mol [1][5]

The structure features a fused bicyclic aromatic system, a chloro-substituent which is a potential leaving group in further synthesis, and an ethyl ester moiety. These features dictate its solubility, chromatographic behavior, and spectroscopic properties.

Chromatographic Purity and Quantification: The Cornerstone of Quality

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of small molecule intermediates in pharmaceutical development due to its high resolution, sensitivity, and compatibility with various detectors.[6]

Rationale for Method Selection: Reversed-Phase HPLC

A reversed-phase (RP-HPLC) method is the logical first choice for this compound. The pyrrolotriazine core possesses moderate polarity, making it well-suited for retention on a non-polar stationary phase (like C18) with a polar mobile phase. This approach allows for the effective separation of the main component from both more polar starting materials and less polar by-products.[6][7]

Experimental Protocol: RP-HPLC for Purity Assessment

This protocol is designed for the quantitative determination of Ethyl 4-chloropyrrolo[2,1-f]triazine-2-carboxylate and its process-related impurities.

Instrumentation and Consumables:

  • HPLC system with UV/Vis or Diode Array Detector (DAD)

  • C18 Reversed-Phase Column (e.g., Eclipse XDB C18, 150 mm x 4.6 mm, 5 µm particle size)[7]

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Methanol (MeOH)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA) or Formic Acid

Chromatographic Conditions:

ParameterRecommended SettingRationale
Mobile Phase A 0.1% TFA in WaterTFA acts as an ion-pairing agent to sharpen peaks of any ionizable impurities and improves peak shape.[7]
Mobile Phase B 0.1% TFA in AcetonitrileAcetonitrile is a common organic modifier providing good elution strength and low UV cutoff.
Gradient Program 0-2 min: 30% B; 2-15 min: 30% to 90% B; 15-18 min: 90% B; 18-18.1 min: 90% to 30% B; 18.1-25 min: 30% BA gradient elution is essential to separate compounds with a range of polarities, ensuring elution of both early and late-eluting impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.[7]
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and improves peak symmetry.
Detection Wavelength 254 nm and 280 nm (or DAD scan 200-400 nm)Aromatic heterocyclic systems typically exhibit strong absorbance in the UV region. A DAD allows for peak purity analysis and selection of the optimal wavelength.
Injection Volume 5 µLA small injection volume minimizes band broadening and prevents column overload.

Sample Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of Ethyl 4-chloropyrrolo[2,1-f]triazine-2-carboxylate into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with a 50:50 mixture of Acetonitrile and Water. This ensures solubility and compatibility with the initial mobile phase conditions.[7]

  • Working Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the same diluent.

  • Filter the final solution through a 0.45 µm syringe filter before injection to remove any particulates.

Workflow Diagram: HPLC Analysis

HPLC_Workflowcluster_prepSample Preparationcluster_hplcHPLC Systemcluster_dataData AnalysisweighWeigh CompounddissolveDissolve & Dilute (Stock)weigh->dissolvedilute_workDilute (Working)dissolve->dilute_workfilterFilter (0.45 µm)dilute_work->filterinjectorAutosampler Injectionfilter->injectorcolumnC18 Column Separationinjector->columndetectorDAD Detectioncolumn->detectorchromatogramGenerate Chromatogramdetector->chromatogramintegrateIntegrate Peakschromatogram->integratereportCalculate % Purityintegrate->reportAnalysis_Logiccluster_synthesisSynthesis Outputcluster_primaryPrimary Analysiscluster_secondaryFull Characterization (Reference Standard)synthesisCrude ProducthplcHPLC Purity(% Area)synthesis->hplcmsMass Spec(Confirm Mass)synthesis->msnmrNMR Spectroscopy(¹H, ¹³C - Confirm Structure)hplc->nmrIf Purity >95%ms->nmrftirFTIR(Functional Groups)nmr->ftiruvUV-Vis(Electronic Structure)nmr->uvqnmrqNMR(Quantitative Assay)nmr->qnmr

Caption: Logical flow for the analytical characterization of the title compound.

Conclusion

The analytical methods detailed herein provide a robust framework for the comprehensive characterization and quality control of Ethyl 4-chloropyrrolo[2,1-f]triazine-2-carboxylate. By integrating chromatographic separation with a suite of spectroscopic techniques, researchers can ensure the identity, purity, and structural integrity of this valuable chemical intermediate. Adherence to these protocols will yield the high-quality, reliable data necessary to advance drug discovery and development programs.

References

  • Vertex AI Search Result. ethyl 4-chloropyrrolo[2,1-f]t[1][2][3]riazine-7-carboxylate.

  • NIH National Library of Medicine. Synthetic strategies for pyrrolo[2,1-f]t[1][2][3]riazine: the parent moiety of antiviral drug remdesivir.

  • Beilstein Journals. Synthesis of pyrrolo[2,1-f]t[1][2][3]riazin-4(3H).

  • Asian Publication Corporation.
  • EON Biotech. Ethyl 4-chloropyrrolo[2,1-f]t[1][2][3]riazine-6-carboxylate – (903129-94-2).

  • ACS Publications. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • Pharmaffiliates. Ethyl 4-chloropyrrolo[1,2-f]t[1][2][3]riazine-2-carboxylate.

  • ChemicalBook. Pyrrolo[2,1-f]t[1][2][3]riazine-6-carboxylic acid, 4-chloro-5-ethyl-, ethyl ester(310442-94-5) 1H NMR spectrum.

  • MDPI. Bioactive Pyrrolo[2,1-f]t[1][2][3]riazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies.

  • European Journal of Organic Chemistry. Pyrrolo[2,1-f]t[1][2][3]riazine: a promising fused heterocycle to target kinases in cancer therapy.

  • International Journal of Chemico-Pharmaceutical Analysis. A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Link]

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Mastering the Solid State: Application Notes and Protocols for the Crystallization of Pyrrolo[2,1-f]triazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Crystallization in Drug Development

The pyrrolo[2,1-f]triazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, including antivirals and kinase inhibitors.[1][2] The biological activity and pharmaceutical properties of these compounds are intrinsically linked to their three-dimensional structure, which is definitively determined by single-crystal X-ray diffraction. Obtaining high-quality single crystals is, therefore, a critical and often rate-limiting step in the drug discovery and development pipeline.[3]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective crystallization of pyrrolo[2,1-f]triazine derivatives. This document moves beyond generic protocols to offer a deeper understanding of the underlying principles and a systematic approach to overcoming common challenges associated with the crystallization of these important heterocyclic compounds.

Understanding the Physicochemical Landscape of Pyrrolo[2,1-f]triazines

The pyrrolo[2,1-f]triazine core is a nitrogen-rich heterocyclic system, which imparts specific physicochemical properties that influence its crystallization behavior.[1][4] The presence of multiple nitrogen atoms allows for hydrogen bonding, while the fused aromatic rings can participate in π-π stacking interactions. The overall polarity and solubility of a derivative are heavily influenced by the nature and position of its substituents.

A notable example is remdesivir, a pyrrolo[2,1-f]triazine-based antiviral, which is soluble in polar organic solvents like methanol and ethanol but has very low solubility in water.[5] This information is a key starting point for solvent selection. The parent compound, pyrrolo[2,1-f][1][6][7]triazin-4-amine, also exhibits characteristics of a polar molecule.[7]

Strategic Approach to Crystallization Method Selection

A successful crystallization strategy for pyrrolo[2,1-f]triazine derivatives involves a systematic screening of various techniques and solvent systems. The three most effective methods for small molecules are:

  • Slow Evaporation: The simplest technique, relying on the gradual removal of solvent to increase solute concentration.[3]

  • Vapor Diffusion: A more controlled method where a less volatile solvent containing the compound is equilibrated with a more volatile anti-solvent.[8]

  • Slow Cooling: This method exploits the temperature-dependent solubility of the compound.

The choice of method will depend on the quantity of material available, its solubility characteristics, and its stability.

Visualizing the Crystallization Workflow

The following diagram illustrates a logical workflow for approaching the crystallization of a novel pyrrolo[2,1-f]triazine derivative.

crystallization_workflow cluster_start Initial Assessment cluster_screening Solvent & Method Screening cluster_execution Experimentation cluster_outcome Analysis & Iteration start Novel Pyrrolo[2,1-f]triazine Derivative solubility_screen Solubility Screening (Polar & Non-polar Solvents) start->solubility_screen method_selection Select Crystallization Method(s) (Slow Evaporation, Vapor Diffusion, Slow Cooling) solubility_screen->method_selection setup_experiments Set up Crystallization Trials method_selection->setup_experiments observation Observe for Crystal Growth (Days to Weeks) setup_experiments->observation crystals High-Quality Crystals observation->crystals Success no_crystals No Crystals / Poor Quality observation->no_crystals Failure troubleshooting Troubleshoot & Optimize (Solvent, Temperature, Concentration) no_crystals->troubleshooting troubleshooting->setup_experiments Iterate

Caption: A systematic workflow for the crystallization of pyrrolo[2,1-f]triazine derivatives.

Detailed Protocols

Protocol 1: Solubility Screening

Rationale: A thorough understanding of a compound's solubility is the foundation of a successful crystallization campaign. This protocol aims to identify suitable solvents for subsequent crystallization experiments.

Materials:

  • Pyrrolo[2,1-f]triazine derivative (1-2 mg per solvent)

  • A selection of solvents (see Table 1)

  • Small vials (1-2 mL) with caps

  • Vortex mixer

  • Heating block or water bath

Procedure:

  • Place a small, accurately weighed amount of the compound into a vial.

  • Add a measured volume of the first solvent dropwise while observing for dissolution.

  • If the compound dissolves readily at room temperature, the solvent is likely too good for most crystallization methods, but may be suitable as the "good" solvent in a vapor diffusion or layering experiment.

  • If the compound is insoluble at room temperature, gently warm the vial while adding more solvent incrementally.[9]

  • Record the approximate solubility at room temperature and at the elevated temperature.

  • An ideal single solvent for slow cooling or slow evaporation will show high solubility at elevated temperatures and low solubility at room temperature or below.[9]

  • Repeat for a range of solvents to build a solubility profile.

Solvent Polarity Index Boiling Point (°C) Notes and Considerations for Pyrrolo[2,1-f]triazines
Methanol5.165Good starting point due to the polarity of the scaffold.[5]
Ethanol4.378Similar to methanol, often a good choice for recrystallization.[6]
Acetonitrile5.882Has been successfully used for the crystallization of pyrrolo[2,1-f]triazine derivatives.[6]
Ethyl Acetate4.477A moderately polar solvent that can be effective.
Dichloromethane3.140Use with caution due to high volatility.
Tetrahydrofuran4.066Can be a good solvent, but may lead to "oiling out".[10]
Dioxane4.8101A less volatile polar aprotic solvent.[6]
Toluene2.4111A non-polar aromatic solvent that can promote π-π stacking.
Heptane/Hexane0.198/69Primarily used as anti-solvents in vapor diffusion or layering.
Water10.2100Most derivatives are expected to be poorly soluble.[5]
Table 1: Recommended Solvents for Screening.
Protocol 2: Slow Evaporation

Rationale: This straightforward method is often the first to be attempted. It is particularly useful when a moderate amount of material is available.

Procedure:

  • Prepare a nearly saturated solution of the pyrrolo[2,1-f]triazine derivative in a suitable solvent identified from the solubility screen.

  • Filter the solution through a 0.22 µm syringe filter into a clean vial to remove any dust or particulate matter.

  • Cover the vial with a cap containing a small pinhole or with parafilm perforated with a needle. The size of the opening will control the rate of evaporation.

  • Place the vial in a vibration-free location at a constant temperature.

  • Monitor the vial periodically for crystal growth without disturbing it. Crystals can form over a period of days to weeks.

Protocol 3: Vapor Diffusion

Rationale: This is a highly controlled and reproducible method that is ideal when only small amounts of the compound are available.[8] It involves the slow diffusion of a volatile anti-solvent into a solution of the compound, gradually reducing its solubility.

Procedure:

  • Prepare a concentrated solution of the pyrrolo[2,1-f]triazine derivative in a "good" solvent (one in which it is readily soluble).

  • In a larger vial or jar, place a small amount of a volatile "anti-solvent" (a solvent in which the compound is insoluble).

  • Place a smaller, open vial containing the compound solution inside the larger vial, ensuring the two liquids do not touch.

  • Seal the larger vial tightly and leave it undisturbed.

  • The anti-solvent will slowly vaporize and diffuse into the compound solution, inducing crystallization.

Common Solvent/Anti-solvent Pairs:

  • Methanol / Diethyl ether

  • Ethanol / Hexane

  • Acetonitrile / Toluene

  • Dichloromethane / Pentane

Visualizing the Vapor Diffusion Setup

The following diagram illustrates the hanging drop and sitting drop methods for vapor diffusion crystallization.

vapor_diffusion cluster_hanging Hanging Drop cluster_sitting Sitting Drop hanging_well hanging_cover Coverslip hanging_drop Drop (Compound + Solvent) hanging_reservoir Reservoir (Anti-solvent) hanging_arrow sitting_well sitting_pedestal sitting_drop Drop sitting_reservoir Reservoir sitting_arrow

Caption: Schematic of hanging and sitting drop vapor diffusion setups.

Troubleshooting Common Crystallization Problems

Problem Potential Cause(s) Recommended Solution(s)
Oiling Out The compound is coming out of solution above its melting point or is too soluble in the chosen solvent system.- Use a solvent with a lower boiling point. - Decrease the initial concentration of the compound. - For vapor diffusion, slow down the diffusion rate by placing the setup at a lower temperature. - Try a different solvent system.[10]
Formation of Powder or Microcrystals Nucleation is occurring too rapidly.- Reduce the rate of solvent evaporation or diffusion. - Lower the initial concentration of the compound. - Use a cleaner crystallization vessel to reduce nucleation sites. - Consider slow cooling from a less saturated solution.
No Crystals Form The solution is not sufficiently supersaturated, or nucleation is inhibited.- Increase the concentration of the compound. - Allow more time for solvent evaporation or diffusion. - Introduce a seed crystal from a previous successful crystallization. - Gently scratch the inside of the vial with a glass rod to create nucleation sites.
Twinned or Poorly Formed Crystals Crystal growth is too rapid or is occurring at too high a temperature.- Slow down the crystallization process (e.g., by reducing the opening in the cap for slow evaporation). - Move the experiment to a cooler, more stable environment.
Table 2: Troubleshooting Guide for Crystallization of Pyrrolo[2,1-f]triazine Derivatives.

Conclusion

The crystallization of pyrrolo[2,1-f]triazine derivatives, while challenging, is an achievable goal with a systematic and informed approach. By carefully characterizing the solubility of the target compound and methodically screening various crystallization techniques and solvent systems, researchers can significantly increase their chances of obtaining high-quality single crystals. The protocols and troubleshooting guide provided herein serve as a robust starting point for navigating the complexities of the solid-state chemistry of this important class of molecules, ultimately accelerating the pace of drug discovery and development.

References

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  • ResearchGate. (n.d.). Design, synthesis and antiproliferative activity evaluation of a series of pyrrolo[2,1-f][1][6][7]triazine derivatives. Available at: [Link]

  • Hampton Research. (n.d.). Hanging Drop Vapor Diffusion Crystallization. Available at: [Link]

  • ResearchGate. (2017). How to grow crystals for a non polar organic compounds. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Remdesivir. Available at: [Link]

  • YouTube. (2018). 22.9 EAS Reactions with Nitrogen Heterocycles. Available at: [Link]

  • ResearchGate. (n.d.). Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1][6][7]triazines. Available at: [Link]

  • ResearchGate. (n.d.). Vapor diffusion crystallization techniques. a Hanging drop and b... Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of furo[2',3':4,5]pyrrolo[1,2-d][1][6][7]triazine derivatives and their antibacterial activity. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 4-chloropyrrolo[2,1-f]triazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 4-chloropyrrolo[2,1-f]triazine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The methodologies and recommendations provided herein are synthesized from established literature and best practices in synthetic organic chemistry to ensure scientific integrity and experimental success.

The synthesis of this important heterocyclic scaffold, a core component in various pharmaceutically active agents, is typically achieved through a multi-step process.[1][2] This guide is structured to address challenges that may arise at each critical stage of the synthesis.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format. The proposed synthetic route is broken down into three main stages for clarity:

  • Stage 1: N-Amination of a Diethyl Pyrrole-2,4-dicarboxylate Precursor.

  • Stage 2: Cyclization to form Ethyl 4-hydroxypyrrolo[2,1-f]triazine-2-carboxylate.

  • Stage 3: Chlorination to yield the final product, Ethyl 4-chloropyrrolo[2,1-f]triazine-2-carboxylate.

Stage 1: N-Amination of Diethyl Pyrrole-2,4-dicarboxylate

Question 1: I am observing very low conversion of my starting pyrrole to the desired N-aminopyrrole. What are the likely causes and how can I improve the yield?

Answer:

Low conversion in the N-amination step is a common issue often related to the choice of aminating agent, base, and reaction conditions. The pyrrole nitrogen is weakly nucleophilic, making this step challenging.

Causality & Troubleshooting Workflow:

  • Reagent Purity and Activity:

    • Aminating Agent: The stability of aminating agents like O-(mesitylenesulfonyl)hydroxylamine (MSH) or O-(diphenylphosphinyl)hydroxylamine (DPPH) is critical. Ensure they are freshly prepared or have been stored under inert, anhydrous conditions. Chloramine (NH₂Cl) is an economical alternative but must be prepared in situ and used immediately.[1]

    • Base: The base is used to deprotonate the pyrrole. Sodium hydride (NaH) is commonly used. Ensure your NaH is a fresh, active dispersion (e.g., 60% in mineral oil) and that the oil is washed away with dry hexanes before use if necessary. Incomplete deprotonation is a primary cause of low conversion.

  • Reaction Conditions:

    • Anhydrous Conditions: This reaction is extremely sensitive to moisture. Ensure all glassware is oven-dried, and all solvents (e.g., THF, DMF) are rigorously dried using appropriate methods (e.g., distillation from sodium/benzophenone or passing through an activated alumina column).

    • Temperature Control: The initial deprotonation with NaH should be performed at a low temperature (0 °C) to control the reaction rate and prevent side reactions. The subsequent addition of the aminating agent should also be done slowly at this temperature before allowing the reaction to warm to room temperature.

  • Optimized Protocol & Parameters: A recommended starting point is outlined in the table below. Adjusting these parameters can significantly impact your yield.

ParameterRecommended ConditionRationale & Notes
Solvent Anhydrous DMF or THFDMF can improve the solubility of reagents but must be of high purity.
Base Sodium Hydride (NaH)Use 1.1-1.2 equivalents to ensure complete deprotonation of the pyrrole.
Aminating Agent MSH or DPPHUse 1.1-1.2 equivalents. Add solution slowly to the pyrrole anion.
Temperature 0 °C to Room Temp.Maintain 0 °C during additions, then allow to stir at RT for 4-16 hours.
Atmosphere Inert (Nitrogen or Argon)Prevents quenching of the base and anion by atmospheric moisture and O₂.

Below is a troubleshooting workflow diagram to systematically address low conversion in the N-amination step.

G start Low N-Amination Yield check_reagents Verify Reagent Quality (NaH, Aminating Agent, Solvent) start->check_reagents check_conditions Ensure Anhydrous Conditions (Dry Glassware & Solvents) check_reagents->check_conditions Reagents OK failure Yield Still Low check_reagents->failure Reagents Degraded optimize_stoichiometry Optimize Stoichiometry (Base & Aminating Agent: 1.1-1.2 eq) check_conditions->optimize_stoichiometry Conditions OK check_conditions->failure Moisture Present optimize_temp Control Temperature Profile (0 °C addition, warm to RT) optimize_stoichiometry->optimize_temp Stoichiometry OK optimize_stoichiometry->failure Sub-optimal Ratio success Yield Improved optimize_temp->success Reaction Works optimize_temp->failure Incorrect Temp. consider_alt Consider Alternative Aminating Agent (e.g., NH₂Cl, DPPH) failure->consider_alt

Fig 1. Troubleshooting workflow for Stage 1.
Stage 2: Cyclization to form the Pyrrolotriazinone

Question 2: My cyclization reaction with formamide at high temperature is giving a low yield and significant charring. How can I improve this step?

Answer:

High-temperature cyclization with formamide can lead to thermal decomposition, resulting in low yields and the formation of intractable tars. The key is to optimize the temperature and reaction time or to use a milder cyclization agent.

Causality & Troubleshooting Workflow:

  • Thermal Stability: The N-aminopyrrole intermediate may not be stable at the high temperatures (160-190 °C) often required for formamide cyclization.[1] Prolonged heating is a common cause of decomposition.

  • Alternative Reagents:

    • Formamidine Acetate: This reagent often allows for cyclization at lower temperatures and can act as both the C1 source and a mild base.[1] It is a highly effective alternative to formamide. The reaction can be run neat or in a high-boiling solvent like N-methyl-2-pyrrolidone (NMP) or DMF.

    • Triethyl Orthoformate: This can also be used, often in the presence of an acid catalyst, and typically requires lower temperatures than formamide.

  • Experimental Protocol Optimization:

    • Temperature and Time: If using formamide, carefully control the temperature. Start at a lower temperature (e.g., 150 °C) and slowly increase it while monitoring the reaction by TLC or LCMS. Minimize the reaction time as much as possible once the starting material is consumed.

    • Purification of Intermediate: Ensure the N-aminopyrrole from Stage 1 is reasonably pure. Impurities can catalyze decomposition at high temperatures.

ParameterFormamide MethodFormamidine Acetate MethodRationale & Notes
Reagent Formamide (as solvent and reagent)Formamidine Acetate (1.5-2.0 eq)Formamidine acetate is generally milder and more efficient.
Solvent None (neat) or DMFNMP or neatNMP is a stable, high-boiling solvent suitable for this reaction.
Temperature 160-190 °C120-150 °CLower temperature reduces the risk of thermal decomposition.
Reaction Time 2-6 hours4-12 hoursMonitor by TLC/LCMS to avoid prolonged heating.
Stage 3: Chlorination with Phosphorus Oxychloride (POCl₃)

Question 3: The final chlorination step with POCl₃ is incomplete, and the workup is producing a dark, messy crude product. What can I do to ensure a clean and complete reaction?

Answer:

The conversion of the 4-hydroxy (or 4-oxo) group to the 4-chloro group using POCl₃ is a dehydration/chlorination reaction that is highly sensitive to residual water and temperature. Incomplete reaction and side product formation are common issues.

Causality & Troubleshooting Workflow:

  • Strictly Anhydrous Conditions:

    • The pyrrolotriazinone starting material must be completely dry. Co-evaporate with anhydrous toluene or dry under high vacuum over P₂O₅ before proceeding.

    • POCl₃ reacts violently with water. Any moisture will consume the reagent and generate HCl and phosphoric acid, leading to side reactions and a difficult workup.

  • Reaction Parameters:

    • Excess POCl₃: This reaction is often run using POCl₃ as both the reagent and the solvent, or with a large excess (10-20 equivalents).[3] This ensures the reaction goes to completion.

    • Temperature and Time: The reaction typically requires heating (reflux, ~110 °C) for several hours.[3] Monitor the reaction by TLC or LCMS. An incomplete reaction may require a longer reflux time or the addition of a catalytic amount of a tertiary amine base (e.g., diisopropylethylamine) to facilitate the reaction.

    • Workup Procedure: This is a critical step. The reaction mixture must be cooled completely before quenching. The safest method is to slowly add the cooled reaction mixture to a vigorously stirred slurry of crushed ice and a saturated aqueous solution of sodium bicarbonate. Caution: This is a highly exothermic and gas-evolving process. Use a large flask and add slowly. This neutralizes the excess POCl₃ and acidic byproducts.

  • Purification:

    • The crude product is typically extracted with an organic solvent like dichloromethane (DCM) or ethyl acetate.

    • If the crude product is dark, it can be filtered through a small plug of silica gel or celite to remove baseline impurities before concentration and column chromatography.

G start Chlorination Issues (Incomplete Rxn, Dark Product) check_anhydrous Ensure Anhydrous Conditions (Dry SM & Reagents) start->check_anhydrous optimize_reagents Use Sufficient POCl₃ (10-20 eq. or as solvent) check_anhydrous->optimize_reagents Conditions Dry control_temp Optimize Reflux Time (Monitor by TLC/LCMS) optimize_reagents->control_temp Reagents OK careful_workup Perform Careful Quench (Cool then add to Ice/NaHCO₃) control_temp->careful_workup Reaction Complete purify Purify Crude Product (Silica Plug then Chromatography) careful_workup->purify success Clean, Pure Product purify->success

Fig 2. Workflow for optimizing the final chlorination step.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis?

A: The synthesis proceeds through three key transformations: 1) Electrophilic N-amination of the pyrrole ring. 2) Intramolecular cyclization via condensation to form the triazinone ring. 3) Dehydrative chlorination to furnish the final product.

The diagram below illustrates the overall synthetic pathway.

G cluster_0 Stage 1: N-Amination cluster_1 Stage 2: Cyclization cluster_2 Stage 3: Chlorination Pyrrole Diethyl Pyrrole-2,4-dicarboxylate Aminopyrrole N-Amino Intermediate Pyrrole->Aminopyrrole 1. NaH 2. MSH or DPPH Triazinone Pyrrolotriazinone Intermediate Aminopyrrole->Triazinone Formamidine Acetate, Δ FinalProduct Ethyl 4-chloropyrrolo [2,1-f]triazine-2-carboxylate Triazinone->FinalProduct POCl₃, Δ

Fig 3. Overall synthetic pathway.

Q2: Why is it critical to remove all water before the POCl₃ step?

A: Phosphorus oxychloride reacts vigorously and exothermically with water in a hydrolysis reaction to produce phosphoric acid and hydrochloric acid (POCl₃ + 3H₂O → H₃PO₄ + 3HCl). This has several negative consequences:

  • Reagent Consumption: Water will consume the POCl₃, reducing the amount available for the desired chlorination reaction and potentially leading to incomplete conversion.

  • Side Reactions: The generated acids can promote undesired side reactions, such as hydrolysis of the ethyl ester group or decomposition of the heterocyclic core, leading to the formation of tars and a lower yield.

  • Safety Hazard: The reaction with water is highly exothermic and releases corrosive HCl gas, posing a significant safety risk.

Q3: How can I confirm the identity and purity of my final product?

A: A combination of analytical techniques should be used:

  • Thin-Layer Chromatography (TLC): To assess reaction completion and crude purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential to confirm the structure. Key signals to look for in the ¹H NMR include the disappearance of the N-H proton from the triazinone precursor and the characteristic shifts of the aromatic and ethyl ester protons.

  • Mass Spectrometry (MS): To confirm the molecular weight. Look for the correct molecular ion peak (M+) and the characteristic isotopic pattern for a chlorine-containing compound (an M+2 peak that is approximately one-third the intensity of the M+ peak).

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound with high accuracy.

Q4: What are the key safety precautions for this synthesis?

A: Several reagents used in this synthesis are hazardous and require careful handling:

  • Sodium Hydride (NaH): Flammable solid and water-reactive. Handle under an inert atmosphere and away from any sources of moisture.

  • Phosphorus Oxychloride (POCl₃): Highly corrosive, toxic, and reacts violently with water. Always handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, lab coat, safety glasses, and potentially a face shield). Ensure a quenching strategy is in place before starting the reaction.

  • High-Temperature Reactions: The cyclization step requires high temperatures. Use a proper heating mantle with a temperature controller and conduct the reaction behind a blast shield.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety protocols.

References

  • Mishra, R. K., et al. (2021). Synthetic strategies for pyrrolo[2,1-f][1][4][5]triazine: the parent moiety of antiviral drug remdesivir. RSC Advances, 11(3), 1534-1553. [Link]

  • Beilstein Journal of Organic Chemistry. (2016). Synthesis of pyrrolo[2,1-f][1][4][5]triazin-4(3H)-ones via rearrangement of pyrrolo[1,2-d][1][5][6]oxadiazines. Beilstein Journal of Organic Chemistry, 12, 2456-2463. [Link]

  • Google Patents. (2018). Preparation method of 4-chloro-7H-pyrrolo [2,3-d] pyrimidine. CN105622616A.
  • Wang, Y., et al. (2018). Recent Advancements in Pyrrole Synthesis. Molecules, 23(10), 2666. [Link]

  • Google Patents. (2018). Process for preparing 4-chloro-7H-pyrrolo [2,3-d ] pyrimidines. CN107722012B.
  • ACS Publications. (2023). POCl3/Sulfoxide and AcCl/Sulfoxide Mediated Chlorination of Pyrrolo[2,1-a]isoquinolines. The Journal of Organic Chemistry. [Link]

  • Organic Syntheses. (1955). 2,4-dimethylpyrrole. Organic Syntheses, Coll. Vol. 3, p.563 (1955); Vol. 22, p.39 (1942). [Link]

  • Organic Syntheses. (1988). PREPARATION OF 3,4-DIETHYLPYRROLE AND 2,3,7,8,12,13,17,18-OCTAETHYLPORPHYRIN. Organic Syntheses, Coll. Vol. 6, p.442 (1988); Vol. 58, p.158 (1978). [Link]

  • Patel, D., & Singh, A. (2021). Pyrrolo[2,1-f][1][4][5]triazine: a promising fused heterocycle to target kinases in cancer therapy. Future Medicinal Chemistry, 13(15), 1365-1383. [Link]

  • MDPI. (2020). Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. Molecules, 23(10), 2666. [Link]

  • MDPI. (2016). Diethyl pyrrole-2,5-dicarboxylate. Molbank, 2016(3), M907. [Link]

  • Pharmaffiliates. Ethyl 4-chloropyrrolo[1,2-f][1][4][5]triazine-2-carboxylate. [Link]

  • EON Biotech. Ethyl 4-chloropyrrolo[2,1-f][1][4][5]triazine-6-carboxylate. [Link]

Sources

Technical Support Center: Ethyl 4-chloropyrrolo[2,1-f]triazine-2-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Ethyl 4-chloropyrrolo[2,1-f]triazine-2-carboxylate. This document is intended for researchers, chemists, and drug development professionals who are working with this important heterocyclic scaffold, a core component in various therapeutic agents.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the common synthetic challenges, with a focus on identifying and mitigating reaction byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to Ethyl 4-chloropyrrolo[2,1-f]triazine-2-carboxylate, and where do byproducts typically form?

The most prevalent and scalable synthesis involves the construction of the pyrrolotriazine core, followed by a chlorination step. The general pathway begins with an appropriately substituted N-aminopyrrole which is cyclized to form Ethyl 4-hydroxypyrrolo[2,1-f]triazine-2-carboxylate (more accurately represented as its tautomer, the pyrrolo[2,1-f]triazin-4(3H)-one). This intermediate is then chlorinated, most commonly using phosphorus oxychloride (POCl₃), to yield the final product.[3]

The critical chlorination step is the primary source of impurities. Byproducts arise from incomplete reaction, side reactions with the chlorinating agent, and degradation of the product during reaction or workup.

Q2: I see a significant amount of my starting material, the pyrrolotriazinone, in the crude product. What causes this?

Incomplete conversion of the pyrrolotriazinone to the 4-chloro product is a common issue. The primary causes are:

  • Insufficient POCl₃: The stoichiometry of POCl₃ is critical. While it acts as both a reagent and often the solvent, an inadequate amount relative to the substrate will lead to incomplete reaction.

  • Low Reaction Temperature or Time: The chlorination (dehydration-chlorination) of the amide-like oxygen of the pyrrolotriazinone requires sufficient thermal energy. Temperatures are typically elevated (e.g., reflux), and insufficient time at the target temperature will result in a mixture of starting material and product.

  • Presence of Water: Moisture in the starting material or solvent will rapidly quench POCl₃, reducing its effective concentration and hindering the reaction.

Q3: My mass spectrometry data shows a peak with a mass of [M-27] or [M+1]. What could this be?

This strongly suggests hydrolysis of the target compound.

  • [M+1] (corresponding to M+H⁺ of the hydrolyzed product): The chloro group at the C4 position is susceptible to nucleophilic substitution, especially by water. During aqueous workup, if the pH is not controlled or exposure is prolonged, the chloro group can be hydrolyzed back to the hydroxyl group, regenerating the pyrrolotriazinone starting material.

  • [M-27] (corresponding to M+H⁺ of the saponified product): This indicates hydrolysis of the ethyl ester to the corresponding carboxylic acid. This can occur during workup under basic conditions or prolonged heating in the presence of water.

Troubleshooting Guide: Byproduct Identification and Mitigation

This section addresses specific problems you may encounter, identifiable through common analytical techniques.

Problem 1: LC-MS analysis shows an unexpected major peak with m/z = 208.1 (M+H⁺).
  • Identity: This peak corresponds to Ethyl 4-hydroxypyrrolo[2,1-f]triazine-2-carboxylate (the pyrrolotriazinone starting material). Its molecular weight is 207.18 g/mol .

  • Causality: This is the result of either an incomplete chlorination reaction or hydrolysis of the product back to the starting material during the workup phase. The C4-Cl bond is activated towards nucleophilic attack.

  • Troubleshooting Protocol:

    • Verify Reaction Completion: Before workup, take a small aliquot of the reaction mixture. Carefully quench it with ice/water and extract with ethyl acetate. Analyze the organic layer by TLC or LC-MS to confirm the complete consumption of the starting material.

    • Optimize Reaction Conditions:

      • Increase the molar equivalents of POCl₃. Using POCl₃ as the solvent is often effective.

      • Ensure the reaction temperature reaches reflux (approx. 105-110 °C) and maintain for at least 3-5 hours.[4]

      • Use rigorously dried starting material and glassware to exclude moisture.

    • Refine Workup Procedure:

      • Quench the reaction mixture by slowly pouring it onto crushed ice. This keeps the temperature low and dilutes the acid quickly.

      • Neutralize the acidic aqueous solution promptly but carefully with a cold, dilute base like sodium bicarbonate or sodium carbonate solution. Avoid using strong bases like NaOH, which can aggressively hydrolyze the ester.

      • Minimize the time the product is in the aqueous phase. Extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) immediately after neutralization.

Problem 2: Crude ¹H NMR shows broad signals and a complex aromatic region, suggesting oligomeric or polymeric material.
  • Identity: Formation of dimeric or polymeric byproducts.

  • Causality: Pyrrolotriazines, especially when activated, can be prone to self-condensation or polymerization under harsh acidic and high-temperature conditions. Overly extended reaction times or excessive temperatures can promote these side reactions.

  • Troubleshooting Protocol:

    • Monitor Reaction Progress: Do not run the reaction for an arbitrarily long time. Monitor by TLC or LC-MS every 1-2 hours after reaching reflux. Once the starting material is consumed, proceed to workup.

    • Control Temperature: Avoid excessive heating. Maintain a steady reflux without aggressive bumping.

    • Consider a Co-solvent: In some cases, using a high-boiling inert solvent like toluene or acetonitrile with a stoichiometric amount of POCl₃ can provide better temperature control, although this may require longer reaction times.

Problem 3: A byproduct with m/z = 198.0 (M+H⁺) is observed.
  • Identity: 4-Chloropyrrolo[2,1-f]triazine-2-carboxylic acid.

  • Causality: This is due to the saponification (hydrolysis) of the ethyl ester. This typically occurs during workup if the pH becomes too high (basic) or if the mixture is heated during neutralization.

  • Troubleshooting Protocol:

    • Maintain Low Temperature During Workup: Perform all neutralization and extraction steps in an ice bath to minimize the rate of hydrolysis.

    • Control pH Carefully: When neutralizing with a base, add it slowly and monitor the pH, aiming for a final pH of 7-8. Avoid overshooting into a strongly basic regime.

    • Use a Weaker Base: Switch from sodium carbonate to sodium bicarbonate for a more buffered and gentler neutralization.

Data Summary and Visualization

Table 1: Common Byproducts and Their Identification
Byproduct NameMolecular FormulaMolecular WeightExpected M+H⁺ (m/z)Key Analytical Signature
Ethyl 4-hydroxypyrrolo[2,1-f]triazine-2-carboxylate (SM)C₉H₉N₃O₃207.18208.1Polar spot on TLC; distinct NMR signals for the pyrrolotriazinone core.
4-Chloropyrrolo[2,1-f]triazine-2-carboxylic acidC₇H₄ClN₃O₂197.58198.0Highly polar; may not extract well into less polar organic solvents. Disappearance of ethyl signals in ¹H NMR.
Dimeric/Polymeric SpeciesVariable>400Broad distributionInsoluble material; broad, unresolved peaks in NMR; baseline noise in LC-MS.
Diagrams

Diagram 1: Primary Synthetic Pathway and Key Byproduct Formation

This diagram illustrates the critical chlorination step and the pathways to the two most common byproducts: hydrolysis back to the starting material and saponification of the ester.

G cluster_side Common Side Reactions (Workup) SM Ethyl 4-hydroxypyrrolo [2,1-f]triazin-2-carboxylate (m/z = 208.1) Product Ethyl 4-chloropyrrolo [2,1-f]triazine-2-carboxylate (Target Product) SM->Product Hydrolysis Hydrolysis Byproduct (Starting Material) Product->Hydrolysis H₂O / Heat (Aqueous Workup) Saponification Saponification Byproduct (Carboxylic Acid) (m/z = 198.0) Product->Saponification Base / H₂O (Aqueous Workup)

Caption: Synthetic pathway and common side reactions.

Diagram 2: Troubleshooting Decision Tree

This workflow helps diagnose issues based on analytical data from the crude reaction mixture.

G start Analyze Crude Product (LC-MS, TLC) major_sm Major Peak is Starting Material? start->major_sm incomplete_rxn Incomplete Reaction: - Increase POCl₃ - Increase Time/Temp - Ensure Anhydrous Cond. major_sm->incomplete_rxn Yes acid_peak Peak at m/z=198.0 (Carboxylic Acid)? major_sm->acid_peak No hydrolysis Workup Hydrolysis: - Quench at low temp - Minimize time in aqueous - Control pH incomplete_rxn->hydrolysis If reaction was complete before workup saponification Saponification: - Use mild base (NaHCO₃) - Keep temp < 5°C during neutralization acid_peak->saponification Yes success Product is Clean acid_peak->success No

Caption: Troubleshooting decision tree for byproduct analysis.

References

  • Reddy, M. et al. (2021). Synthetic strategies for pyrrolo[2,1-f][1][3][4]triazine: the parent moiety of antiviral drug remdesivir. Journal of the Iranian Chemical Society. Available at: [Link]

  • Singh, S. et al. (2021). Pyrrolo[2,1-f][1][3][4]triazine: a promising fused heterocycle to target kinases in cancer therapy. Future Medicinal Chemistry. Available at: [Link]

  • Borzilleri, R. M. et al. (2012). Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1][3][4]triazines. Bristol-Myers Squibb Research and Development. This reference points to general synthetic work in the field, often discussed in conference proceedings or research summaries. A direct link is not available, but the work is widely cited in the context of kinase inhibitors.

  • Google Patents. (2013). WO2013177983A1 - Pyrrolo[2,1-f][1][3][4]triazine compound, and preparation method and application thereof. Available at:

  • Pharmaffiliates. Product Listing: Ethyl 4-chloropyrrolo[1,2-f][1][3][4]triazine-2-carboxylate. Available at: [Link]

  • Thieu, T. et al. (2011). Facile and Scalable Methodology for the Pyrrolo[2,1-f][1][3][4]triazine of Remdesivir. Organic Process Research & Development. Available at: [Link]

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Navigating the Stability of Ethyl 4-chloropyrrolo[2,1-f]triazine-2-carboxylate in Solution: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 4-chloropyrrolo[2,1-f]triazine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical advice on the stability of this compound in solution. Understanding the stability profile of this molecule is critical for ensuring the accuracy, reproducibility, and success of your experiments. This document provides a comprehensive resource in a question-and-answer format to directly address potential challenges and frequently asked questions.

Understanding the Molecule: Key Structural Features and Stability Concerns

Ethyl 4-chloropyrrolo[2,1-f]triazine-2-carboxylate is a heterocyclic compound featuring a pyrrolotriazine core. This core structure is notably a key component of the antiviral drug Remdesivir. The stability of this molecule in solution is influenced by three primary structural features:

  • The Pyrrolo[2,1-f][1][2][3]triazine Core: This nitrogen-rich heterocyclic system is susceptible to degradation under certain conditions.

  • The 4-Chloro Substituent: The chlorine atom attached to the triazine ring is a potential site for nucleophilic substitution, particularly hydrolysis.

  • The 2-Ethyl Carboxylate Group: The ethyl ester is prone to hydrolysis, especially under acidic or basic conditions.

This guide will delve into the specific conditions that can affect the integrity of this compound in your experimental setups.

Frequently Asked Questions (FAQs)

Q1: My compound seems to be degrading in my aqueous buffer. What are the likely causes?

Degradation in aqueous solutions is most likely due to hydrolysis. There are two primary sites on the molecule susceptible to hydrolysis: the ethyl ester and the chloro substituent. The pH of your buffer is the most critical factor.

  • Acid-Catalyzed Hydrolysis: In acidic conditions (pH < 7), the ethyl ester is susceptible to hydrolysis, yielding the corresponding carboxylic acid and ethanol. The chloro group is generally more stable under acidic conditions but can undergo slow hydrolysis.

  • Base-Catalyzed Hydrolysis: In basic conditions (pH > 7), both the ethyl ester and the chloro group are highly susceptible to hydrolysis. The ester will be saponified to the carboxylate salt, and the chloro group can be displaced by a hydroxyl group to form the 4-hydroxy analog. Forced degradation studies on Remdesivir, which shares the same core, have shown significant degradation under both acidic and basic conditions[2][4][5].

Q2: I am observing multiple new peaks in my HPLC analysis after storing my stock solution. What could these be?

The appearance of multiple peaks suggests the formation of degradation products. Based on the structure, the most probable degradation products are:

  • 4-hydroxy-pyrrolotriazine derivative: Formed by the hydrolysis of the chloro group.

  • Pyrrolotriazine-2-carboxylic acid: Formed by the hydrolysis of the ethyl ester.

  • 4-hydroxy-pyrrolotriazine-2-carboxylic acid: Formed if both hydrolysis reactions occur.

It is also possible to observe products from the degradation of the pyrrolotriazine ring itself, especially under harsh acidic or basic conditions[2][4].

Q3: How stable is the compound to oxidation?

The pyrrolotriazine core, being a nitrogen-rich heterocycle, is susceptible to oxidative degradation. Studies on Remdesivir have shown that it degrades under oxidative stress[2][4][5]. Therefore, it is advisable to avoid strong oxidizing agents and to degas solvents to minimize exposure to atmospheric oxygen, especially for long-term storage.

Q4: What about photostability and thermal stability?

Forced degradation studies on the closely related compound Remdesivir have indicated that the pyrrolo[2,1-f][1][2][3]triazine core is relatively stable under thermal and photolytic stress[2][4]. However, it is always good practice to store stock solutions protected from light and at low temperatures (e.g., -20°C or -80°C) to minimize any potential for degradation.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Loss of compound potency over time in aqueous buffer. Hydrolysis of the ethyl ester and/or chloro group due to inappropriate pH.Prepare fresh solutions before each experiment. If storage is necessary, use a buffered solution at a neutral pH (around 6-7) and store at low temperatures. Consider using a non-aqueous solvent for stock solutions.
Inconsistent results between experiments. Degradation of the compound in stock solutions or during the experiment.Validate the stability of the compound under your specific experimental conditions. Prepare fresh stock solutions frequently. Use a stability-indicating analytical method (e.g., HPLC) to monitor the purity of your compound.
Appearance of unexpected peaks in analytical runs. Formation of degradation products.Characterize the degradation products using techniques like LC-MS to understand the degradation pathway. Adjust your experimental conditions (pH, solvent, temperature, light exposure) to minimize degradation.
Precipitation of the compound from solution. Poor solubility or formation of insoluble degradation products.Determine the solubility of the compound in your chosen solvent system. If using aqueous buffers, consider the addition of a co-solvent (e.g., DMSO, ethanol) to improve solubility. Ensure the pH of the buffer is not causing the precipitation of the compound or its degradation products.

Experimental Protocols

Protocol 1: Preliminary Stability Assessment in Different Solvents

This protocol provides a framework for a quick assessment of the compound's stability in various solvents.

  • Preparation of Stock Solution: Prepare a concentrated stock solution of Ethyl 4-chloropyrrolo[2,1-f]triazine-2-carboxylate in a non-aqueous solvent where it is highly soluble and stable (e.g., anhydrous DMSO or acetonitrile).

  • Preparation of Test Solutions: Dilute the stock solution to a final concentration of 10 µg/mL in the following solvents:

    • Water (pH ~7)

    • 0.1 M HCl (acidic condition)

    • 0.1 M NaOH (basic condition)

    • Phosphate Buffered Saline (PBS), pH 7.4

    • Acetonitrile

    • Methanol

  • Incubation: Incubate the test solutions at room temperature, protected from light.

  • Analysis: Analyze the solutions by HPLC at time points 0, 2, 4, 8, and 24 hours.

  • Evaluation: Compare the peak area of the parent compound at each time point to the initial peak area to determine the percentage of degradation.

Protocol 2: Developing a Stability-Indicating HPLC Method

A stability-indicating method is crucial for accurately quantifying the compound in the presence of its degradation products.

  • Column Selection: A C18 reversed-phase column is a good starting point.

  • Mobile Phase Selection: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is recommended to achieve good separation of the parent compound and its more polar degradation products.

  • Forced Degradation: To generate degradation products and validate the method's specificity, subject the compound to forced degradation conditions as described in Protocol 1 (acidic, basic, oxidative, photolytic, and thermal stress).

  • Method Validation: Validate the developed HPLC method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness[6][7][8].

Visualizing Degradation Pathways

The following diagrams illustrate the likely degradation pathways of Ethyl 4-chloropyrrolo[2,1-f]triazine-2-carboxylate based on its chemical structure and the known stability of related compounds.

parent Ethyl 4-chloropyrrolo[2,1-f]triazine-2-carboxylate hydrolysis_ester Ester Hydrolysis Product (Carboxylic Acid) parent->hydrolysis_ester H₂O / H⁺ or OH⁻ hydrolysis_cl Chloro Hydrolysis Product (4-Hydroxy Derivative) parent->hydrolysis_cl H₂O / OH⁻ oxidation Oxidative Degradation Products parent->oxidation Oxidizing Agent hydrolysis_both Di-hydrolysis Product hydrolysis_ester->hydrolysis_both H₂O / OH⁻ hydrolysis_cl->hydrolysis_both H₂O / H⁺ or OH⁻

Caption: Potential degradation pathways of the target compound.

Summary of Stability Profile

Condition Stability Primary Degradation Pathway Recommendation
Acidic (pH < 6) Low Hydrolysis of the ethyl ester.Avoid prolonged exposure to acidic conditions. Prepare fresh solutions.
Neutral (pH 6-8) Moderate Slow hydrolysis of the ethyl ester.Use for short-term storage at low temperatures.
Basic (pH > 8) Very Low Rapid hydrolysis of both the ethyl ester and the chloro group.Strictly avoid basic conditions.
Oxidative Low Degradation of the pyrrolotriazine ring.Use degassed solvents and store under an inert atmosphere.
Thermal High Generally stable at ambient and moderately elevated temperatures for short periods.For long-term storage, keep at -20°C or below.
Photolytic High Generally stable to light exposure.As a precaution, store solutions in amber vials or protected from light.

By understanding the inherent stability characteristics of Ethyl 4-chloropyrrolo[2,1-f]triazine-2-carboxylate, researchers can design more robust experiments, ensure the reliability of their data, and accelerate their research and development efforts.

References

  • Favipiravir, remdesivir, and lopinavir: metabolites, degradation products and their analytical methods. PubMed. Available at: [Link]

  • Identification and characterization of degradation products of Remdesivir using liquid chromatography/mass spectrometry. ResearchGate. Available at: [Link]

  • Identification and characterization of degradation products of Remdesivir using liquid chromatography/mass spectrometry. New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Process for preparing certain pyrrolotriazine compounds. Google Patents.
  • Novel stability-indicating RP-HPLC method for remdesivir with LC–MS/MS identification of degradation products. ResearchGate. Available at: [Link]

  • Remdesivir: A Review of Its Discovery and Development Leading to Emergency Use Authorization for Treatment of COVID-19. ACS Central Science. Available at: [Link]

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Methods for the preparation of pyrrolotriazine compounds. Google Patents.
  • Reactivity of TCT via sequential nucleophilic substitution. ResearchGate. Available at: [Link]

  • PROCESS FOR THE PREPARATION OF PYRROLOTRIAZINE COMPOUNDS. Google Patents.
  • Pyrrolotriazine compounds as kinase inhibitors. Google Patents.
  • Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery. PMC - NIH. Available at: [Link]

  • Experimental and modeling efforts towards a better understanding of the high-temperature combustion kinetics of C3-C5 ethyl esters. ResearchGate. Available at: [Link]

  • Design, synthesis, and evaluation of pyrrolo[2,1-f][1][2][3]triazine derivatives as novel hedgehog signaling pathway inhibitors. PubMed. Available at: [Link]

  • Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. PMC - NIH. Available at: [Link]

  • Nucleophile-induced ring contraction in pyrrolo[2,1-c][1][3]benzothiazines. NIH. Available at: [Link]

  • Exploration of novel pyrrolo[2,1-f][1][2][3]triazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2. PubMed. Available at: [Link]

  • Discovery and SAR of pyrrolo[2,1-f][1][2][3]triazin-4-amines as potent and selective PI3Kδ inhibitors. ResearchGate. Available at: [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Available at: [Link]

  • Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). PubMed. Available at: [Link]

  • Results of the nucleophilic substitution of chlorine in... ResearchGate. Available at: [Link]

  • Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. PMC - NIH. Available at: [Link]

  • Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia. Available at: [Link]

  • Stability-Indicating RP-HPLC Method for Simultaneous Estimation of Enrofloxacin and Its Degradation Products in Tablet Dosage Forms. PubMed Central. Available at: [Link]

  • Development and Validation of a Stability-Indicating RP-HPLC Method for Bexagliflozin and Structural Elucidation of a Novel Acidic Degradation Product. MDPI. Available at: [Link]

  • Development and Validation of Stability Indicating RP-LC Method for Estimation of Ranolazine in Bulk and Its Pharmaceutical Formulations. SciRP.org. Available at: [Link]

  • Kinetics of alkaline hydrolysis of synthetic organic esters. ChemRxiv. Available at: [Link]

  • Formation Pathways of Ethyl Esters of Branched Short-Chain Fatty Acids During Wine Aging. PubMed. Available at: [Link]

  • Synthesis of DHA/EPA Ethyl Esters via Lipase-Catalyzed Acidolysis Using Novozym® 435: A Kinetic Study. MDPI. Available at: [Link]

  • Mechanism, Kinetics and Thermodynamics of Decomposition for High Energy Derivatives of[1][2][3]Triazolo[4,3-b][1][2][3][5]tetrazine. MDPI. Available at: [Link]

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Technical Support Center: Reaction Condition Optimization for Ethyl 4-chloropyrrolo[2,1-f]triazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and optimization of Ethyl 4-chloropyrrolo[2,1-f]triazine-2-carboxylate. This molecule is a crucial heterocyclic building block in medicinal chemistry, particularly in the development of novel kinase and Hedgehog signaling pathway inhibitors.[1][2][3] The most common and critical step in its synthesis is the chlorination of its precursor, Ethyl 4-hydroxypyrrolo[2,1-f]triazine-2-carboxylate. This guide is structured to provide direct, actionable solutions to common challenges encountered during this transformation, moving beyond a simple recitation of steps to explain the underlying chemical principles.

Section 1: Reaction Overview and Core Mechanism

The conversion of the 4-hydroxy (or its tautomeric 4-oxo form) pyrrolotriazine to the 4-chloro derivative is typically accomplished using a dehydrative chlorination agent, most commonly phosphorus oxychloride (POCl₃).[4][5] Understanding the mechanism is key to effective troubleshooting.

The reaction proceeds via activation of the carbonyl oxygen of the 4-oxo tautomer by the electrophilic phosphorus atom of POCl₃. This forms a phosphate ester intermediate, which is an excellent leaving group. Subsequent nucleophilic attack by a chloride ion at the C4 position, followed by elimination of the phosphate moiety and regeneration of the aromatic system, yields the desired product.

reaction_mechanism cluster_caption Fig 1: Mechanism of Chlorination with POCl₃ SM Ethyl 4-hydroxypyrrolo [2,1-f]triazine-2-carboxylate (4-Oxo Tautomer) ActivatedComplex Activated Phosphate Ester Intermediate SM->ActivatedComplex 1. O-Phosphorylation POCl3 POCl₃ (Phosphorus Oxychloride) POCl3->ActivatedComplex ProductComplex Iminium Intermediate ActivatedComplex->ProductComplex 2. Cl⁻ Attack Product Ethyl 4-chloropyrrolo [2,1-f]triazine-2-carboxylate ProductComplex->Product 3. Elimination & Aromatization caption_node The reaction proceeds via an activated phosphate ester intermediate.

Caption: Mechanism of Chlorination with POCl₃.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the chlorination reaction in a direct question-and-answer format.

Question 1: My reaction is incomplete. TLC and LC-MS analysis show a significant amount of the starting hydroxy-compound remaining. What are the likely causes and solutions?

Answer: This is the most frequent challenge and typically points to insufficient reaction drive. Here are the primary factors to investigate:

  • Temperature and Reaction Time: This conversion often requires elevated temperatures to proceed to completion. Most procedures call for heating the reaction mixture to reflux, typically between 80-110 °C. If you are running the reaction at a lower temperature, slowly increase it while monitoring by TLC. Similarly, extend the reaction time. These reactions can take anywhere from 2 to 12 hours.

  • Reagent Stoichiometry: While a slight excess of POCl₃ is common, using it as the solvent (a large excess) is a standard and effective method to drive the reaction to completion.[5] If you are using a co-solvent, ensure you are using at least 3-5 equivalents of POCl₃. For particularly stubborn substrates, a combination of POCl₃ and a small amount of PCl₅ (phosphorus pentachloride) can be more effective.[6]

  • Presence of Water: POCl₃ reacts violently with water. Ensure your glassware is oven-dried and your starting material is anhydrous. Any moisture will consume the reagent and inhibit the reaction.

  • Use of a Base/Catalyst: The reaction generates HCl as a byproduct. Adding a high-boiling tertiary amine base, such as N,N-diethylaniline or pyridine, can scavenge the acid and may improve reaction rates.[5][6] In some cases, a catalytic amount of DMF can accelerate the reaction by forming the Vilsmeier reagent in situ, which is a highly potent activating agent.[7][8]

Question 2: The reaction appears complete by TLC, but after the aqueous work-up, I have re-isolated the hydroxy starting material. What is happening?

Answer: This is a classic sign of product hydrolysis. The C4-Cl bond on the pyrrolotriazine ring is activated and susceptible to nucleophilic attack by water, especially under neutral to basic conditions or with heating. Your work-up procedure is critical to preserving the product.[6]

Optimized Work-up Protocol to Prevent Hydrolysis:

  • Cooling: After confirming reaction completion, cool the mixture to room temperature and then slowly pour it onto a vigorously stirred mixture of crushed ice and a suitable organic solvent like dichloromethane (DCM) or ethyl acetate. This quenches the excess POCl₃ exothermically and keeps the system cold.

  • Mild Base Neutralization: Do NOT use strong bases like NaOH or KOH for neutralization. Instead, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or solid NaHCO₃ portion-wise to the cold mixture until the aqueous layer is neutral or slightly basic (pH 7-8).[6]

  • Extraction & Drying: Promptly separate the organic layer. Extract the aqueous layer 2-3 times with fresh organic solvent. Combine the organic extracts, wash with brine, and dry thoroughly over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure at a low temperature (<40 °C) to prevent any thermal degradation or hydrolysis.

Question 3: I am having difficulty removing phosphorus-based byproducts during purification. How can I improve this?

Answer: Phosphorus-based impurities (phosphoric acid, polyphosphoric acids) can make purification, especially chromatography, challenging.

  • Pre-Work-up Evaporation: If your setup allows for it, carefully remove the excess POCl₃ under vacuum before the aqueous quench. This significantly reduces the amount of phosphorus byproducts formed during work-up.[6]

  • Thorough Quenching and Washing: The key is the cold, careful quench described in the previous answer. Ensure the mixture is stirred vigorously for a period (e.g., 30 minutes) after quenching to allow for complete hydrolysis of POCl₃ before extraction. Multiple washes with cold water or dilute NaHCO₃ solution can help pull the acidic phosphorus species into the aqueous layer.

  • A-B Extraction: An acid-base extraction is generally not recommended due to the lability of the product. Stick to careful neutral extraction.

  • Chromatography Considerations: If column chromatography is necessary, consider using a less polar solvent system and deactivating the silica gel with triethylamine (e.g., hexane/ethyl acetate with 0.5% Et₃N) to prevent product degradation on the column.

troubleshooting_workflow cluster_caption Fig 2: Troubleshooting Workflow Start Reaction Analysis (TLC / LC-MS) Incomplete Incomplete Reaction Start->Incomplete SM Present Complete Reaction Complete Start->Complete No SM CheckTemp Increase Temp & Extend Time Incomplete->CheckTemp CheckReagent Increase POCl₃ eq. or Use Neat Incomplete->CheckReagent CheckDry Ensure Anhydrous Conditions Incomplete->CheckDry Workup Perform Careful Cold Work-up Complete->Workup Hydrolysis Product Hydrolysis (SM Re-appears) Workup->Hydrolysis Poor Yield / SM Success Pure Product Isolated Workup->Success Good Yield OptimizeWorkup Optimize Quench: - Pour onto ice - Use NaHCO₃ - Avoid heat Hydrolysis->OptimizeWorkup CheckTemp->Incomplete CheckReagent->Incomplete CheckDry->Incomplete OptimizeWorkup->Workup caption_node A logical flow for diagnosing common reaction issues.

Caption: Troubleshooting Workflow.

Section 3: Frequently Asked Questions (FAQs)

  • Q: What is the ideal starting material?

    • A: The direct precursor is Ethyl 4-hydroxypyrrolo[2,1-f]triazine-2-carboxylate. This is typically synthesized by first creating the pyrrole core, followed by N-amination and cyclization with a formyl equivalent (like formamidine acetate) to build the triazine ring.[4]

  • Q: Can I use thionyl chloride (SOCl₂) instead of POCl₃?

    • A: While SOCl₂ is a potent chlorinating agent, POCl₃ is generally more common and often more effective for converting hydroxyl groups on nitrogen-containing heterocycles (like pyridones, pyrimidones, and triazinones) to chlorides.[6] SOCl₂ is more typically used for converting carboxylic acids to acid chlorides and alcohols to alkyl chlorides.

  • Q: What are the best storage conditions for the final product?

    • A: Given its sensitivity to moisture, Ethyl 4-chloropyrrolo[2,1-f]triazine-2-carboxylate should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (2-8 °C) and protected from light.[9][10]

Section 4: Optimized Experimental Protocol

This protocol is a generalized starting point. Optimization may be required based on your specific substrate purity and scale.

Chlorination of Ethyl 4-hydroxypyrrolo[2,1-f]triazine-2-carboxylate

  • Preparation: Ensure all glassware is oven-dried and assembled under an inert atmosphere (N₂ or Ar).

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add Ethyl 4-hydroxypyrrolo[2,1-f]triazine-2-carboxylate (1.0 eq). Add phosphorus oxychloride (POCl₃, 10-15 eq, serving as the reagent and solvent).

  • Heating: Heat the stirred mixture to reflux (approx. 107 °C) and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 50% Ethyl Acetate/Hexane) or LC-MS. The product should be significantly less polar than the starting material.

  • Cooling & Concentration (Optional but Recommended): Cool the reaction to room temperature. Carefully remove the excess POCl₃ under reduced pressure using a setup that can handle corrosive vapors (e.g., with a NaOH trap).

  • Work-up:

    • In a separate flask, prepare a vigorously stirred slurry of crushed ice and dichloromethane (DCM).

    • Slowly add the cooled reaction residue to the ice/DCM mixture via a dropping funnel. Maintain the internal temperature below 10 °C.

    • Once the addition is complete, slowly add saturated aqueous NaHCO₃ solution until gas evolution ceases and the aqueous layer is neutral (pH ~7).

    • Separate the layers in a separatory funnel. Extract the aqueous layer twice more with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure at low temperature.

    • The crude product can often be purified by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) or by flash column chromatography on silica gel (using a solvent system like Hexane/Ethyl Acetate, potentially with 0.5% triethylamine to prevent streaking/degradation).

Section 5: Reaction Parameter Optimization Summary

The following table provides a conceptual summary of how different parameters can affect the reaction outcome. Yields are illustrative.

ParameterCondition ACondition BCondition CExpected OutcomeRationale
Temperature 60 °C80 °C110 °C (Reflux)Yield: Low -> Med -> High Higher thermal energy is required to overcome the activation barrier for the reaction.
POCl₃ Equiv. 1.5 eq (in MeCN)5 eq (in MeCN)Neat (Solvent)Yield: Low -> Med -> High Le Châtelier's principle; a large excess of reagent drives the equilibrium towards the product.[5]
Additive NonePyridine (2 eq)DMF (cat.)Yield: Med -> Med-High -> High Pyridine neutralizes HCl byproduct. DMF forms a more potent Vilsmeier-type reagent.[5][7]
Work-up Base 1M NaOHSat. NaHCO₃H₂O onlyPurity: Low -> High -> Low Strong base (NaOH) causes rapid hydrolysis. Water alone may not neutralize acidic byproducts effectively. NaHCO₃ is a mild base ideal for quenching.[6]

References

  • Synthetic strategies for pyrrolo[2,1-f][4][6][7]triazine: the parent moiety of antiviral drug remdesivir. (2021). National Institutes of Health (NIH). [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Ethyl 4-chloropyrrolo[2,1-f][4][6][7]triazine-6-carboxylate – (903129-94-2). EON Biotech. [Link]

  • How should I proceed in Chlorination using POCl3?. (2014). ResearchGate. [Link]

  • Design, synthesis, and evaluation of pyrrolo[2,1-f][4][6][7]triazine derivatives as novel hedgehog signaling pathway inhibitors. (2014). ScienceDirect. [Link]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. (2012). National Institutes of Health (NIH). [Link]

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. (2012). Semantic Scholar. [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). National Institutes of Health (NIH). [Link]

  • POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. Royal Society of Chemistry. [Link]

  • POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. Royal Society of Chemistry. [Link]

  • Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][4][6][7]triazines. ResearchGate. [Link]

  • Synthesis of pyrrolo[2,1-f][4][6][7]triazin-4(3H)-ones via rearrangement of pyrrolo[1,2-d][4][6][11]oxadiazines. (2016). Beilstein Journal of Organic Chemistry. [Link]

  • Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery. (2021). National Institutes of Health (NIH). [Link]

  • Pyrrole chemistry. XXIV. The Vilsmeier formylation and the cyanation of pyrrole acetals. A synthesis of pyrrole-2,3,5-tricarboxaldehyde. ResearchGate. [Link]

  • VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3. (2022). YouTube. [Link]

  • Design, synthesis, and evaluation of pyrrolo[2,1-f][4][6][7]triazine derivatives as novel hedgehog signaling pathway inhibitors. (2014). PubMed. [Link]

  • Bioactive Pyrrolo[2,1-f][4][6][7]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. (2023). MDPI. [Link]

  • Synthesis of furo[2',3':4,5]pyrrolo[1,2-d][4][6][7]triazine derivatives and their antibacterial activity. ResearchGate. [Link]

  • Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine.
  • Synthesis, Reactions and Medicinal Uses of Pyrrole. Pharmaguideline. [Link]

  • Synthesis and SAR of pyrrolotriazine-4-one based Eg5 inhibitors. (2006). PubMed. [Link]

  • Process for preparing 4-chloro-7H-pyrrolo [2,3-d ] pyrimidines.
  • Synthesis, Characterization, and Biological Evaluation of Novel 7-Oxo-7H-thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic Acid Derivatives. (2019). National Institutes of Health (NIH). [Link]

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Technical Support Center: Overcoming Low Yield in N-Heterocycle Cyclization Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-heterocycle synthesis. This guide is structured to provide researchers, scientists, and drug development professionals with in-depth, actionable insights to troubleshoot and overcome low yields in critical cyclization reactions. Drawing from established chemical principles and field-proven strategies, this resource moves beyond simple procedural lists to explain the causality behind experimental choices, empowering you to optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

This section provides rapid, direct answers to the most common challenges encountered during N-heterocycle formation.

Q1: My starting materials are consumed, but the desired product yield is low. What are the likely issues?

A1: This common scenario points towards the formation of side products or product decomposition.[1] Potential causes include:

  • Intermolecular Reactions: Instead of the desired intramolecular cyclization, starting materials may react with each other (e.g., polymerization). This is particularly prevalent at high concentrations.

  • Side Reactions: The reactants or intermediates may be undergoing alternative, undesired reaction pathways. For example, in the Bischler-Napieralski reaction, a retro-Ritter reaction can form styrenes as a major byproduct.[2][3][4]

  • Product Instability: The target N-heterocycle may be unstable under the reaction conditions (e.g., high temperature or strong acid/base) and could be decomposing over time.[1]

  • Oxidation: Some products, like the tetrahydro-β-carbolines formed in a Pictet-Spengler reaction, can be oxidized, especially when exposed to air at elevated temperatures.[5]

Q2: How do I choose the optimal catalyst and solvent for my cyclization?

A2: Catalyst and solvent selection are intrinsically linked to your specific substrate and reaction mechanism.

  • Catalyst Choice: The catalyst's role is to facilitate a specific transformation. For acid-catalyzed reactions like the Pictet-Spengler or Bischler-Napieralski, the acid strength is critical. Insufficient acidity leads to no reaction, while excessive acidity can cause degradation.[2][5] For metal-catalyzed reactions like the Buchwald-Hartwig amination, the choice of ligand is paramount as it influences the catalyst's stability and reactivity.[6][7]

  • Solvent Selection: The solvent influences reaction rates by affecting reactant solubility and stabilizing (or destabilizing) transition states.[8][9] Polar aprotic solvents like DMF or acetonitrile can be favorable for reactions involving charged intermediates.[10] However, some reactions may require non-polar solvents like toluene or dioxane to achieve optimal results.[10][11] A solvent screen is often the most effective empirical approach.

Q3: My reaction is sluggish or stalls completely. What should I investigate first?

A3: A stalled reaction typically indicates an issue with activation energy or catalyst activity.

  • Reaction Conditions: Suboptimal temperature or insufficient reaction time are common culprits.[1] Gentle heating can often overcome the activation barrier, but monitoring is crucial to prevent decomposition.[5]

  • Reagent Purity: Impurities in starting materials or solvents can act as catalyst poisons or inhibitors.[1] Ensure all reagents are of appropriate purity and that solvents are anhydrous if the reaction is moisture-sensitive.

  • Catalyst Deactivation: In metal-catalyzed reactions, the catalyst can deactivate through various pathways, such as forming inactive aggregates or reacting with impurities.[12][13][14][15] This is a known issue in palladium-catalyzed cross-coupling reactions.[12][13][14]

Q4: Could the electronic or steric properties of my substrate be the problem?

A4: Absolutely. The inherent properties of your starting material are a primary determinant of reactivity.

  • Electronic Effects: Intramolecular electrophilic aromatic substitution reactions (e.g., Pictet-Spengler, Bischler-Napieralski) are highly sensitive to the electron density of the aromatic ring. Electron-donating groups activate the ring and facilitate cyclization, whereas electron-withdrawing groups deactivate it, leading to poor yields or requiring harsher conditions.[2][16][17]

  • Steric Hindrance: Bulky substituents near the reacting centers can physically impede the molecule from adopting the necessary conformation for cyclization, slowing the reaction or preventing it entirely.[18][19]

In-Depth Troubleshooting Guides

Guide 1: Diagnosing and Solving Low Conversion (Starting Material Remains)

Low conversion indicates that the reaction is not proceeding efficiently. This guide provides a systematic approach to identifying and resolving the root cause.

LowConversionWorkflow Start Low Conversion Observed (Starting Material Remains) Check_Purity Step 1: Verify Reagent & Solvent Purity Start->Check_Purity Check_Conditions Step 2: Assess Reaction Conditions Check_Purity->Check_Conditions Purity Confirmed Purify_Reagents Purify Starting Materials Use Anhydrous Solvents Check_Purity->Purify_Reagents Impurity Suspected Check_Catalyst Step 3: Evaluate Catalyst System Check_Conditions->Check_Catalyst Conditions Correct Adjust_Conditions Screen Temperature Increase Reaction Time Check Stoichiometry Check_Conditions->Adjust_Conditions Suboptimal Optimize Systematic Optimization Check_Catalyst->Optimize Catalyst System Appears Correct Adjust_Catalyst Increase Catalyst Loading Screen Different Catalysts/Ligands Ensure Inert Atmosphere Check_Catalyst->Adjust_Catalyst Deactivation Suspected Purify_Reagents->Start Re-run Reaction Adjust_Conditions->Start Re-run Reaction Adjust_Catalyst->Start Re-run Reaction

Caption: A systematic workflow for troubleshooting low reaction conversion.

Causality Explained:

  • Reagent & Solvent Purity: Impurities can poison catalysts or introduce side reactions.[1] Water is a common culprit in moisture-sensitive reactions, necessitating the use of anhydrous solvents and inert atmospheres (e.g., Nitrogen or Argon).[1][5]

  • Reaction Conditions:

    • Temperature: Many cyclizations have a significant activation energy barrier. If room temperature is ineffective, incremental heating (e.g., 40-60 °C) is a logical next step.[5] Conversely, if decomposition is observed, lowering the temperature may be beneficial.

    • Concentration: While intermolecular side reactions are a concern (see Guide 2), the concentration of reactants must be sufficient for the reaction to proceed at a reasonable rate.

    • Stoichiometry: Ensure accurate measurement of all reagents. For some reactions, using a slight excess (1.1-1.5 equivalents) of one reagent (e.g., the aldehyde in a Pictet-Spengler reaction) can drive the reaction to completion.[5]

  • Catalyst System:

    • Loading: Insufficient catalyst loading will result in a slow or incomplete reaction.[5] A trial reaction with increased catalyst loading can quickly diagnose this issue.

    • Activity: For metal-catalyzed processes, the active catalytic species may not be forming efficiently or may be deactivating.[12][13][20] This can be due to ligand dissociation or the formation of off-cycle, inactive complexes.[12][13] Screening different ligands or pre-catalysts is often necessary.[21][22]

Guide 2: Minimizing Byproducts When Starting Material is Consumed

This scenario suggests your conditions are sufficiently reactive but lack selectivity. The primary goal is to favor the intramolecular pathway over competing side reactions.

Key Strategy: High Dilution Principle

Intramolecular reactions are kinetically favored at low concentrations because the reacting ends of the molecule are always in close proximity. In contrast, intermolecular reactions depend on two separate molecules colliding. By significantly reducing the concentration, you decrease the rate of the intermolecular pathway, allowing the desired intramolecular cyclization to dominate.

  • Solvent Selection: Choose a solvent in which your starting material is highly soluble. The total volume will be large.

  • Apparatus: Use a large three-neck round-bottom flask equipped with a reflux condenser, an inert gas inlet, and a dropping funnel.

  • Procedure: a. Add the bulk of the anhydrous solvent and any catalysts to the reaction flask and bring it to the desired reaction temperature (e.g., reflux). b. Dissolve your starting material in a small amount of the same anhydrous solvent. c. Add the starting material solution to the dropping funnel. d. Using the dropping funnel, add the starting material solution to the refluxing solvent very slowly over a period of several hours (e.g., 4-8 hours). This ensures the concentration of the starting material in the flask remains extremely low at all times. e. After the addition is complete, allow the reaction to continue for a specified period, monitoring by TLC or LC-MS.

Other Strategies to Minimize Byproducts:

  • Temperature Control: Excessively high temperatures can provide the activation energy for undesired pathways. Running the reaction at the lowest effective temperature can improve selectivity.

  • Protecting Groups: If your substrate has multiple nucleophilic sites, consider using protecting groups to block unwanted reactivity.

  • Reagent Choice: In reactions like the Bischler-Napieralski, the choice of condensing agent is critical. A milder agent may be more selective, while a stronger one might be needed for deactivated substrates but can also promote side reactions.[2] Using specific solvents like nitriles can help suppress the retro-Ritter side reaction.[3][4]

Data-Driven Optimization Tables

Systematic screening of parameters is crucial for optimization. The following tables provide a framework for organizing such experiments.

Table 1: Example of a Solvent Screen for a Generic Cyclization

EntrySolventDielectric ConstantBoiling Point (°C)Observed Yield (%)Notes
1Toluene2.411135Good starting point, non-polar.
2Dioxane2.210145Ethereal solvent, often good for Pd-catalysis.
3Acetonitrile (ACN)37.58270Polar aprotic, may stabilize charged intermediates.[10]
4N,N-Dimethylformamide (DMF)36.715382High-boiling polar aprotic, excellent solubility.[10]
5Dichloromethane (DCM)9.140<10Low boiling point may be insufficient.[10]
6Tetrahydrofuran (THF)7.66625Common ethereal solvent, moderate results.[10]

Table 2: Example of a Catalyst/Base Screen for Buchwald-Hartwig Amination

EntryPalladium SourceLigandBaseTemperature (°C)Observed Yield (%)
1Pd₂(dba)₃XPhosNaOtBu10065
2Pd₂(dba)₃RuPhosNaOtBu10058
3Pd(OAc)₂SPhosK₃PO₄11075
4XPhos Pd G3(None)K₂CO₃11092
5Pd₂(dba)₃XPhosLHMDS10040

Visualizing Reaction Logic

Understanding the decision-making process is as important as the experimental parameters.

ReactionDecisionTree Start Goal: Synthesize N-Heterocycle Reaction_Type Identify Reaction Type Start->Reaction_Type Acid_Cat Acid-Catalyzed (e.g., Pictet-Spengler) Reaction_Type->Acid_Cat Electrophilic Aromatic Substitution Metal_Cat Metal-Catalyzed (e.g., Buchwald-Hartwig) Reaction_Type->Metal_Cat Cross-Coupling Thermal_Cat Thermal/Base-Mediated Reaction_Type->Thermal_Cat Condensation Acid_Substrate Assess Substrate Electronics (Activating vs. Deactivating Groups) Acid_Cat->Acid_Substrate Metal_Ligand Select Ligand & Pre-catalyst Metal_Cat->Metal_Ligand Mild Acid (TFA, HCl)\nRoom Temp -> 60°C Mild Acid (TFA, HCl) Room Temp -> 60°C Acid_Substrate->Mild Acid (TFA, HCl)\nRoom Temp -> 60°C Electron-Rich Stronger Acid (PPA, POCl₃)\nHigher Temp (Reflux) Stronger Acid (PPA, POCl₃) Higher Temp (Reflux) Acid_Substrate->Stronger Acid (PPA, POCl₃)\nHigher Temp (Reflux) Electron-Poor Bulky Biarylphosphine Ligands\n(e.g., XPhos, SPhos) Bulky Biarylphosphine Ligands (e.g., XPhos, SPhos) Metal_Ligand->Bulky Biarylphosphine Ligands\n(e.g., XPhos, SPhos) General Screen Pre-catalyst Generations\n(G2, G3, G4) Screen Pre-catalyst Generations (G2, G3, G4) Metal_Ligand->Screen Pre-catalyst Generations\n(G2, G3, G4) For difficult substrates

Caption: Decision tree for selecting initial reaction conditions.

References

  • troubleshooting low yields in Pictet-Spengler reaction with 2,2-dimethoxyacetaldehyde. Benchchem.
  • Improving the yield of the Bischler-Napieralski reaction for isoquinolines. Benchchem.
  • troubleshooting Oxa-Pictet–Spengler reaction side reactions. Benchchem.
  • troubleshooting guide for the synthesis of heterocyclic compounds. Benchchem.
  • Optimization of the intramolecular cyclization-solvent effect. ResearchGate. Available at: [Link]

  • Synthesis of Saturated N-Heterocycles. The Journal of Organic Chemistry. Available at: [Link]

  • Optimisation of reaction conditions. ResearchGate. Available at: [Link]

  • Troubleshooting: How to Improve Yield. University of Rochester Department of Chemistry. Available at: [Link]

  • Bischler napieralski reaction. Slideshare. Available at: [Link]

  • Technical Support Center: Troubleshooting Buchwald-Hartwig Amination Synthesis. Benchchem.
  • Overcoming Low Yields in the Pictet-Spengler Synthesis of 2-Phenyl-1,2,3,4-tetrahydroisoquinoline. Benchchem.
  • Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C–N Coupling Reactions. The Journal of Organic Chemistry. Available at: [Link]

  • Bischler-Napieralski Reaction. Organic Chemistry Portal. Available at: [Link]

  • Intramolecular Cyclization Side Reactions. ResearchGate. Available at: [Link]

  • Optimization Reaction Conditions for Cyclization. ResearchGate. Available at: [Link]

  • Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. DSpace@MIT. Available at: [Link]

  • Optimization of the cyclization reaction conditions. ResearchGate. Available at: [Link]

  • Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. PubMed. Available at: [Link]

  • Enantioselective Tandem Michael Addition and Cyclization Reaction Enabled by Dual Organo/Copper Catalysis: Access to Functionalized 4H-Pyrans. Organic Letters. Available at: [Link]

  • Optimization of the cyclization reaction conditions. ResearchGate. Available at: [Link]

  • Bergman cyclization of sterically hindered substrates and observation of phenyl-shifted products. PubMed. Available at: [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. PMC - NIH. Available at: [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? Reddit. Available at: [Link]

  • Solvent effects. Wikipedia. Available at: [Link]

  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Publications. Available at: [Link]

  • Development of Axially Chiral Phosphoramidite Ligands and Their Application in Pd-Catalyzed Asymmetric Synthesis of Spiro-Pyrazolone–Pyrrolidinones via [2 + 3] Cycloaddition. Organic Letters. Available at: [Link]

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. Available at: [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. MDPI. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Common Blind Spot: Intramolecular Reactions. Master Organic Chemistry. Available at: [Link]

  • Solvent effects in intramolecular Diels-Alder reactions of 2-furfuryl methyl fumarates: evidence for a polar transition state. Journal of the American Chemical Society. Available at: [Link]

  • Solvation Effects in Organic Chemistry. ACS Publications. Available at: [Link]

  • Steric effects in cyclization reactions. ResearchGate. Available at: [Link]

  • Pd(II)-Catalyzed Heteroarylative Difunctionalization of Unactivated Alkenes via Cascade Nucleopalladation of Alkynes. JACS Au. Available at: [Link]

  • Kinetic Solvent Effects in Organic Reactions. ChemRxiv. Available at: [Link]

  • Pictet-Spengler Reaction. NROChemistry. Available at: [Link]

  • Enantioselective Gold-Catalyzed Pictet–Spengler Reaction. Organic Letters. Available at: [Link]

  • Photocatalytic Kharasch-Type Cyclization Cascade for Accessing Polyhalogenated 1-Indanones and Indenes. Organic Letters. Available at: [Link]

  • Synthesis of N-Heterocycles. Organic Chemistry Portal. Available at: [Link]

  • Intramolecular reaction. Wikipedia. Available at: [Link]

  • Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis. Available at: [Link]

  • Thermally-Induced Substrate Release Via Intramolecular Cyclizations of Amino Esters and Amino Carbonates. PMC - NIH. Available at: [Link]

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Technical Support Center: Scale-Up Synthesis of Ethyl 4-chloropyrrolo[2,1-f]triazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Ethyl 4-chloropyrrolo[2,1-f]triazine-2-carboxylate. This document is designed for researchers, chemists, and drug development professionals engaged in the scale-up of this critical heterocyclic intermediate. The pyrrolo[2,1-f][1][2][3]triazine core is a privileged scaffold found in numerous pharmaceutically active agents, making robust and scalable synthesis protocols essential.[3][4] This guide provides field-proven insights, troubleshooting advice, and detailed protocols to address common challenges encountered during process development and manufacturing.

Section 1: Synthesis Overview and Critical Transformations

The successful scale-up of Ethyl 4-chloropyrrolo[2,1-f]triazine-2-carboxylate hinges on the precise execution of three key transformations. The overall synthetic strategy typically begins with a functionalized pyrrole and proceeds through N-amination, cyclization to form the bicyclic core, and a final chlorination step. Each stage presents unique challenges related to reagent handling, thermal management, and impurity control.

G cluster_start Phase 1: Pyrrole Functionalization cluster_amination Phase 2: N-N Bond Formation cluster_cyclization Phase 3: Triazine Ring Annulation cluster_hydrolysis_chlorination Phase 4: Final Functionalization A Ethyl 2-cyanopyrrole-5-carboxylate (Starting Material) B Ethyl 1-amino-2-cyanopyrrole-5-carboxylate A->B N-Amination D Ethyl 4-amino-pyrrolo[2,1-f]triazine-2-carboxylate B->D Cyclization C Key Reagents: - Sodium Hydride (NaH) - Chloramine (NH₂Cl) C->B F Ethyl 4-hydroxypyrrolo[2,1-f]triazine-2-carboxylate (Pyrrolotriazinone Intermediate) D->F Hydrolysis E Key Reagents: - Formamidine Acetate E->D G Ethyl 4-chloropyrrolo[2,1-f]triazine-2-carboxylate (Final Product) F->G Chlorination H Key Reagents: - Acid/Base for Hydrolysis - Phosphorus Oxychloride (POCl₃) H->F H->G

Caption: High-level workflow for the synthesis of the target compound.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most critical starting material specifications for a successful and reproducible scale-up?

A: The quality of your starting pyrrole derivative is paramount. Two key specifications are:

  • Purity: Ensure the starting material, Ethyl 2-cyanopyrrole-5-carboxylate, is of high purity (>98% by HPLC). The presence of isomeric impurities or residual starting materials from its own synthesis can lead to downstream purification challenges and the formation of difficult-to-remove side products.

  • Moisture Content: All reaction steps preceding the final workup are highly sensitive to water. Solvents must be anhydrous, and starting materials should have a low moisture content (<0.1%). Water can consume expensive reagents like NaH and interfere with the chlorination step.

Q2: Phosphorus oxychloride (POCl₃) is the standard reagent for the final chlorination. What are the primary safety and handling concerns at scale?

A: POCl₃ is an effective but hazardous reagent. On a large scale, the primary concerns are:

  • High Reactivity with Water: It reacts violently with water in a highly exothermic manner, releasing toxic HCl gas. All reactors and transfer lines must be scrupulously dried before use.

  • Corrosivity: POCl₃ is highly corrosive to both tissue and many metals. Glass-lined reactors are standard for this step. Ensure all personnel are equipped with appropriate personal protective equipment (PPE), including acid-resistant gloves, aprons, and face shields.

  • Controlled Quenching: The post-reaction quench is one of the most critical operations. A reverse quench (slowly adding the reaction mixture to a large volume of cold water or a buffered solution) is often preferred at scale to manage the exotherm. This procedure must be validated at a small scale first to understand the thermal profile.

Q3: How can I effectively monitor the N-amination and cyclization reactions in a large, enclosed reactor?

A: Direct sampling from a large reactor is the standard method. We recommend developing a reliable in-process control (IPC) method using HPLC.

  • Sampling: Use a dedicated sampling port with a dip tube. Ensure the sample is quenched immediately into a suitable solution (e.g., a weak acid for the NaH-mediated step) to prevent the reaction from continuing outside the reactor, which would give a false reading.

  • HPLC Method: A gradient reverse-phase HPLC method can typically resolve the starting material, intermediates, and the product. The method should be validated for linearity and specificity. Set clear completion criteria (e.g., <1% starting material remaining) to ensure batch-to-batch consistency.

Section 3: Troubleshooting Guide

This section addresses specific issues that frequently arise during the scale-up process.

Problem 1: Low or Stalled Conversion During N-Amination
  • Question: My N-amination reaction with NaH and chloramine is stalling at 60-70% conversion, even after extending the reaction time. What are the likely causes?

  • Answer: This is a common issue often traced back to reagent activity or reaction conditions.

    • Possible Cause A: Inactive Sodium Hydride (NaH). NaH (typically supplied as a 60% dispersion in mineral oil) can lose activity if improperly stored. The surface can oxidize, rendering it less effective.

      • Solution: Use NaH from a freshly opened container. For large-scale work, consider washing the NaH with anhydrous hexane or pentane under an inert atmosphere to remove the mineral oil and expose a fresh reactive surface. Perform a test reaction on a small scale to qualify new batches of NaH.

    • Possible Cause B: Insufficiently Anhydrous Conditions. Trace amounts of water in the solvent (e.g., DMF or THF) or on the glassware will rapidly consume NaH, reducing the amount available for deprotonating the pyrrole.[5][6]

      • Solution: Use high-quality anhydrous solvents with a measured water content below 50 ppm. Ensure all reactors and addition funnels are rigorously dried (oven-dried or flame-dried under vacuum) immediately before use.

    • Possible Cause C: Degradation of the Chloramine Solution. If you are using or generating a solution of chloramine (NH₂Cl), it can be unstable.

      • Solution: If preparing in situ, ensure the stoichiometry and temperature of the generation are well-controlled. Use the chloramine solution immediately after preparation. Titrate the solution to confirm its concentration before adding it to your reaction.

Problem 2: Significant Byproduct Formation During Chlorination with POCl₃
  • Question: The chlorination of my 4-hydroxypyrrolotriazine intermediate with POCl₃ produces a dark, tarry mixture and multiple spots on TLC/HPLC. How can I improve the reaction's selectivity?

  • Answer: The formation of dark impurities during chlorination is almost always related to temperature control and reaction time.[1]

    • Possible Cause A: Excessive Reaction Temperature. POCl₃ is highly reactive, and at elevated temperatures (>120°C), it can promote decomposition and polymerization pathways, especially with electron-rich heterocyclic systems.

      • Solution: Maintain strict temperature control. The optimal temperature is typically between 80-100°C.[7] Use a reactor with a reliable heating/cooling jacket and an accurate internal temperature probe. The addition of a high-boiling, inert co-solvent like toluene can sometimes help moderate the temperature.

    • Possible Cause B: Presence of Catalytic Bases. While bases like N,N-dimethylaniline are sometimes used to accelerate these reactions, they can also promote side reactions if not used judiciously.[8]

      • Solution: For this substrate, it is often best to run the reaction with POCl₃ as both the reagent and solvent, without any added base. If a catalyst is necessary, conduct a thorough optimization study to find the lowest effective loading.

    • Possible Cause C: Water ingress. Water reacting with POCl₃ creates phosphoric acid and HCl, which can catalyze decomposition at high temperatures.

      • Solution: Re-verify that the 4-hydroxy intermediate is completely dry before adding it to the POCl₃.

G A Problem: Impurity Formation during Chlorination B Is the reaction temperature > 110°C? A->B C Is the reaction time excessively long? B->C No E Solution: Reduce and strictly control temperature to 80-100°C. B->E Yes D Is the starting material fully dry? C->D No F Solution: Monitor reaction by HPLC. Stop once SM is <1%. C->F Yes G Solution: Dry intermediate under vacuum at 50-60°C prior to use. D->G No H High Purity Product D->H Yes E->H F->H G->H

Caption: Troubleshooting logic for the chlorination step.

Problem 3: Product Isolation and Purification Issues
  • Question: After quenching the chlorination reaction, my product either oils out or precipitates as a fine, difficult-to-filter solid. How can I develop a more robust isolation procedure?

  • Answer: Physical properties of the crude product can make isolation challenging at scale. A systematic approach to crystallization is required.

    • Possible Cause A: Improper Quench/pH. The pH of the aqueous mixture after quenching is critical. If the solution is too acidic or basic, it can affect the product's solubility or stability.

      • Solution: Control the pH carefully during the workup. Typically, a pH between 6-8 is a good starting point for precipitating the neutral organic product. Quenching into a well-stirred, cold (0-5°C) solution of sodium bicarbonate can neutralize HCl and control the temperature simultaneously.

    • Possible Cause B: Poor Crystal Habit. Rapid precipitation ("crashing out") often leads to fine particles or amorphous solids that trap impurities and are difficult to filter and wash.

      • Solution: Develop a controlled crystallization protocol. After the initial precipitation, consider a re-slurry or full recrystallization from a suitable solvent system (e.g., Isopropanol/water, Ethyl Acetate/Heptane). Key techniques include:

        • Anti-solvent addition: Slowly add an anti-solvent to a solution of the crude product at an elevated temperature.

        • Cooling Crystallization: Slowly cool a saturated solution.

        • Seeding: Add a small quantity of pure crystals to induce controlled crystallization.

Section 4: Recommended Scale-Up Protocol: Chlorination Step

This protocol describes a robust method for the chlorination of Ethyl 4-hydroxypyrrolo[2,1-f]triazine-2-carboxylate. Warning: This procedure must be performed by trained personnel in a suitable chemical fume hood or ventilated enclosure with appropriate PPE.

Experimental Protocol: Chlorination

  • Reactor Preparation: Charge a 50 L glass-lined reactor, equipped with an overhead stirrer, condenser (with a caustic scrubber attached), and internal temperature probe, with phosphorus oxychloride (POCl₃, 10 L, 10 equiv). Ensure the entire system is dry and purged with nitrogen.

  • Charge Reactant: Begin agitation and slowly charge Ethyl 4-hydroxypyrrolo[2,1-f]triazine-2-carboxylate (2.21 kg, 10.0 mol, 1.0 equiv) to the POCl₃ in portions, ensuring the internal temperature does not exceed 30°C.

  • Reaction: Once the addition is complete, slowly heat the reaction mixture to 90-95°C. Maintain this temperature and monitor the reaction progress by HPLC every hour.

  • Reaction Completion: The reaction is typically complete within 3-5 hours when <1% of the starting material remains.

  • Cooling & Distillation (Optional but Recommended): Cool the mixture to 50°C. To improve workup, apply vacuum to distill off the excess POCl₃. This significantly reduces the volume and the energy of the subsequent quench.

  • Quench: In a separate 200 L reactor, prepare a solution of 25% aqueous sodium bicarbonate. Cool this solution to 0-5°C. Very slowly, transfer the cooled reaction mixture from the first reactor into the bicarbonate solution, ensuring the quench temperature is maintained below 20°C. Vigorous gas evolution (CO₂) will occur.

  • Isolation: Once the quench is complete, stir the resulting slurry for 1 hour. Filter the solid product using a Nutsche filter.

  • Washing: Wash the filter cake sequentially with cold water (2 x 10 L) and then with cold isopropanol (1 x 5 L).

  • Drying: Dry the solid product in a vacuum oven at 50°C to a constant weight.

ParameterRecommended ValueRationale
Reactant Stoichiometry 1.0 equivLimiting reagent.
POCl₃ Stoichiometry 5-10 equiv (or as solvent)Acts as both reagent and solvent, ensuring fluidity.
Reaction Temperature 90-95°COptimal balance between reaction rate and stability.[7]
Reaction Time 3-5 hours (Monitor by HPLC)Avoids prolonged heating and potential decomposition.
Quench Temperature < 20°CCritical for safety and controlling the exotherm.
Typical Yield 85-92%
Typical Purity (HPLC) >99.0%

References

  • Singh, R. P., et al. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. Monatshefte für Chemie - Chemical Monthly. Available at: [Link]

  • Singh, S., et al. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Future Medicinal Chemistry. Available at: [Link]

  • Ott, G. R., et al. (2011). Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1][2][3]triazines. Bristol-Myers Squibb Research and Development. This reference highlights the importance of the scaffold in kinase inhibitors.

  • Zhang, L., et al. (2018). Design, synthesis and antiproliferative activity evaluation of a series of pyrrolo[2,1-f][1][2][3]triazine derivatives. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Wang, L., et al. (2014). Design, synthesis, and evaluation of pyrrolo[2,1-f][1][2][3]triazine derivatives as novel hedgehog signaling pathway inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Patent WO2013177983A1. (2013). Pyrrolo[2,1-f][1][2][3]triazine compound, and preparation method and application thereof. Google Patents. Available at:

  • Warren, S. D., et al. (2022). Facile and Scalable Methodology for the Pyrrolo[2,1-f][1][2][3]triazine of Remdesivir. Organic Process Research & Development. Available at: [Link]

  • Warren, S. D., et al. (2022). Facile and Scalable Methodology for the Pyrrolo[2,1-f][1][2][3]triazine of Remdesivir. National Institutes of Health. Available at: [Link]

  • Patent CN101830904B. (2012). Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine. Google Patents.

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Technical Support Center: Navigating Hygroscopic Intermediates in Pyrrolotriazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of pyrrolotriazine derivatives. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges posed by hygroscopic intermediates in this important area of medicinal chemistry. Pyrrolo[2,1-f][1][2][3]triazines, for instance, are a class of compounds with significant therapeutic potential, including antiviral applications[1][4]. The successful synthesis of these molecules often hinges on the effective management of moisture-sensitive intermediates.

This guide is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your laboratory work.

Section 1: Troubleshooting Guide for Common Issues

This section addresses specific problems you may encounter during the synthesis of pyrrolotriazines that can be attributed to hygroscopic intermediates.

Question 1: I am seeing inconsistent yields and the formation of unknown impurities in the cyclization step to form the pyrrolotriazine core. Could a hygroscopic N-aminopyrrole intermediate be the cause?

Answer:

Yes, it is highly probable that a hygroscopic N-aminopyrrole intermediate is contributing to these issues. N-aminopyrroles are key precursors in many pyrrolotriazine synthetic routes[1]. Their primary amino group and the pyrrole nitrogen lone pair make them susceptible to hydrogen bonding with atmospheric moisture.

Causality:

  • Reduced Reactivity: The absorbed water can protonate the N-amino group, reducing its nucleophilicity and hindering the subsequent cyclization reaction with reagents like formamidine acetate or triethyl orthoformate[1]. This can lead to incomplete conversion and lower yields.

  • Side Reactions: The presence of water can facilitate hydrolysis of either your N-aminopyrrole intermediate or the cyclizing agent, leading to the formation of undesired byproducts. For instance, formamidine acetate can hydrolyze back to formic acid and ammonia in the presence of water, which can then participate in other reactions.

  • Inaccurate Stoichiometry: If the N-aminopyrrole intermediate has absorbed a significant amount of water, its actual mass will be inflated. This leads to an under-dosing of the intermediate in the reaction, assuming the mass corresponds to the pure compound, resulting in incomplete reaction and lower yield of the desired product.

Troubleshooting Protocol:

  • Drying the Intermediate: Before use, rigorously dry the N-aminopyrrole intermediate.

    • High-Vacuum Drying: Place the intermediate in a vacuum oven at a moderate temperature (e.g., 40-50 °C) for several hours. Ensure the temperature is below the compound's decomposition point.

    • Azeotropic Distillation: If the intermediate is soluble in an appropriate solvent (e.g., toluene), you can perform an azeotropic distillation to remove water. Add dry toluene to the intermediate and then remove the solvent under reduced pressure. Repeat this process 2-3 times.

  • Inert Atmosphere: Perform the cyclization reaction under a strictly inert atmosphere (e.g., dry nitrogen or argon). This prevents the uptake of moisture during the reaction.

  • Use of Anhydrous Reagents and Solvents: Ensure that all reagents and solvents used in the cyclization step are anhydrous. Use freshly distilled solvents or purchase anhydrous grade solvents and store them over molecular sieves.

Workflow for Handling a Hygroscopic N-Aminopyrrole Intermediate:

G cluster_prep Intermediate Preparation cluster_reaction Cyclization Reaction start Hygroscopic N-Aminopyrrole dry Drying Protocol (Vacuum Oven or Azeotropic Distillation) start->dry store Store in Desiccator over P2O5 or Molecular Sieves dry->store weigh Weigh Quickly in Inert Atmosphere (Glove Box) store->weigh react Reaction with Anhydrous Reagents and Solvents under N2 or Ar weigh->react product Pyrrolotriazine Product react->product

Caption: Workflow for handling hygroscopic N-aminopyrrole intermediates.

Question 2: My isolated pyrrolotriazine product is a sticky solid or an oil, making it difficult to handle and purify. Is this a sign of hygroscopicity?

Answer:

This is a classic indicator of a hygroscopic compound. The absorption of atmospheric moisture can lower the melting point of a solid, causing it to become sticky or even deliquesce into an oil. This not only complicates handling but can also affect the accuracy of analytical characterization and subsequent reactions.

Causality:

  • Disruption of Crystal Lattice: Water molecules can intercalate into the crystal lattice of the pyrrolotriazine, disrupting the intermolecular forces that hold the solid structure together. This leads to a less ordered, more fluid state.

  • Formation of Hydrates: The product may be forming a hydrate, which can have significantly different physical properties than the anhydrous form[5].

Troubleshooting and Handling Protocol:

  • Purification under Anhydrous Conditions:

    • Column Chromatography: Use a flash chromatography system with freshly dried silica gel and anhydrous solvents.

    • Recrystallization: If recrystallization is necessary, use anhydrous solvents and perform the procedure under an inert atmosphere. Consider using a solvent system that is less prone to absorbing water, such as toluene or a mixture of ethyl acetate and hexanes.

  • Isolation and Drying:

    • After purification, remove the solvent under high vacuum.

    • Lyophilization (freeze-drying) can be an effective method for removing water from the final product, especially if it is sensitive to heat.

  • Storage: Store the purified product in a desiccator over a strong drying agent like phosphorus pentoxide (P₂O₅) or under an inert atmosphere in a sealed vial.

Data Presentation: Comparison of Drying Methods

Drying MethodTemperaturePressureTimeEfficacy for Highly Hygroscopic CompoundsNotes
Vacuum Oven 40-60 °C< 1 mbar4-24 hGoodEnsure temperature is below decomposition point.
Azeotropic Distillation Varies with solventAtmospheric or Reduced1-3 hVery GoodRequires a suitable solvent that forms an azeotrope with water.
Lyophilization < 0 °C< 0.1 mbar12-48 hExcellentIdeal for heat-sensitive compounds.
Desiccator (P₂O₅) AmbientAtmospheric24-72 hModerateBest for long-term storage after initial drying.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the handling and characterization of hygroscopic intermediates in pyrrolotriazine synthesis.

Q1: Which functional groups on pyrrolotriazine intermediates are most likely to cause hygroscopicity?

A1: The propensity of a molecule to absorb water is largely determined by its ability to form hydrogen bonds. In the context of pyrrolotriazine synthesis, intermediates containing the following functional groups are particularly susceptible to hygroscopicity:

  • Primary and Secondary Amines (-NH₂, -NHR): These are strong hydrogen bond donors and acceptors. N-aminopyrroles are a prime example[1].

  • Amides (-CONH₂): The N-H and C=O groups can both participate in hydrogen bonding.

  • Hydroxyl Groups (-OH): These are classic hydrogen bonding moieties.

  • Carboxylic Acids (-COOH): These can form strong hydrogen bonds.

  • Salts (e.g., hydrochlorides): Ionic compounds often have a strong affinity for water.

The pyrrolotriazine core itself, being a nitrogen-rich heterocycle, can also contribute to hygroscopicity[2].

Q2: How can I definitively determine if my intermediate is hygroscopic?

A2: Visual inspection (e.g., clumping, becoming sticky) can be an initial indicator, but for definitive characterization, the following analytical techniques are recommended:

  • Dynamic Vapor Sorption (DVS): This is the gold standard for characterizing hygroscopicity. DVS measures the change in mass of a sample as it is exposed to a range of relative humidity (RH) levels at a constant temperature. The resulting sorption/desorption isotherm provides quantitative information about the extent and rate of water uptake[3][].

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. When coupled with a mass spectrometer (TGA-MS), it can identify the loss of water versus other volatile components[3].

  • X-Ray Powder Diffraction (XRPD): XRPD can be used to identify changes in the crystal structure of a material upon water absorption, such as the formation of a hydrate or a complete phase transformation to an amorphous state[7].

  • Karl Fischer Titration: This is a classic method for quantifying the water content in a sample.

Logical Flow for Characterizing a Potentially Hygroscopic Intermediate:

G start Potentially Hygroscopic Intermediate dvs Dynamic Vapor Sorption (DVS) (Quantitative Assessment) start->dvs tga Thermogravimetric Analysis (TGA) (Water vs. Solvent Loss) start->tga xrpd X-Ray Powder Diffraction (XRPD) (Crystal Structure Changes) start->xrpd kf Karl Fischer Titration (Water Content) start->kf analysis Comprehensive Hygroscopicity Profile dvs->analysis tga->analysis xrpd->analysis kf->analysis

Caption: Analytical techniques for hygroscopicity assessment.

Q3: What are the best practices for storing hygroscopic intermediates in the lab?

A3: Proper storage is crucial to maintain the integrity of hygroscopic intermediates.

  • Primary Storage: The best practice is to store highly sensitive intermediates in a glove box under an inert atmosphere (e.g., nitrogen or argon).

  • Secondary Storage (Desiccators): For less sensitive materials, a desiccator is a viable option.

    • Choice of Desiccant: Use a high-capacity desiccant such as phosphorus pentoxide (P₂O₅) or freshly dried molecular sieves. Indicating silica gel can be used, but it is less effective for highly hygroscopic materials[8][9].

    • Proper Use: Minimize the frequency and duration of opening the desiccator. Ensure the desiccator has a good seal.

  • Container: Use vials with tight-fitting caps, preferably with a PTFE liner. For highly sensitive materials, consider flame-sealing under vacuum or an inert atmosphere.

  • Labeling: Clearly label the container as "Hygroscopic" and "Store in Desiccator." Also, date the container upon receipt and first opening[10].

Q4: Can co-crystallization be used to mitigate the hygroscopicity of a key pyrrolotriazine intermediate?

A4: Yes, co-crystallization is a promising strategy from the field of crystal engineering that can be applied to reduce the hygroscopicity of active pharmaceutical ingredients (APIs) and intermediates[11][12].

Mechanism:

Co-crystallization involves combining the hygroscopic intermediate with a carefully selected co-former in a specific stoichiometric ratio to form a new crystalline solid. The co-former is chosen to form strong intermolecular interactions (e.g., hydrogen bonds) with the functional groups of the intermediate that are responsible for water absorption. By occupying these sites, the co-former effectively "shields" the intermediate from interacting with atmospheric moisture.

Experimental Protocol for Co-crystal Screening:

  • Co-former Selection: Choose a range of pharmaceutically acceptable co-formers that have complementary functional groups (e.g., carboxylic acids, amides) to your intermediate.

  • Screening Methods:

    • Slurry Crystallization: Stir a mixture of the intermediate and co-former in a small amount of solvent for 24-48 hours.

    • Evaporative Crystallization: Dissolve the intermediate and co-former in a common solvent and allow the solvent to evaporate slowly.

    • Grinding: Grind the solid intermediate and co-former together, with or without a small amount of solvent (liquid-assisted grinding).

  • Characterization: Analyze the resulting solids by XRPD to identify new crystalline phases. Use techniques like DSC (Differential Scanning Calorimetry) and TGA to confirm the formation of a co-crystal and assess its thermal properties and hygroscopicity.

References

  • Nagornova, E. A., et al. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. RSC Advances, 11(1), 1-15. [Link]

  • Daher, Z., et al. (2021). Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery. Molecules, 26(24), 7505. [Link]

  • Chin, W. Y., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(7), 1334. [Link]

  • Stoll, A., et al. (2022). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Pharmaceutical Development and Technology, 27(1), 1-13. [Link]

  • Pesti, J. A., et al. (2011). Commercial Synthesis of a Pyrrolotriazine–Fluoroindole Intermediate to Brivanib Alaninate: Process Development Directed toward Impurity Control. Organic Process Research & Development, 15(4), 834-843. [Link]

  • Kumar, S., et al. (2013). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Journal of Chemical and Pharmaceutical Research, 5(12), 101-107. [Link]

  • Makarov, V. A., et al. (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules, 28(23), 7729. [Link]

  • Ziebaq. (2025). 10 Best Practices for Using Lab Chemical Storage Cabinets. [Link]

  • Thieu, T., et al. (2024). Efficient, Scalable Synthesis of Functionalized Pyrrolo[2,1-f][1][2][3]triazines. Organic Letters, 26(19), 4274-4278. [Link]

  • Ibrahim, N. A., et al. (2022). Hygroscopic Materials and Characterization Techniques for Fiber Sensing Applications: A Review. Sensors, 22(15), 5706. [Link]

  • AlMalki, A., et al. (2023). XRD Analysis of Hygroscopic Compounds: Structural Effects and Best Practices. Journal of Materials Science and Chemical Engineering, 11(8), 1-13. [Link]

  • Newman, A. W., et al. (2008). Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. Journal of Pharmaceutical Sciences, 97(3), 1047-1059. [Link]

  • Van den Mooter, G. (2012). The use of amorphous solid dispersions: A formulation strategy to overcome poor solubility and dissolution rate. Drug Discovery Today: Technologies, 9(2), e79-e85. [Link]

  • Apollo Scientific. (n.d.). Best Practices for Chemical Storage in Research Labs. [Link]

  • Siegel, D., et al. (2020). Expanding Access to Remdesivir via an Improved Pyrrolotriazine Synthesis: Supply Centered Synthesis. Organic Letters, 22(19), 7642-7645. [Link]

  • Kim, Y., et al. (2006). Synthesis and SAR of pyrrolotriazine-4-one based Eg5 inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(15), 3937-3942. [Link]

  • Gutmann, B., et al. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry, 11, 1194-1209. [Link]

  • PharmaInfo. (n.d.). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. [Link]

  • Zaitseva, G. S., et al. (2020). Hygroscopic gravimetric quantitative chemical analysis. Review. Journal of Analytical Chemistry, 75(13), 1493-1501. [Link]

  • Thieu, T. V., et al. (2017). Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1][2][3]triazines. Organic Process Research & Development, 21(11), 1775-1783. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Zografi, G., & Newman, A. W. (2008). Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. Journal of Pharmaceutical Sciences, 97(3), 1047-1059. [Link]

  • Siegel, D., et al. (2020). Expanding Access to Remdesivir via an Improved Pyrrolotriazine Synthesis: Supply Centered Synthesis. Organic Letters, 22(19), 7642-7645. [Link]

  • Warren, T. H., et al. (2022). Facile and Scalable Methodology for the Pyrrolo[2,1-f][1][2][3]triazine of Remdesivir. ACS Omega, 7(2), 2415-2422. [Link]

  • Lippa, K. A., et al. (2018). Hygroscopic Tendencies of Substances Used as Calibrants for Quantitative Nuclear Magnetic Resonance Spectroscopy. Analytical Chemistry, 90(17), 10510-10517. [Link]

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Sources

Validation & Comparative

The Ascendant Pyrrolo[2,1-f]triazine Scaffold: A Comparative Guide to its Biological Evaluation in Drug Discovery

The Ascendant Pyrrolo[2,1-f][1][2][3]triazine Scaffold: A Comparative Guide to its Biological Evaluation in Drug Discovery

For the attention of researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of the biological performance of "Ethyl 4-chloropyrrolo[2,1-f]triazine-2-carboxylate" derivatives. Drawing upon experimental data and established scientific principles, we will explore the therapeutic potential of this promising heterocyclic scaffold.

The pyrrolo[2,1-f][1][2][3]triazine core is a unique bicyclic heterocycle that has garnered significant attention in medicinal chemistry.[4] Its structural motif is integral to several approved drugs, including the antiviral remdesivir and the anticancer agent brivanib alaninate, highlighting its versatility and potential across diverse therapeutic areas.[4][5] This guide will focus on the burgeoning class of derivatives stemming from "Ethyl 4-chloropyrrolo[2,1-f]triazine-2-carboxylate" and their evaluation as potent therapeutic agents, particularly in the realm of oncology.

The Rationale for Targeting Kinases

A primary mechanism of action for many pyrrolo[2,1-f][1][2][3]triazine derivatives is the inhibition of protein kinases.[1][5] Kinases are a large family of enzymes that play a critical role in cell signaling by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, where it can drive uncontrolled cell proliferation, survival, and metastasis.[5] Consequently, kinase inhibition has become a highly successful strategy in targeted cancer therapy.[1][5] The fused heterocyclic structure of the pyrrolo[2,1-f][1][2][3]triazine scaffold allows for specific interactions with the ATP-binding site of various kinases, making it a privileged structure for the design of potent and selective inhibitors.[1]

Comparative Analysis of Anticancer Activity

Derivatives of the pyrrolo[2,1-f][1][2][3]triazine scaffold have demonstrated potent antiproliferative activity against a range of human cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative compounds against various cancer cell lines, providing a direct comparison of their cytotoxic potential.

Compound/DerivativeCancer Cell LineIC50 (µM)Target(s)Reference
Compound 14a Five human cancer cell linesNot specifiedPI3Kα, PI3Kδ[3]
Compound 14p Five human cancer cell linesNot specifiedNot specified[3]
Compound 14q Five human cancer cell linesNot specifiedNot specified[3]
Compound 9l MGC-803 (Gastric)0.41Not specified[3]
HCT-116 (Colorectal)0.43Not specified[3]
PC-3 (Prostate)0.61Not specified[3]
EC-109 (Esophageal)0.78Not specified[3]
A549 (Lung)0.52Not specified[3]
Pyrrolotetrazinones60 human cancer cell linesLow µM to nM rangeNot specified[6]

Note: The specific five human cancer cell lines for compounds 14a, 14p, and 14q were not detailed in the source material.

A Deeper Dive into Kinase Inhibition Profiles

The anticancer effects of these derivatives are often attributed to their potent inhibition of specific kinases involved in tumor growth and angiogenesis. Below is a comparative table of their inhibitory activities against key kinase targets.

Compound/DerivativeKinase TargetIC50 (nM)Reference
Compound 19 c-Met2.3 ± 0.1[1]
VEGFR-25.0 ± 0.5[1]
Foretinib (Comparator) c-MetNot specified (implied more potent than 19)[1]
Compound 2 (pyrrolotriazine) VEGFR-266[1]
Compound 3 (pyrrolotriazine) VEGFR-223[1]
Compound 1 (pyrrolotriazine) EGFR100[1]
Compound 20 Met kinase45[1]
Compound 21 ALK10 ± 2[1]
IGF-1R1137 ± 398[1]
Compound 26 JAK2Potent (specific value not provided)[1]
Compound 27 JAK2Potent (specific value not provided)[1]
Compound 28 JAK2Potent (specific value not provided)[1]
Compound 6 VEGFR-2, FGFR-1Potent (specific values in original paper)[1]
Compound 7 VEGFR-2, FGFR-1Potent (specific values in original paper)[1]
Compound 8 VEGFR-2, FGFR-1Potent (specific values in original paper)[1]
Compound 27a c-Met2.3 ± 0.1[7]
VEGFR-25.0 ± 0.5[7]
Pyrrolo[2,1-f][1][2][3]triazine analog AAK1~60 (initial) -> single-digit nM (optimized)[8]
Compound 14a p110α (PI3K)122[3]
p110δ (PI3K)119[3]
Compound 29 JAK20.17 ± 0.03[9]

Structure-Activity Relationship (SAR) and Mechanistic Insights

The biological activity of pyrrolo[2,1-f][1][2][3]triazine derivatives is intricately linked to their chemical structure. For instance, the introduction of a 2,4-difluoro-5-(cyclopropylcarbamoyl)phenylamino group at the C-4 position of the scaffold led to the discovery of potent VEGFR-2 kinase inhibitors.[10] Subsequent modifications, such as appending a 1,3,5-oxadiazole ring to the C-6 position, resulted in compounds with low nanomolar inhibition of VEGFR-2.[10]

Docking studies have provided valuable insights into the binding modes of these inhibitors. For example, compound 8 was shown to be an ATP-competitive inhibitor of VEGFR-2, with the N1 of the pyrrolo[2,1-f][1][2][3]triazine ring forming a crucial hydrogen bond with the amide-NH of Cys919 in the hinge region of the kinase's ATP-binding pocket.[1] Similarly, the X-ray crystal structure of compound 20 complexed with Met kinase revealed that the pyrrolotriazine scaffold forms hydrogen bonds with Met1160 and Pro1158 in the hinge region.[1]

SAR_and_Binding_Modecluster_ScaffoldPyrrolo[2,1-f][1][2][3]triazine Corecluster_ModificationsStructural Modificationscluster_ActivityBiological ActivityScaffoldCore ScaffoldC4_subC-4 Substitution(e.g., 2,4-difluoro-5-(cyclopropylcarbamoyl)phenylamino)Scaffold->C4_subModification at C-4C6_subC-6 Substitution(e.g., 1,3,5-oxadiazole)Scaffold->C6_subModification at C-6VEGFR2_inhibitionPotent VEGFR-2 InhibitionC4_sub->VEGFR2_inhibitionLeads toC6_sub->VEGFR2_inhibitionEnhancesHinge_bindingHinge Region Binding(ATP-Competitive)VEGFR2_inhibition->Hinge_bindingMechanismMet_inhibitionMet Kinase InhibitionMet_inhibition->Hinge_bindingMechanism

Experimental Protocols: A Guide to Biological Evaluation

To ensure the reproducibility and validity of the biological data, standardized experimental protocols are essential. The following are step-by-step methodologies for key assays used in the evaluation of pyrrolo[2,1-f][1][2][3]triazine derivatives.

In Vitro Cytotoxicity Assay (SRB Assay)

The Sulforhodamine B (SRB) assay is a widely used method for determining cell viability and cytotoxicity.

Protocol:

  • Cell Plating: Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds for a specified period (e.g., 72 hours).

  • Cell Fixation: Discard the medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: Wash the plates with water and stain with 0.4% SRB solution for 30 minutes at room temperature.

  • Destaining and Solubilization: Wash away the unbound dye with 1% acetic acid and air dry the plates. Solubilize the bound SRB with 10 mM Tris base solution.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

SRB_Assay_WorkflowstartStartplate_cellsPlate Cancer Cells in 96-well Platestart->plate_cellstreat_compoundsTreat with Test Compoundsplate_cells->treat_compoundsfix_cellsFix Cells with TCAtreat_compounds->fix_cellsstain_srbStain with SRBfix_cells->stain_srbwash_solubilizeWash and Solubilizestain_srb->wash_solubilizeread_absorbanceMeasure Absorbance at 510 nmwash_solubilize->read_absorbancecalculate_ic50Calculate IC50read_absorbance->calculate_ic50endEndcalculate_ic50->end

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Protocol:

  • Reaction Setup: In a 96-well plate, combine the kinase, a specific substrate (e.g., a peptide), and ATP in a reaction buffer.

  • Inhibitor Addition: Add the test compound at various concentrations to the reaction mixture.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as ELISA with a phospho-specific antibody or by measuring the depletion of ATP using a luminescent assay.

  • Data Analysis: Determine the IC50 value, which is the concentration of the inhibitor that reduces the kinase activity by 50%.

Beyond Cancer: Antiviral and Other Activities

While the primary focus has been on anticancer applications, it is noteworthy that the pyrrolo[2,1-f][1][2][3]triazine scaffold is also the core of the broad-spectrum antiviral drug remdesivir.[4] Recent studies have also explored derivatives for their antiviral activity against influenza virus, with some compounds showing low toxicity and high antiviral efficacy.[11] The proposed mechanism of action for these antiviral derivatives involves the inhibition of neuraminidase.[11] Additionally, some thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic acid derivatives have been synthesized and evaluated for their antibacterial and antitubercular activities.[12]

Conclusion and Future Directions

The "Ethyl 4-chloropyrrolo[2,1-f]triazine-2-carboxylate" scaffold and its derivatives represent a highly promising class of compounds with significant therapeutic potential, particularly as kinase inhibitors for cancer therapy. The extensive research into their synthesis, biological evaluation, and structure-activity relationships has provided a solid foundation for further drug development. Future efforts should focus on optimizing the pharmacokinetic properties of these compounds to enhance their oral bioavailability and in vivo efficacy.[1][7] Furthermore, exploring the full spectrum of their biological activities, including their potential as antiviral and antibacterial agents, could lead to the discovery of novel treatments for a wide range of diseases.

References

  • Singh, S., Utreja, D., & Kumar, V. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Medical Chemistry Research.

  • Various Authors. (n.d.). Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e][1][2][3]triazine Derivatives. National Institutes of Health.

  • Singh, S., Utreja, D., & Kumar, V. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Medical Chemistry Research.

  • Various Authors. (n.d.). Design, synthesis and antiproliferative activity evaluation of a series of pyrrolo[2,1-f][1][2][3]triazine derivatives. ResearchGate.

  • Various Authors. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. National Institutes of Health.

  • Shi, C., et al. (2018). Exploration of novel pyrrolo[2,1-f][1][2][3]triazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2. European Journal of Medicinal Chemistry.

  • Various Authors. (2023). Discovery of pyrrolo[2,1-f][1][2][3]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain. PubMed Central.

  • Various Authors. (n.d.). Synthesis and Antiproliferative Activity of[1][2][3]Triazino[4,3-a]indoles. [Source not further specified].

  • Various Authors. (n.d.). Discovery and SAR of pyrrolo[2,1-f][1][2][3]triazin-4-amines as potent and selective PI3Kδ inhibitors. ResearchGate.

  • Mochulskaya, N. N., et al. (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. MDPI.

  • Various Authors. (2025). 2,7-Pyrrolo[2,1-f][1][2][3]triazines as JAK2 inhibitors: Modification of target structure to minimize reactive metabolite formation. ResearchGate.

  • Various Authors. (2019). Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives. Bioorganic & Medicinal Chemistry Letters.
  • Various Authors. (2020).
  • Mochulskaya, N. N., et al. (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. MDPI.

  • Pharmaffiliates. (n.d.). Ethyl 4-chloropyrrolo[1,2-f][1][2][3]triazine-2-carboxylate.

  • Borzilleri, R. M., et al. (2005). Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1][2][3]triazine-based VEGFR-2 kinase inhibitors. Journal of Medicinal Chemistry.

The Pyrrolo[2,1-f]triazine Scaffold: A Privileged Core for Kinase Inhibition

The Pyrrolo[2,1-f][1][2][3]triazine Scaffold: A Privileged Core for Kinase Inhibition

A Comparative Guide to its Potency and Selectivity

The relentless pursuit of targeted therapies in oncology and immunology has solidified the role of kinase inhibitors as a cornerstone of modern medicine.[1][2] Among the myriad of heterocyclic scaffolds explored for kinase inhibition, the pyrrolo[2,1-f][1][2][3]triazine nucleus has emerged as a particularly promising and versatile template.[1][2][4][5] This guide provides a comparative analysis of the kinase inhibitory activity of various pyrrolo[2,1-f]triazine derivatives, offering insights into their structure-activity relationships (SAR) and benchmarked performance against established kinase inhibitors. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery and design of novel kinase inhibitors.

The unique bridged-head nitrogen heterocyclic structure of the pyrrolo[2,1-f]triazine core allows it to mimic the bioactive conformation of other well-known kinase inhibitor motifs, such as the diaminopyrimidine scaffold.[5][6] This inherent structural advantage, coupled with the potential for diverse substitutions at multiple positions, has enabled the development of potent and selective inhibitors against a range of kinase targets implicated in various diseases.

Comparative Kinase Inhibitory Profiles

The versatility of the pyrrolo[2,1-f]triazine scaffold is evident in the diverse array of kinases it has been shown to inhibit. The following table summarizes the inhibitory potency (IC50 values) of selected pyrrolo[2,1-f]triazine derivatives against key kinase targets, alongside a relevant competitor for context.

Compound ID/ReferenceTarget Kinase(s)IC50 (nM)Competitor ExampleCompetitor IC50 (nM)
Compound 19 (Shi et al.) [2]c-Met, VEGFR-22.3 ± 0.1, 5.0 ± 0.5ForetinibNot specified, but stated that Compound 19 was not better
Compound 16 (Fink et al.) [2]HER2, EGFR10, 6LapatinibEGFR: 10.8, HER2: 9.8
Compound 29 (Weinberg Lab) [2]JAK20.17 ± 0.03Not specifiedNot specified
BMS-690514 (analogue) [7]EGFR, HER2EGFR: 0.006 µM, HER2: 0.01 µMNot specifiedNot specified
Unnamed Pyrrolotriazine [8]PI3Kδ2Not specifiedNot specified
AAK1 Inhibitor (analogue) [9]AAK1~6Not specifiedNot specified
Ponatinib [10][11][12][13]Abl, PDGFRα, VEGFR2, FGFR1, Src0.37, 1.1, 1.5, 2.2, 5.4ImatinibAbl: ~300-800

Structure-Activity Relationship (SAR) Insights

The substitution pattern on the pyrrolo[2,1-f]triazine core profoundly influences both potency and selectivity. Key SAR observations from the literature include:

  • Substitution at the 4-position: Attachment of anilino groups at this position has proven effective for targeting tyrosine kinases like EGFR and VEGFR-2. The nature of the substituents on the aniline ring is critical for optimizing potency and selectivity.[14]

  • Substitution at the 2- and 7-positions: A 2,7-disubstituted pyrrolo[2,1-f]triazine scaffold has been successfully employed to develop inhibitors of Anaplastic Lymphoma Kinase (ALK).[5][6]

  • Substitution at the 6-position: The introduction of 6-aminocarbonyl groups has led to the discovery of selective inhibitors of PI3Kα and PI3Kδ.[15]

Experimental Methodologies: A Self-Validating Approach

To ensure the reliability and reproducibility of the presented data, it is crucial to understand the underlying experimental protocols. The following sections detail the standard methodologies for key kinase inhibition assays.

In Vitro Kinase Inhibition Assay (Biochemical Assay)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Workflow Diagram:

Gcluster_prepAssay Preparationcluster_reactionKinase Reactioncluster_detectionDetection & AnalysisKinase_EnzymePurified Kinase EnzymeIncubationIncubation at controlled temperatureKinase_Enzyme->IncubationSubstratePeptide/Protein SubstrateSubstrate->IncubationATPATP (radiolabeled or for detection)ATP->IncubationTest_CompoundTest Compound (Pyrrolotriazine)Test_Compound->IncubationDetectionDetection of Phosphorylated SubstrateIncubation->DetectionData_AnalysisData Analysis (IC50 determination)Detection->Data_Analysis

Caption: Workflow for a typical in vitro kinase inhibition assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test pyrrolo[2,1-f]triazine compound in a suitable solvent (e.g., DMSO).

    • Dilute the purified kinase enzyme to the desired concentration in an appropriate kinase buffer.

    • Prepare a solution of the specific peptide or protein substrate and ATP (often radiolabeled, e.g., [γ-³³P]ATP, or in a system with a detection antibody).

  • Assay Plate Setup:

    • Add the kinase buffer to all wells of a 96-well or 384-well plate.

    • Add serial dilutions of the test compound to the appropriate wells. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Kinase Reaction:

    • Initiate the kinase reaction by adding the kinase enzyme to the wells.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

    • Add the substrate and ATP mixture to start the phosphorylation reaction.

  • Termination and Detection:

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Transfer the reaction mixture to a filter membrane that captures the phosphorylated substrate.

    • Wash the membrane to remove unincorporated ATP.

    • Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., scintillation counting for radiolabeled ATP, or luminescence/fluorescence for antibody-based detection).

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.

    • Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Proliferation Assay

This assay assesses the ability of a compound to inhibit the growth of cancer cell lines that are dependent on the activity of the target kinase.

Workflow Diagram:

Gcluster_cell_cultureCell Culture & Seedingcluster_treatmentCompound Treatmentcluster_incubation_readoutIncubation & ReadoutCell_LineCancer Cell LineSeedingSeed cells in microplatesCell_Line->SeedingTreatmentAdd serial dilutions of Test CompoundSeeding->TreatmentIncubationIncubate for 48-72 hoursTreatment->IncubationViability_AssayCell Viability Assay (e.g., SRB, MTT)Incubation->Viability_AssayData_AnalysisData Analysis (GI50/IC50 determination)Viability_Assay->Data_Analysis

Caption: Workflow for a cellular proliferation assay.

Detailed Protocol:

  • Cell Culture and Seeding:

    • Culture the desired cancer cell line (e.g., A431 for EGFR inhibitors) in the appropriate growth medium.

    • Harvest the cells and seed them at a predetermined density into 96-well microplates.

    • Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment:

    • Prepare serial dilutions of the pyrrolo[2,1-f]triazine test compound in the growth medium.

    • Remove the old medium from the cell plates and add the medium containing the test compounds. Include vehicle-treated controls.

  • Incubation:

    • Incubate the plates for a period of 48 to 72 hours to allow for an effect on cell proliferation.

  • Cell Viability Assessment:

    • After the incubation period, assess cell viability using a suitable method. The Sulforhodamine B (SRB) assay is a common and reliable method:

      • Fix the cells with trichloroacetic acid (TCA).

      • Wash the plates with water and air dry.

      • Stain the cellular proteins with SRB dye.

      • Wash away the unbound dye with acetic acid.

      • Solubilize the bound dye with a Tris-base solution.

  • Data Analysis:

    • Measure the absorbance of the solubilized dye at a specific wavelength (e.g., 510 nm) using a microplate reader.

    • Calculate the percentage of cell growth inhibition for each compound concentration relative to the vehicle-treated control.

    • Plot the percentage of growth inhibition against the logarithm of the compound concentration and determine the GI50 or IC50 value.[15]

Signaling Pathway Context: Targeting EGFR

To illustrate the mechanism of action of these inhibitors, the following diagram depicts the EGFR signaling pathway, a common target for pyrrolo[2,1-f]triazine derivatives.

EGFEGF LigandEGFREGFREGF->EGFRDimerizationDimerization &AutophosphorylationEGFR->DimerizationPyrrolotriazinePyrrolo[2,1-f]triazineInhibitorPyrrolotriazine->DimerizationInhibitsRASRASDimerization->RASPI3KPI3KDimerization->PI3KRAFRAFRAS->RAFMEKMEKRAF->MEKERKERKMEK->ERKProliferationCell Proliferation,Survival, AngiogenesisERK->ProliferationAKTAKTPI3K->AKTAKT->Proliferation

Caption: Simplified EGFR signaling pathway and the point of inhibition by pyrrolo[2,1-f]triazines.

Conclusion

The pyrrolo[2,1-f]triazine scaffold represents a highly adaptable and privileged core for the development of potent and selective kinase inhibitors. The extensive research into this chemical class has yielded compounds with nanomolar to sub-nanomolar activity against a variety of important cancer and inflammation-related kinases. The structure-activity relationships are well-defined, providing a rational basis for the design of next-generation inhibitors with improved pharmacological properties. The experimental protocols outlined in this guide provide a framework for the robust evaluation and comparison of novel pyrrolo[2,1-f]triazine derivatives, ensuring the generation of high-quality, reproducible data. As our understanding of kinase biology continues to expand, the versatility of the pyrrolo[2,1-f]triazine scaffold will undoubtedly continue to be leveraged in the pursuit of innovative targeted therapies.

References

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  • SpringerLink. Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Available from: .

  • ACS Publications. Discovery of the Pyrrolo[2,1-f][1][2][3]triazine Nucleus as a New Kinase Inhibitor Template. Available from: .

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A Comparative Guide to the Structure-Activity Relationship of Pyrrolo[2,1-f]triazine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of pyrrolo[2,1-f]triazine analogs, a class of heterocyclic compounds that has garnered significant attention in medicinal chemistry for their potent and selective kinase inhibitory activities. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel kinase inhibitors. We will delve into the structural nuances that govern the potency and selectivity of these analogs against various kinase targets, supported by comparative experimental data. Furthermore, this guide furnishes detailed experimental protocols for the evaluation of these compounds and visualizes key signaling pathways and workflows to provide a comprehensive resource.

Introduction: The Rise of the Pyrrolo[2,1-f]triazine Scaffold

The pyrrolo[2,1-f][1][2][3]triazine scaffold is a fused heterocyclic system that has emerged as a privileged structure in the design of kinase inhibitors.[2][4][5][6] Its rigid, planar geometry and the strategic placement of nitrogen atoms allow for key hydrogen bonding interactions within the ATP-binding pocket of various kinases.[2][6] This scaffold is a bioisostere of the purine core of ATP, enabling it to competitively inhibit kinase activity. The versatility of the pyrrolo[2,1-f]triazine core allows for chemical modifications at multiple positions, providing a rich landscape for SAR studies to optimize potency, selectivity, and pharmacokinetic properties.[2][7] Notably, this scaffold is a key component of the FDA-approved kinase inhibitor avapritinib and the antiviral drug remdesivir, highlighting its clinical significance.[2][4][6][7]

Kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them attractive targets for therapeutic intervention.[4][5] The development of small molecule kinase inhibitors has revolutionized cancer treatment, and the pyrrolo[2,1-f]triazine scaffold represents a promising platform for the discovery of next-generation targeted therapies.[2][4][5]

Structure-Activity Relationship (SAR) Analysis

The inhibitory activity and selectivity of pyrrolo[2,1-f]triazine analogs are profoundly influenced by the nature and position of substituents on the core scaffold. The following sections dissect the SAR at key positions, drawing on published data for various kinase targets.

Substitutions at the C4-Position

The C4-position of the pyrrolo[2,1-f]triazine ring is a critical anchor point for interaction with the hinge region of the kinase ATP-binding site. Typically, an amino or an ether linkage at this position connects to a substituted aryl or heteroaryl group.

  • Hinge-Binding Moiety: A key interaction involves the formation of one or more hydrogen bonds between the pyrrolotriazine core and the backbone amide of a conserved residue in the hinge region (e.g., Cys129 in AAK1).[8] The N5-nitrogen and the exocyclic amine at C4 often act as hydrogen bond acceptors and donors, respectively, mimicking the adenine portion of ATP.

  • Impact of Aryl Substituents: The nature of the aryl group attached to the C4-position significantly impacts potency and selectivity. For instance, in a series of c-Met and VEGFR-2 inhibitors, a 3-fluoro-4-(pyrrolo[2,1-f][1][2][3]triazin-4-yloxy)aniline moiety was found to be crucial for activity.[9] The fluorine atom can enhance binding affinity through favorable electrostatic interactions.

Modifications at the C2- and C7-Positions

The C2 and C7 positions of the pyrrolo[2,1-f]triazine scaffold are often explored for introducing substituents that can occupy the solvent-exposed region or deeper hydrophobic pockets of the ATP-binding site, thereby enhancing selectivity and potency.

  • C2-Position: In a series of anaplastic lymphoma kinase (ALK) inhibitors, a 2-anilino substituent was found to be optimal.[10] Further modifications on this aniline ring helped to fine-tune the activity and reduce off-target effects, such as glutathione adduct formation.[10]

  • C7-Position: For Janus kinase (JAK) inhibitors, substitutions at the C7-position with groups like a pyrazole were shown to be critical for achieving high potency and selectivity for JAK2 over other isoforms.[2] X-ray crystallography revealed that the pyrazole group forms specific hydrogen bonds with residues in the hinge region, such as Leu932 and Glu930.[2]

Influence of the Pyrrole Moiety

While less frequently modified, substitutions on the pyrrole ring can also influence the overall conformation and electronic properties of the molecule, thereby affecting its biological activity. For instance, the introduction of a cyano group at the C7-position of pyrrolo[2,1-f][1][2][3]triazine C-ribonucleosides led to potent cytotoxic activity in various cancer cell lines.[1]

Comparative Performance Data

To provide a clear comparison of the inhibitory activities of different pyrrolo[2,1-f]triazine analogs, the following tables summarize their reported IC50 values against various kinase targets.

Compound Target Kinase IC50 (nM) Reference
1 EGFR100[2]
2 VEGFR-266[2]
3 VEGFR-223[2]
19 c-Met2.3[2][3]
19 VEGFR-25.0[2][3]
26 JAK2Potent (specific value not provided)[2]
27 JAK2Potent (specific value not provided)[2]
28 JAK2Potent (specific value not provided)[2]
29 JAK20.17[2]
41 PI3Kδ2[8]
14a p110α122[11]
14a p110δ119[11]
AAK1 Inhibitor 2 AAK1~60[12]
Optimized AAK1 Inhibitor AAK1Single-digit nM[12]

Table 1: Comparative IC50 values of selected pyrrolo[2,1-f]triazine analogs against various kinases.

Key Signaling Pathways Targeted by Pyrrolo[2,1-f]triazine Analogs

Pyrrolo[2,1-f]triazine analogs have been shown to inhibit kinases involved in critical signaling pathways that drive cancer cell proliferation, survival, and angiogenesis. The following diagrams illustrate two of these key pathways.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PIP3->AKT Recruitment PTEN PTEN PTEN->PIP3 Dephosphorylation PDK1->AKT Phosphorylation (Thr308) mTORC1 mTORC1 AKT->mTORC1 Activation mTORC2 mTORC2 mTORC2->AKT Phosphorylation (Ser473) Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation

Caption: The PI3K/AKT/mTOR signaling pathway.

JAK_STAT_Pathway cluster_membrane Cell Membrane Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT Receptor->STAT Recruitment & Phosphorylation JAK->Receptor Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene Target Gene Transcription Nucleus->Gene

Caption: The JAK-STAT signaling pathway.

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments used in the evaluation of pyrrolo[2,1-f]triazine analogs.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for determining the IC50 value of a compound against a specific kinase.

Materials:

  • Kinase of interest

  • Kinase substrate (peptide or protein)

  • ATP

  • Test compound (pyrrolo[2,1-f]triazine analog)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capability

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to create a range of concentrations.

  • Kinase Reaction: a. In a 384-well plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control) to each well. b. Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding. c. Initiate the kinase reaction by adding 5 µL of a pre-mixed solution containing the kinase substrate and ATP. d. Incubate the plate at 30°C for 60 minutes.

  • ADP Detection: a. Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. b. Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Analysis: a. Measure the luminescence of each well using a plate reader. b. Plot the luminescence signal against the logarithm of the inhibitor concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This protocol measures the effect of the test compounds on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight.

  • Compound Treatment: a. Prepare serial dilutions of the test compound in cell culture medium. b. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO). c. Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation: a. Add 10 µL of MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization: a. Carefully remove the medium from each well without disturbing the formazan crystals. b. Add 100 µL of the solubilization solution to each well and mix thoroughly by pipetting up and down to dissolve the crystals.

  • Data Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration to determine the IC50 value.[13]

Western Blot Analysis of Kinase Signaling

This protocol is used to assess the effect of a pyrrolo[2,1-f]triazine inhibitor on the phosphorylation status of a target kinase and its downstream effectors.

Materials:

  • Cancer cell line

  • Test compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (phospho-specific and total protein)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: a. Treat cells with the test compound at the desired concentration for a specified time. b. Wash the cells with ice-cold PBS and lyse them with lysis buffer. c. Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE and Transfer: a. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. b. Separate the proteins by SDS-PAGE. c. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT) overnight at 4°C. c. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. d. Wash the membrane again with TBST.

  • Detection: a. Apply the chemiluminescent substrate to the membrane. b. Capture the signal using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-total-AKT).[5]

Visualization of Experimental Workflow

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Studies (Optional) Synthesis Synthesis of Pyrrolo[2,1-f]triazine Analogs Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Kinase_Assay In Vitro Kinase Inhibition Assay (IC50 Determination) Characterization->Kinase_Assay Cell_Viability Cell Viability Assay (MTT/SRB) Kinase_Assay->Cell_Viability Western_Blot Western Blot Analysis (Target Phosphorylation) Cell_Viability->Western_Blot Xenograft Xenograft Tumor Models Western_Blot->Xenograft

Caption: General experimental workflow for the evaluation of pyrrolo[2,1-f]triazine analogs.

Conclusion and Future Directions

The pyrrolo[2,1-f]triazine scaffold has proven to be a highly versatile and fruitful starting point for the development of potent and selective kinase inhibitors. The structure-activity relationships discussed in this guide highlight the importance of strategic substitutions at the C2, C4, and C7 positions to achieve desired biological activity and selectivity profiles. The provided experimental protocols offer a robust framework for the comprehensive evaluation of novel analogs.

Future research in this area will likely focus on:

  • Exploring novel substitutions: The untapped chemical space around the pyrrolo[2,1-f]triazine core offers opportunities for the discovery of inhibitors with novel mechanisms of action or improved properties.

  • Targeting resistance mechanisms: As with all targeted therapies, acquired resistance is a significant challenge. The design of new analogs that can overcome known resistance mutations is a critical area of research.

  • Improving pharmacokinetic properties: Optimizing the ADME (absorption, distribution, metabolism, and excretion) properties of these compounds is essential for their successful clinical development.

  • Dual-target inhibitors: The development of pyrrolo[2,1-f]triazine-based inhibitors that can simultaneously modulate multiple key signaling pathways holds promise for more effective and durable anti-cancer therapies.

By leveraging the insights from SAR studies and employing rigorous experimental evaluation, the full therapeutic potential of pyrrolo[2,1-f]triazine analogs can be realized, leading to the development of innovative treatments for a range of diseases.

References

  • Synthesis and Biological Evaluation of Pyrrolo[2,1-f][1][2][3]triazine C-Nucleosides with a Ribose, 2'-Deoxyribose, and 2',3'-Dideoxyribose Sugar Moiety. (2018). ChemMedChem. [Link]

  • Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. (2022). Medicinal Chemistry Research. [Link]

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  • Exploration of novel pyrrolo[2,1-f][1][2][3]triazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2. (2018). European Journal of Medicinal Chemistry. [Link]

  • Docking and quantitative structure-activity relationship studies for 3-fluoro-4-(pyrrolo[2,1-f][1][2][3]triazin-4-yloxy)aniline, 3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline, and 4-(4-amino-2-fluorophenoxy)-2-pyridinylamine derivatives as c-Met kinase inhibitors. (2011). Journal of Computer-Aided Molecular Design. [Link]

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  • Second-generation tricyclic pyrimido-pyrrolo-oxazine mTOR inhibitor with predicted blood–brain barrier permeability. (2021). RSC Medicinal Chemistry. [Link]

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  • Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1][2][3]triazines. (2011). Organic Process Research & Development. [Link]

  • Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. (2024). Current Medicinal Chemistry. [Link]

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A Comparative Guide to Kinase Inhibitor Scaffolds: The Rise of Pyrrolo[2,1-f]triazine Against Established Cores

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the development of small-molecule kinase inhibitors has marked a paradigm shift, moving from cytotoxic chemotherapies to precision medicine. Kinases, as central regulators of cellular signaling, have become one of the most critical classes of drug targets.[1][2] The dysregulation of kinase activity is a hallmark of numerous cancers, making kinase inhibition a cornerstone of modern oncology.[1][3] The success of a kinase inhibitor is profoundly influenced by its core chemical scaffold, which dictates its binding affinity, selectivity, and pharmacokinetic properties.

This guide provides an in-depth comparison of the promising pyrrolo[2,1-f][4][5][6]triazine scaffold, often built from intermediates like Ethyl 4-chloropyrrolo[2,1-f]triazine-2-carboxylate , against established and clinically validated scaffolds: quinazoline, pyrimidine, and indole. We will explore the structural nuances, target profiles, and experimental validation that define their roles in drug discovery.

The Fundamental Principle: ATP-Competitive Kinase Inhibition

Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein, a process fundamental to signal transduction. The majority of small-molecule kinase inhibitors, including those discussed here, are designed to be ATP-competitive. They occupy the ATP-binding pocket in the kinase domain, preventing the enzyme from performing its phosphotransferase function and thereby blocking downstream signaling.

G cluster_0 Normal Kinase Activity cluster_1 Inhibition Kinase Kinase Phosphorylated Substrate Phosphorylated Substrate Kinase->Phosphorylated Substrate Phosphorylates ADP ADP Kinase->ADP Releases ATP ATP ATP->Kinase Binds Substrate Substrate Substrate->Kinase Binds Kinase_Inhibited Kinase No_Reaction No Phosphorylation Kinase_Inhibited->No_Reaction Inhibitor Inhibitor Inhibitor->Kinase_Inhibited Competitively Binds ATP_blocked ATP ATP_blocked->Kinase_Inhibited Blocked

Caption: Mechanism of ATP-competitive kinase inhibition.

The Pyrrolo[2,1-f][4][5][6]triazine Scaffold: A Versatile Newcomer

The pyrrolo[2,1-f][4][5][6]triazine is a fused heterocyclic system that has gained significant attention as a "privileged" scaffold in modern medicinal chemistry.[3][4][7] Its structure is an integral part of several advanced kinase inhibitors and even other therapeutic agents, demonstrating its versatility.[4][7] A key building block for creating derivatives of this scaffold is Ethyl 4-chloropyrrolo[2,1-f]triazine-2-carboxylate , which provides a reactive "handle" for synthetic chemists to introduce various functional groups to modulate potency and selectivity.[8][9][10][11]

Key Structural and Binding Features: The nitrogen atoms within the fused ring system, particularly the N1 of the pyrrolotriazine ring, can act as crucial hydrogen bond acceptors. This allows molecules based on this scaffold to anchor effectively into the hinge region of the kinase ATP-binding pocket, a critical interaction for potent inhibition.[4]

Target Profile: Derivatives of the pyrrolo[2,1-f]triazine scaffold have shown remarkable potency against a range of important oncogenic kinases:

  • VEGFR-2 & FGFR-1: Dual inhibitors of these key angiogenesis receptors have been developed, with some compounds showing nanomolar efficacy and excellent oral activity in preclinical tumor models.[4][12]

  • c-Met & VEGFR-2: Compounds based on this scaffold have demonstrated potent dual inhibition of c-Met and VEGFR-2, with IC50 values in the low nanomolar range.[4]

  • IGF-1R: Highly selective inhibitors of the insulin-like growth factor 1 receptor have been discovered, with one derivative, BMS-754807, showing complete tumor growth inhibition in mouse models.[4]

  • PI3Kδ: A pyrrolotriazine derivative was identified as a nanomolar inhibitor of PI3Kδ with high selectivity over other isoforms.[13]

  • AAK1: This scaffold was a starting point for the discovery of inhibitors for Adaptor protein 2-associated kinase 1 (AAK1), a target for neuropathic pain.[14][15]

The FDA-approved drug Avapritinib , used for treating gastrointestinal stromal tumors, prominently features the pyrrolo[2,1-f][4][5][6]triazine core, cementing its clinical relevance.[3][4][7]

The Quinazoline Scaffold: A Clinical Champion

The 4-anilinoquinazoline scaffold is one of the most successful frameworks in the history of kinase inhibitor development.[16] Its rigid, planar structure effectively mimics the adenine ring of ATP, leading to high-affinity binding.

Key Structural and Binding Features: The quinazoline core typically forms one or two hydrogen bonds with the kinase hinge region. The aniline substituent at the 4-position extends into the deeper part of the ATP pocket, where modifications can be made to enhance selectivity and potency.

Target Profile & Clinical Success: This scaffold is famously associated with inhibitors of the ErbB family of receptor tyrosine kinases.

  • EGFR: Gefitinib and Erlotinib are first-generation EGFR inhibitors that revolutionized the treatment of non-small cell lung cancer (NSCLC).[17]

  • Dual EGFR/HER2: Lapatinib is a dual inhibitor approved for breast cancer.[17]

  • VEGFR-2: Many quinazoline derivatives have also been developed as potent inhibitors of VEGFR-2, a key regulator of angiogenesis.[18]

The Pyrimidine Scaffold: A Biologically Endorsed Framework

The pyrimidine ring is a fundamental component of life, forming the basis of nucleobases in DNA and RNA.[6][19][20] This inherent biocompatibility has made it a "privileged structure" in drug design, leading to numerous clinically approved drugs.[19]

Key Structural and Binding Features: Like quinazolines, the pyrimidine ring acts as an excellent hinge-binding motif.[21] Its two nitrogen atoms can serve as both hydrogen bond donors and acceptors, and the ring is highly amenable to substitution, allowing for extensive chemical diversification to optimize target engagement and pharmacokinetic properties.[19]

Target Profile & Clinical Success: The pyrimidine scaffold is found in a wide array of kinase inhibitors targeting diverse pathways.

  • BCR-Abl: Imatinib , a revolutionary drug for chronic myeloid leukemia, features a key aminopyrimidine motif.

  • Multi-Kinase Inhibition: The versatility of the pyrimidine core has been leveraged to create multi-target and dual-target inhibitors, which can be advantageous in overcoming drug resistance.[5]

The Indole Scaffold: A Versatile and Prevalent Core

The indole nucleus is another exceptionally common and privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs.[1][22][23] To date, 30 FDA-approved ATP-competitive kinase inhibitors contain an indole, azaindole, or oxindole scaffold.[1][2]

Key Structural and Binding Features: The indole ring system can competitively occupy the ATP-binding site and engage in various non-covalent interactions, including hinge hydrogen bonds and π-π stacking with aromatic residues, which contributes to high-affinity binding.[1]

Target Profile & Clinical Success: Indole-based scaffolds are found in inhibitors targeting a vast range of kinases.

  • VEGFR/PDGFR: Sunitinib , a multi-kinase inhibitor approved for renal cell carcinoma and other cancers, is based on an oxindole core.

  • RAF/VEGFR: Nintedanib is another indole-based multi-kinase inhibitor used to treat NSCLC and pulmonary fibrosis.

Head-to-Head Comparison: A Data-Driven Overview

The choice of a scaffold is a critical decision in drug design, influencing everything from target selectivity to clinical success. Below is a comparative summary.

Table 1: Comparative Profile of Kinase Inhibitor Scaffolds
FeaturePyrrolo[2,1-f]triazineQuinazolinePyrimidineIndole/Oxindole
Core Structure Fused 5/6-membered bicyclicFused 6/6-membered bicyclic6-membered monocyclicFused 5/6-membered bicyclic
Hinge Interaction Strong H-bond acceptor[4]Strong H-bond acceptor[24]Versatile H-bond motif[19]Strong H-bond donor/acceptor[1]
Synthetic Tractability Moderately complexWell-established routesHighly versatileWell-established routes
Key Targets VEGFR, FGFR, c-Met, IGF-1R, PI3K[4][12][13]EGFR, HER2, VEGFR[17][18]Broad (BCR-Abl, EGFR, etc.)Broad (VEGFR, PDGFR, RAF)
FDA-Approved Drugs Avapritinib[4][7]Gefitinib, Erlotinib, Lapatinib[17]Imatinib, and many othersSunitinib, Nintedanib, and >25 others[1]
Table 2: Representative Potency Data (IC₅₀ Values)
Compound ScaffoldTarget KinaseRepresentative IC₅₀Source
Pyrrolo[2,1-f]triazine DerivativeVEGFR-223 nM[4]
Pyrrolo[2,1-f]triazine Derivativec-Met2.3 nM[4]
Pyrrolo[2,1-f]triazine DerivativeIGF-1R2 nM[4]
Quinazoline Derivative (Thiourea)VEGFR-250 nM[18]
Quinazoline Derivative (Thiourea)EGFR20 nM[18]
Indole (Oxindole) DerivativeVEGFR-2<10 nM (Sunitinib)(General Knowledge)
Indole (Oxindole) DerivativePDGFRβ<10 nM (Sunitinib)(General Knowledge)

Note: IC₅₀ values are highly dependent on the specific substitutions on the core scaffold and are provided for illustrative purposes.

Experimental Protocols: The Foundation of Scaffold Validation

The comparison and validation of kinase inhibitor scaffolds rely on a standardized set of robust experimental workflows. An integrated approach, from biochemical assays to cell-based models, is crucial for making informed decisions in a drug discovery program.

G cluster_workflow Kinase Inhibitor Evaluation Workflow A Scaffold Design & Compound Synthesis B In Vitro Kinase Assay (IC₅₀ Determination) A->B Biochemical Potency C Cell-Based Proliferation Assay (e.g., SRB, MTT) B->C Cellular Activity D Kinome-Wide Selectivity Screening C->D Target Specificity E In Vivo Xenograft Efficacy Studies D->E Preclinical Validation F Lead Optimization E->F F->A Iterative Design

Caption: A typical workflow for kinase inhibitor evaluation.

In Vitro Kinase Inhibition Assay (IC₅₀ Determination)

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Causality: The goal is to determine the concentration of the inhibitor required to reduce the kinase's activity by 50% (the IC₅₀ value). This provides a direct measure of potency against the target enzyme, independent of cellular factors.

Self-Validating System: The protocol includes positive (no inhibitor) and negative (no enzyme) controls to ensure the assay is performing correctly. The ATP concentration is kept near its Km value to ensure a competitive binding environment.[19]

Methodology:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor (e.g., dissolved in DMSO). Further dilute in a suitable kinase assay buffer.

  • Reaction Setup: In a 384-well plate, add the test compound at various concentrations, the purified target kinase, and a specific substrate (peptide or protein).

  • Controls: Include wells with "no inhibitor" (positive control) and "no enzyme" (negative control).

  • Reaction Initiation: Initiate the kinase reaction by adding a solution containing ATP (often radiolabeled ³²P-ATP or ³³P-ATP, or in a system with a detection antibody for phosphorylated substrate).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

  • Detection & Analysis: Stop the reaction and measure the amount of phosphorylated substrate. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Kinome-Wide Selectivity Screening

This assay assesses the specificity of an inhibitor by testing it against a large panel of different kinases.

Causality: High potency is desirable, but high selectivity is critical for minimizing off-target effects and potential toxicity. An inhibitor that potently blocks the intended target but also inhibits dozens of other kinases may have a challenging safety profile. A selectivity score (S-score) can be calculated to quantify this.[25]

Methodology:

  • Compound Submission: The test compound is submitted to a specialized platform (e.g., DiscoverX, KINOMEscan™) at one or two fixed concentrations (e.g., 1 µM and 10 µM).

  • Panel Screening: The compound is assayed against a large panel of purified human kinases (often >400).

  • Data Analysis: The percent inhibition for each kinase at the tested concentration is determined.

  • Selectivity Profile: The results are often visualized as a dendrogram (kinome tree), where inhibited kinases are highlighted. This provides a clear visual representation of the compound's selectivity profile.

Conclusion and Future Perspectives

The quinazoline, pyrimidine, and indole scaffolds are foundational pillars of kinase inhibitor drug discovery, with dozens of approved drugs and a deep history of clinical success. They remain highly valuable and continue to be exploited for new targets.

The pyrrolo[2,1-f][4][5][6]triazine scaffold, however, represents a highly successful and more recent evolution in this space.[7][26] Its unique geometry and electronic properties have enabled the development of potent and selective inhibitors against both established and novel kinase targets, as exemplified by the clinical success of Avapritinib.[4] The ability to generate diverse libraries from key intermediates like Ethyl 4-chloropyrrolo[2,1-f]triazine-2-carboxylate ensures that this scaffold will continue to be a fertile ground for the discovery of next-generation targeted therapies. For researchers and drug developers, the strategic choice of a core scaffold remains a critical determinant of success, and the pyrrolo[2,1-f]triazine framework has firmly established itself as a powerful tool in the medicinal chemist's arsenal.

References

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The Pyrrolo[2,1-f]triazine Scaffold: A Comparative Guide to the Antiviral Efficacy of its Derivatives

The Pyrrolo[2,1-f][1][2][3]triazine Scaffold: A Comparative Guide to the Antiviral Efficacy of its Derivatives

Introduction: The Emergence of a Privileged Scaffold in Antiviral Drug Discovery

The pyrrolo[2,1-f][1][2][3]triazine heterocyclic system has garnered significant attention within the medicinal chemistry community, establishing itself as a "privileged scaffold." This recognition stems from its core structural role in a variety of biologically active agents, most notably in the realm of antiviral therapeutics.[4] As structural analogues of purine bases, these compounds are predisposed to interact with key viral enzymes, a characteristic that has been successfully exploited in the development of potent antiviral drugs.[1][4] The broad-spectrum antiviral drug Remdesivir, which features the pyrrolo[2,1-f][1][2][3]triazine core, stands as a testament to the scaffold's therapeutic potential against a range of RNA viruses.[5][6]

This guide focuses on the antiviral efficacy of compounds derived from a key synthetic intermediate, Ethyl 4-chloropyrrolo[2,1-f]triazine-2-carboxylate . While this chloro-ester itself is not the primary active agent, it represents a critical branching point in the synthesis of more complex and potent antiviral molecules. The chlorine atom at the 4-position serves as a versatile chemical handle, allowing for nucleophilic substitution to introduce a variety of functional groups, significantly influencing the biological activity of the resulting derivatives. This guide will objectively compare the performance of these derivatives against established antiviral agents, supported by experimental data, and provide detailed methodologies for the key assays used in their evaluation.

From a Chloro-Ester Intermediate to Bioactive Amines: A Synthetic Overview

The strategic importance of Ethyl 4-chloropyrrolo[2,1-f]triazine-2-carboxylate and similar 4-chloro precursors lies in their utility for constructing derivatives with diverse functionalities at the 4-position. A common and highly effective modification is the introduction of an amino group, leading to 4-amino-pyrrolo[2,1-f]triazine derivatives, which have shown significant antiviral potential.[1] The general synthetic pathway involves the nucleophilic displacement of the 4-chloro group by an amine. This reaction is often a key step in the synthesis of complex nucleoside analogues where the pyrrolo[2,1-f][1][2][3]triazine moiety acts as a bioisostere of a natural purine base.[5]

Synthetic Pathway from4-Chloro IntermediateGeneral Synthetic Route to 4-Amino DerivativesstartEthyl 4-chloropyrrolo[2,1-f]triazine-2-carboxylateintermediateNucleophilic Substitutionstart->intermediateAmine (R-NH2)product4-Amino-pyrrolo[2,1-f]triazine Derivativesintermediate->product

Caption: General synthetic scheme for the conversion of the 4-chloro intermediate to bioactive 4-amino derivatives.

Comparative Antiviral Efficacy

The true measure of a novel antiviral scaffold is its performance relative to existing therapies. Below, we compare the efficacy of a potent pyrrolo[2,1-f][1][2][3]triazine derivative against standard-of-care antiviral agents for specific viral targets.

Norovirus: A Challenging Target

Human norovirus is a leading cause of acute gastroenteritis worldwide, yet there are currently no approved antiviral treatments. The development of potent inhibitors is a significant research focus. Nucleoside analogues based on the 4-amino-pyrrolo[2,1-f][1][2][3]triazine scaffold have demonstrated remarkable activity against norovirus replication.

One standout derivative, a C-nucleoside known as 4-aza-7,9-dideazaadenosine , has shown potent inhibition in a human norovirus (HuNoV) replicon assay with a half-maximal effective concentration (EC50) of 0.015 µM.[1] This level of potency is highly promising, especially when compared to other investigational compounds for this difficult-to-treat virus.

Table 1: Comparative Efficacy Against Norovirus

CompoundVirus/Assay SystemEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference(s)
4-aza-7,9-dideazaadenosine Human Norovirus Replicon0.015Not ReportedNot Reported[1]
Remdesivir Murine Norovirus>10>10Not Applicable[7][8]
Favipiravir Murine Norovirus11-17>600>35[9]
Influenza Virus: Neuraminidase Inhibition

Derivatives of the pyrrolo[2,1-f][1][2][3]triazine scaffold have also been investigated for their activity against influenza virus. Molecular docking studies have suggested that some of these compounds may act by inhibiting neuraminidase, a key enzyme in the influenza virus life cycle.[4] One such derivative, Dimethyl 4-(4-methoxyphenyl)-7-methyl-2-p-tolylpyrrolo[2,1-f][1][2][3]triazine-5,6-dicarboxylate , has demonstrated an IC50 of 4 µg/mL (approximately 9.9 µM) and a high selectivity index of 188 against influenza A/Puerto Rico/8/34 (H1N1) in Madin-Darby canine kidney (MDCK) cells.[4]

Table 2: Comparative Efficacy Against Influenza A (H1N1)

CompoundVirus StrainCell LineEC50 / IC50 (µM)CC50 (µM)Selectivity Index (SI)Reference(s)
Pyrrolo[2,1-f]triazine Derivative A/Puerto Rico/8/34MDCK~9.9>1861.2188[4]
Oseltamivir A/NWS/33MDCK3.47>100>28.8[10]
Zanamivir A/H3N2MDCKNot Reported>100Not Reported[11]
Favipiravir A/H1N1 (2009 pandemic)MDCK11.36 - 15.54>1000>64[9][12]
Dimethyl 4-(4-methoxyphenyl)-7-methyl-2-p-tolylpyrrolo[2,1-f][1][2][3]triazine-5,6-dicarboxylate
Broad-Spectrum RNA Viruses

The pyrrolo[2,1-f][1][2][3]triazine core is the foundation of Remdesivir, a broad-spectrum antiviral agent effective against a range of RNA viruses. This highlights the potential for other derivatives of this scaffold to exhibit similar broad-spectrum activity. Nucleosides based on this scaffold have been reported to show activity against a wide array of RNA viruses including hepatitis C, Marburg, Ebola, parainfluenza, measles, mumps, HIV, and respiratory syncytial virus (RSV).[1][4]

Table 3: Comparative Efficacy of Remdesivir Against Various RNA Viruses

CompoundVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference(s)
Remdesivir SARS-CoV-2Vero E60.14>100>714[7][8]
Remdesivir MERS-CoVHuh70.067>10>149[13]
Remdesivir Ebola VirusVero E60.06>10>167[7][8]
Remdesivir Hepatitis C Virus (Replicon)Huh70.072 - 0.089>10>112[13]

Mechanisms of Action: Targeting Key Viral Processes

The antiviral activity of pyrrolo[2,1-f][1][2][3]triazine derivatives can be attributed to their ability to interfere with critical stages of the viral life cycle.

RNA-Dependent RNA Polymerase (RdRp) Inhibition

For nucleoside analogues like 4-aza-7,9-dideazaadenosine and the active metabolite of Remdesivir, the primary mechanism of action is the inhibition of the viral RNA-dependent RNA polymerase (RdRp). After being metabolized into their active triphosphate form within the host cell, these molecules mimic natural nucleotides and are incorporated into the growing viral RNA chain. This leads to premature chain termination, thereby halting viral replication.

RdRp Inhibition PathwayMechanism of RdRp Inhibitioncluster_0Host Cellcluster_1Viral Replication ComplexProdrugPyrrolo[2,1-f]triazineNucleoside ProdrugActive_TPActive TriphosphateFormProdrug->Active_TPHost KinasesChain_ElongationRNA Chain ElongationActive_TP->Chain_ElongationRdRpViral RdRpRdRp->Chain_ElongationRNA_TemplateViral RNA TemplateRNA_Template->Chain_ElongationChain_TerminationChain TerminationChain_Elongation->Chain_TerminationIncorporation ofAnalogue

Caption: Pathway of RdRp inhibition by nucleoside analogues.

Neuraminidase Inhibition

For some non-nucleoside derivatives active against influenza, the proposed mechanism is the inhibition of neuraminidase. This enzyme is crucial for the release of newly formed viral particles from the surface of infected cells. By blocking neuraminidase, these compounds prevent the spread of the virus to other cells.

Neuraminidase InhibitionMechanism of Neuraminidase InhibitionInfected_CellInfected Host CellVirus_BuddingVirus BuddingInfected_Cell->Virus_BuddingNeuraminidaseNeuraminidaseVirus_Budding->NeuraminidaseVirus_ReleaseVirus ReleaseNeuraminidase->Virus_ReleaseCleaves Sialic AcidSialic_AcidSialic Acid ReceptorSialic_Acid->NeuraminidaseNew_InfectionInfection of New CellVirus_Release->New_InfectionInhibitorPyrrolo[2,1-f]triazineInhibitorInhibitor->NeuraminidaseBlocks Active Site

Caption: Inhibition of influenza virus release by blocking neuraminidase.

Experimental Protocols

The following are detailed protocols for key in vitro assays used to determine the antiviral efficacy of the compounds discussed in this guide.

Influenza Plaque Reduction Assay in MDCK Cells

This assay is the gold standard for quantifying infectious influenza virus and assessing the efficacy of antiviral compounds.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • 6-well or 12-well tissue culture plates

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • Virus Growth Medium (VGM): Serum-free DMEM with 1 µg/mL TPCK-treated trypsin and 0.3% BSA

  • Overlay medium: 2X MEM mixed with 1.6% Avicel, with TPCK-treated trypsin added to a final concentration of 1 µg/mL

  • Fixing solution: 4% formalin in PBS

  • Staining solution: 1% crystal violet in 20% ethanol

Procedure:

  • Cell Seeding: Seed MDCK cells in 6-well or 12-well plates to form a confluent monolayer overnight.[14]

  • Virus Dilution: Prepare 10-fold serial dilutions of the influenza virus stock in cold VGM.[14]

  • Infection: Wash the cell monolayer twice with PBS. Inoculate the cells with the virus dilutions and incubate for 1 hour at 37°C, rocking the plates every 15 minutes to ensure even distribution.[15]

  • Compound Treatment: For antiviral testing, the compound of interest at various concentrations is included in the overlay medium.

  • Overlay: After the 1-hour adsorption period, remove the virus inoculum and gently add the overlay medium containing the test compound or a vehicle control.[16]

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days until plaques are visible.[15]

  • Fixation and Staining: Remove the overlay and fix the cells with 4% formalin for at least 30 minutes. After fixation, remove the formalin, wash with water, and stain the cell monolayer with 1% crystal violet for 15-30 minutes.[14][15]

  • Plaque Counting: Wash the plates with water to remove excess stain and allow them to dry. Plaques will appear as clear zones against the purple background of stained cells. Count the plaques for each dilution and calculate the virus titer in plaque-forming units per milliliter (PFU/mL). The EC50 is the compound concentration that reduces the number of plaques by 50% compared to the vehicle control.

Neuraminidase Inhibition Assay (MUNANA-based)

This fluorometric assay measures the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase.

Materials:

  • Influenza virus stock

  • 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate

  • Assay Buffer: 33.3 mM MES, 4 mM CaCl2, pH 6.5[17]

  • Stop Solution: 0.1 M Glycine-NaOH, pH 10.7, in 25% ethanol

  • Black 96-well plates

  • Fluorescence microplate reader (Excitation: 365 nm, Emission: 450 nm)

Procedure:

  • Compound Dilution: Prepare serial dilutions of the test compounds in the assay buffer.

  • Enzyme and Inhibitor Incubation: In a black 96-well plate, add the diluted compounds and a fixed amount of influenza virus (as the source of neuraminidase). Incubate at 37°C for 30 minutes.[17]

  • Substrate Addition: Add the MUNANA substrate to all wells to initiate the enzymatic reaction.[18]

  • Reaction Incubation: Incubate the plate at 37°C for 1 hour.[17]

  • Stopping the Reaction: Add the stop solution to each well to terminate the reaction.[18]

  • Fluorescence Reading: Measure the fluorescence intensity using a microplate reader.

  • Data Analysis: The percentage of inhibition is calculated relative to the control wells (virus and substrate without inhibitor). The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Norovirus Replicon Assay

This cell-based assay is used to assess the inhibition of norovirus RNA replication. It utilizes a cell line that stably expresses a subgenomic norovirus replicon, often containing a reporter gene like luciferase.

Materials:

  • HG23 cells (human gastric tumor cells containing a Norwalk virus replicon) or other suitable replicon-harboring cell line.[19]

  • Cell culture medium (e.g., DMEM with FBS, antibiotics, and a selection agent like G418).[19]

  • Test compounds

  • Reagents for RNA extraction and RT-qPCR or a luciferase assay system.

Procedure:

  • Cell Seeding: Seed the replicon-containing cells in 96-well plates.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48-72 hours).[20]

  • Endpoint Measurement:

    • RT-qPCR: Lyse the cells, extract the total RNA, and perform RT-qPCR to quantify the levels of norovirus replicon RNA. A reduction in RNA levels compared to the vehicle control indicates inhibition of replication.[20]

    • Luciferase Assay: If the replicon contains a luciferase reporter, lyse the cells and measure luciferase activity according to the manufacturer's protocol. A decrease in luciferase signal corresponds to inhibition of replication.

  • Data Analysis: Calculate the EC50 value, which is the concentration of the compound that reduces replicon RNA levels or luciferase activity by 50%. A parallel cytotoxicity assay in the same cell line is performed to determine the CC50 and calculate the selectivity index.

Conclusion

The pyrrolo[2,1-f][1][2][3]triazine scaffold is a cornerstone in the development of novel antiviral agents. Starting from versatile intermediates like Ethyl 4-chloropyrrolo[2,1-f]triazine-2-carboxylate, medicinal chemists can access a wide array of derivatives with potent and specific antiviral activities. The examples of 4-aza-7,9-dideazaadenosine against norovirus and other derivatives against influenza demonstrate the scaffold's potential to address unmet medical needs. The continued exploration of structure-activity relationships within this class of compounds, guided by robust in vitro and in vivo testing, holds great promise for the discovery of the next generation of antiviral drugs.

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A Comparative Guide to the Molecular Docking of Pyrrolo[2,1-f]triazines with Protein Kinases

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the molecular docking of pyrrolo[2,1-f]triazine derivatives with various protein kinases, crucial targets in cancer therapy and other diseases. We will explore the structural basis of their inhibitory activity, compare their predicted binding affinities with alternative kinase inhibitors, and provide a detailed, validated protocol for performing similar docking studies in your own research.

The Rise of Pyrrolo[2,1-f]triazines in Kinase Inhibition

The pyrrolo[2,1-f][1][2][3]triazine scaffold has emerged as a privileged structure in the design of potent and selective protein kinase inhibitors.[1][4][5] Its fused heterocyclic system allows for key hydrogen bonding and other non-covalent interactions with the hinge region and other critical residues within the ATP-binding pocket of kinases.[1] This versatility has led to the development of inhibitors targeting a range of kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Mesenchymal-Epithelial Transition factor (c-Met), Anaplastic Lymphoma Kinase (ALK), Janus Kinase 2 (JAK2), and Adaptor Associated Kinase 1 (AAK1).[1][6][7]

This guide will focus on a comparative docking analysis of pyrrolo[2,1-f]triazine derivatives against several of these key kinases, providing a framework for understanding their structure-activity relationships (SAR) and for designing novel, more potent inhibitors.

Experimental Workflow for Molecular Docking

A robust and validated molecular docking workflow is essential for obtaining reliable predictions of ligand binding modes and affinities. Here, we outline a comprehensive, step-by-step protocol using widely accepted tools such as AutoDock Vina.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Protein Structure Acquisition (e.g., from RCSB PDB) Ligand_2D 2. Ligand Structure Preparation (2D to 3D conversion) Prot_Prep 3. Protein Preparation (Remove water, add hydrogens) PDB->Prot_Prep Lig_Prep 4. Ligand Preparation (Add charges, define rotatable bonds) Ligand_2D->Lig_Prep Grid_Box 5. Grid Box Generation (Define docking search space) Lig_Prep->Grid_Box Docking 6. Molecular Docking (Using AutoDock Vina) Grid_Box->Docking Results 7. Analysis of Results (Binding energy, interactions) Docking->Results Visualization 8. Visualization (PyMOL, Discovery Studio) Results->Visualization

Figure 1: A generalized workflow for a protein-ligand molecular docking study.

Detailed Protocol

1. Protein Structure Acquisition and Preparation:

  • Rationale: The quality of the initial protein structure is paramount for a successful docking study. It is crucial to start with a high-resolution crystal structure, preferably with a co-crystallized ligand to define the binding site.

  • Procedure:

    • Download the desired protein kinase structure from the Protein Data Bank (PDB). For this guide, we will use representative structures for our target kinases (e.g., VEGFR-2, c-Met).

    • Remove all non-essential molecules, such as water, ions, and co-factors, from the PDB file.[4]

    • Add polar hydrogens to the protein, as they are critical for forming hydrogen bonds.

    • Assign partial charges (e.g., Kollman charges) to the protein atoms.

    • Save the prepared protein in the PDBQT file format, which is required by AutoDock Vina.[4][8]

2. Ligand Preparation:

  • Rationale: The ligand must be in a 3D format with correct atom types and charges to allow for accurate docking.

  • Procedure:

    • Obtain the 2D structure of the pyrrolo[2,1-f]triazine derivative or alternative inhibitor. This can be done using chemical drawing software or from databases like PubChem.

    • Convert the 2D structure to a 3D structure using a tool like Open Babel.

    • Perform energy minimization of the 3D ligand structure to obtain a low-energy conformation.

    • Assign Gasteiger charges and define the rotatable bonds in the ligand.

    • Save the prepared ligand in the PDBQT file format.[2][9]

3. Grid Box Generation:

  • Rationale: The grid box defines the three-dimensional search space where the docking algorithm will attempt to place the ligand. It should encompass the entire binding site.

  • Procedure:

    • Load the prepared protein structure into AutoDock Tools (ADT).

    • Identify the active site of the kinase, often guided by the position of a co-crystallized ligand.

    • Define the center and dimensions of the grid box to cover the active site and surrounding residues.[4][8]

4. Molecular Docking with AutoDock Vina:

  • Rationale: AutoDock Vina is a widely used and validated open-source program for molecular docking. It uses a Lamarckian genetic algorithm to explore the conformational space of the ligand within the defined grid box.[10][11]

  • Procedure:

    • Create a configuration file that specifies the paths to the prepared protein and ligand PDBQT files, the grid box parameters, and the desired output file name.

    • Run the AutoDock Vina executable from the command line, providing the configuration file as input.

    • Vina will generate an output PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).[11]

5. Analysis and Visualization of Results:

  • Rationale: The final step involves analyzing the docking results to understand the binding mode and interactions of the ligand with the protein.

  • Procedure:

    • Examine the binding affinity scores. More negative values indicate a stronger predicted binding affinity.[12]

    • Visualize the top-ranked binding poses in a molecular graphics program like PyMOL or Discovery Studio.[1][13]

    • Analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein residues. This provides insights into the structural determinants of binding.[1][5]

Validation of the Docking Protocol (Trustworthiness):

To ensure the reliability of the docking protocol, a re-docking experiment should be performed. This involves extracting the co-crystallized ligand from the PDB structure, preparing it as described above, and docking it back into the same protein. A successful validation is typically indicated by a root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the original crystallographic pose.[8]

Comparative Docking Analysis: Pyrrolo[2,1-f]triazines vs. Alternatives

To provide a clear comparison, we have compiled docking data for representative pyrrolo[2,1-f]triazine derivatives and alternative inhibitors against key protein kinases. The binding affinities are reported as binding energy in kcal/mol, where a more negative value suggests a more favorable interaction.

VEGFR-2

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.

Compound ClassCompound Name/IDBinding Energy (kcal/mol)Key Interacting Residues
Pyrrolo[2,1-f]triazine Derivative from Shi et al.Not explicitly stated, but showed strong interactionsCys919 (H-bond)
Alternative: Triazine Compound 20 from Truong et al.-10.8HIS1026, ARG1027, ASP1046
Alternative: Pyrazole Compound 3i from a 2023 studyNot explicitly stated, but potent inhibitor (IC50 = 8.93 nM)Catalytic amino acids
Alternative: Triazoloquinoxaline Compound 23l from a 2021 studyNot explicitly stated, but potent inhibitor (IC50 = 3.7 nM)-

Data synthesized from multiple sources.[14][15][16][17]

The pyrrolo[2,1-f]triazine core effectively forms a hydrogen bond with the hinge residue Cys919, a critical interaction for VEGFR-2 inhibition.[1] Alternative scaffolds like triazines and pyrazoles also demonstrate potent inhibition, often through interactions with other key residues in the active site.[15][16]

c-Met

The c-Met receptor tyrosine kinase is implicated in cell proliferation, migration, and invasion, and its dysregulation is common in many cancers.

Compound ClassCompound Name/IDBinding Energy (kcal/mol)Key Interacting Residues
Pyrrolo[2,1-f]triazine FPTA DerivativeNot explicitly stated, but showed high inhibitory activityP1158, M1160 (H-bonds)
Alternative: Natural Product ZINC08234189-12.91P1158, M1160 (H-bonds)
Alternative: Approved Inhibitor TepotinibNot explicitly stated, but showed the best binding affinity in a comparative studyMultiple H-bonds in the drug-binding pocket

Data synthesized from multiple sources.[7][18][19][20]

Docking studies of 3-fluoro-4-(pyrrolo[2,1-f][1][2][3]triazin-4-yloxy)aniline (FPTA) derivatives with c-Met kinase have highlighted the importance of hydrogen bonds with the hinge region residues P1158 and M1160 for high inhibitory activity.[19][20] Interestingly, natural product-based inhibitors and approved drugs like Tepotinib also engage these key residues, suggesting a common binding motif for effective c-Met inhibition.[7][20]

AAK1

Adaptor Associated Kinase 1 (AAK1) is a potential therapeutic target for neuropathic pain and has also been implicated in viral entry.[7][12]

Compound ClassCompound Name/IDBinding Energy (kcal/mol)Key Interacting Residues
Pyrrolo[2,1-f]triazine Derivative from a 2023 studyNot explicitly stated, but showed potent inhibition (IC50 in single-digit nM)Asp127, Cys129 (H-bonds)
Alternative: 1H-indazole SGC-AAK1-1Not explicitly stated, but a potent and selective inhibitor-
Alternative: 7-azaindole Derivative from a 2024 studyNot explicitly stated, but low nanomolar binding affinity-

Data synthesized from multiple sources.[7][21][22]

A crystal structure of a pyrrolo[2,1-f]triazine derivative bound to AAK1 reveals typical donor-acceptor-donor hydrogen bonding with the hinge residues Asp127 and Cys129.[7] This highlights the ability of the pyrrolo[2,1-f]triazine scaffold to effectively mimic the ATP binding to the kinase hinge. Alternative scaffolds such as 1H-indazoles and 7-azaindoles have also been developed as potent AAK1 inhibitors.[21][22]

Signaling Pathway Context

The protein kinases discussed are key components of cellular signaling pathways that, when dysregulated, can lead to diseases like cancer. The following diagram illustrates a simplified representation of the signaling pathways involving VEGFR-2 and c-Met.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K cMet c-Met cMet->PI3K RAS RAS cMet->RAS AKT Akt PI3K->AKT Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation VEGF VEGF VEGF->VEGFR2 HGF HGF HGF->cMet Pyrrolo Pyrrolo[2,1-f]triazine Inhibitors Pyrrolo->VEGFR2 Inhibit Pyrrolo->cMet Inhibit

Figure 2: Simplified signaling pathways of VEGFR-2 and c-Met, and the inhibitory action of pyrrolo[2,1-f]triazines.

Conclusion

Molecular docking is a powerful computational tool for understanding the structure-activity relationships of small molecule inhibitors and for guiding the design of new therapeutic agents. This guide has demonstrated the utility of this approach in the context of pyrrolo[2,1-f]triazine-based kinase inhibitors. The comparative analysis highlights the effectiveness of this scaffold in targeting the ATP-binding site of various kinases, while also showcasing the potential of alternative chemical scaffolds. The provided step-by-step protocol offers a validated framework for researchers to conduct their own docking studies, contributing to the ongoing efforts in the discovery and development of novel kinase inhibitors.

References

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  • Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure. (2021). YouTube. [Link]

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  • 2,7-Pyrrolo[2,1-f][1][2][3]triazines as JAK2 inhibitors: modification of target structure to minimize reactive metabolite formation. (2011). Bioorganic & Medicinal Chemistry Letters, 21(24), 7325-7330. [Link]

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  • Discovery of antivirally active inhibitors of adaptor protein-2 associated kinase 1 based on various bicyclic heteroaromatic scaffolds derived from a 7-azaindole analogue. (2024). European Journal of Medicinal Chemistry, 265, 116088. [Link]

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  • Docking and quantitative structure-activity relationship studies for 3-fluoro-4-(pyrrolo[2,1-f][1][2][3]triazin-4-yloxy)aniline, 3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline, and 4-(4-amino-2-fluorophenoxy)-2-pyridinylamine derivatives as c-Met kinase inhibitors. (2011). Journal of Computer-Aided Molecular Design, 25(4), 349-369. [Link]

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The Strategic Advantage of Ethyl 4-chloropyrrolo[2,1-f]triazine-2-carboxylate in Modern Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of kinase inhibitor and antiviral drug discovery, the selection of the right synthetic intermediate is a critical decision that profoundly impacts the trajectory of a research program. This guide provides an in-depth validation of "Ethyl 4-chloropyrrolo[2,1-f]triazine-2-carboxylate" as a strategic synthetic intermediate. We will objectively compare its performance with alternative heterocyclic scaffolds, supported by a synthesis of current literature and detailed experimental protocols.

Introduction: The Pyrrolo[2,1-f][1][2][3]triazine Scaffold - A Privileged Structure

The pyrrolo[2,1-f][1][2][3]triazine nucleus has emerged as a "privileged scaffold" in medicinal chemistry. Its unique fused heterocyclic structure serves as a bioisostere for purines, the fundamental building blocks of DNA and RNA. This mimicry allows molecules built upon this scaffold to effectively interact with the ATP-binding sites of various kinases, making it a cornerstone for the development of targeted cancer therapies.[4] Furthermore, its role in prominent antiviral agents, such as remdesivir, underscores its versatility and importance in addressing a broad spectrum of diseases.[4]

This guide focuses on a particularly valuable derivative: Ethyl 4-chloropyrrolo[2,1-f]triazine-2-carboxylate. The strategic placement of a chloro group at the 4-position and an ethyl carboxylate at the 2-position provides medicinal chemists with a versatile platform for facile diversification and optimization of lead compounds.

Synthesis of Ethyl 4-chloropyrrolo[2,1-f]triazine-2-carboxylate: A Plausible and Efficient Route

Experimental Protocol:

Step 1: Synthesis of Diethyl 1-aminopyrrole-2,5-dicarboxylate

  • To a solution of diethyl 2,5-dioxo-1,4-cyclohexanedicarboxylate in a suitable solvent such as ethanol, add hydrazine hydrate at room temperature.

  • The reaction mixture is then heated to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting crude product is purified by column chromatography on silica gel to afford diethyl 1-aminopyrrole-2,5-dicarboxylate.

Step 2: Cyclization to Diethyl 4-hydroxypyrrolo[2,1-f][1][2][3]triazine-2,7-dicarboxylate

  • The diethyl 1-aminopyrrole-2,5-dicarboxylate from the previous step is dissolved in a high-boiling point solvent like diphenyl ether.

  • Urea is added to the solution, and the mixture is heated to 200-220 °C for 2-3 hours.

  • The reaction is monitored by TLC for the disappearance of the starting material.

  • After cooling, the reaction mixture is diluted with a non-polar solvent like hexane to precipitate the product.

  • The solid is collected by filtration and washed with hexane to yield the desired diethyl 4-hydroxypyrrolo[2,1-f][1][2][3]triazine-2,7-dicarboxylate.

Step 3: Chlorination to Diethyl 4-chloropyrrolo[2,1-f][1][2][3]triazine-2,7-dicarboxylate

  • The hydroxy compound is suspended in phosphorus oxychloride (POCl₃).

  • A catalytic amount of a tertiary amine, such as N,N-dimethylaniline, is added.

  • The mixture is heated to reflux for 3-5 hours.

  • Excess POCl₃ is removed by distillation under reduced pressure.

  • The residue is carefully quenched by pouring it onto crushed ice with vigorous stirring.

  • The precipitated solid is collected by filtration, washed with water, and dried to give diethyl 4-chloropyrrolo[2,1-f][1][2][3]triazine-2,7-dicarboxylate.

Step 4: Selective Monodecarboxylation to Ethyl 4-chloropyrrolo[2,1-f]triazine-2-carboxylate

  • The diethyl ester is dissolved in a mixture of ethanol and an aqueous solution of a strong base, such as sodium hydroxide (1 equivalent).

  • The reaction is stirred at room temperature for 12-18 hours to selectively hydrolyze one of the ester groups.

  • The reaction is then acidified with a dilute acid, like hydrochloric acid, to precipitate the mono-acid.

  • The mono-acid is then subjected to thermal decarboxylation by heating in a high-boiling point solvent until the evolution of CO₂ ceases.

  • Purification by column chromatography will yield the final product, Ethyl 4-chloropyrrolo[2,1-f]triazine-2-carboxylate.

Synthesis_Workflow

Comparative Analysis: Pyrrolotriazine vs. Pyrrolopyrimidine Scaffolds

The pyrrolo[2,3-d]pyrimidine scaffold is another widely used heterocyclic system in kinase inhibitor design. A comparative analysis highlights the strategic advantages of the pyrrolotriazine core.

FeatureEthyl 4-chloropyrrolo[2,1-f]triazine-2-carboxylate4-chloro-7H-pyrrolo[2,3-d]pyrimidine Derivatives
Scaffold Pyrrolo[2,1-f][1][2][3]triazinePyrrolo[2,3-d]pyrimidine
Bioisosterism Strong purine bioisostere, mimicking both adenine and guanine.Primarily an adenine isostere.
Key Interactions The pyrrolotriazine ring binds in the adenine pocket of the ATP binding site, forming key interactions with the hinge region.[2]The pyrrolopyrimidine core also occupies the adenine region and forms hydrogen bonds with the hinge.
Reactivity of 4-Chloro The chloro group at the 4-position is activated for nucleophilic aromatic substitution (SNAr), providing a key handle for diversification.[6]Similarly, the 4-chloro substituent is a reactive site for SNAr and cross-coupling reactions.[7]
Diversification Points In addition to the 4-position, the ethyl ester at the 2-position can be hydrolyzed and converted to amides, offering another point for modification. Further functionalization of the pyrrole ring is also possible.The 7-position (N-H) is a common site for alkylation or arylation. The pyrrole ring can also be functionalized.[7]
Known Applications Key intermediate for potent inhibitors of various kinases including VEGFR, FGFR, and IGF-1R, as well as in antiviral drug synthesis.[4][8]Established scaffold for numerous approved and investigational kinase inhibitors, particularly targeting JAK and EGFR families.
Synthetic Accessibility Multi-step synthesis from commercially available starting materials. The synthesis can be optimized for scale-up.[9]Several synthetic routes are well-established, with some starting from commercially available 4-chloropyrrolo[2,3-d]pyrimidine.[10]

Comparison_Logic

The Strategic Advantage in Kinase Inhibitor Design: A Deeper Dive

The true value of Ethyl 4-chloropyrrolo[2,1-f]triazine-2-carboxylate lies in its ability to serve as a versatile template for generating potent and selective kinase inhibitors.

Exploiting the 4-Chloro Position for Potency and Selectivity

The chloro group at the 4-position is the primary reactive handle for introducing various amine-containing side chains via SNAr reactions. This is a crucial step in many kinase inhibitor syntheses, as the substituent at this position often occupies a lipophilic pocket adjacent to the ATP-binding site, contributing significantly to both potency and selectivity.[2]

For instance, in the development of the clinical candidate BMS-754807, a potent IGF-1R inhibitor, the pyrrolotriazine core is substituted at the 4-position with a (5-cyclopropyl-1H-pyrazol-3-yl)amino group.[11] This highlights the importance of the 4-position in anchoring the inhibitor and achieving high affinity.

The Role of the 2-Carboxylate in Fine-Tuning Properties

The ethyl carboxylate at the 2-position offers a secondary point for modification. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse range of amines to form amides. This allows for the exploration of structure-activity relationships (SAR) related to this region of the molecule, which can influence physicochemical properties such as solubility and cell permeability, as well as potentially interact with the solvent-exposed region of the kinase.

Case Study: BMS-754807 - A Pyrrolotriazine-Based Kinase Inhibitor

The synthesis of BMS-754807, a dual inhibitor of IGF-1R and InsR, provides a compelling example of the utility of a di-substituted pyrrolotriazine intermediate.[6][11] While the reported synthesis starts from a 2,4-dichloropyrrolotriazine, the strategic principles are directly applicable to our target intermediate. The synthesis involves sequential displacement of the chloro groups, demonstrating the differential reactivity that can be exploited for controlled synthesis.

The potent activity of BMS-754807 (IC₅₀ values of 1.8 nM and 1.7 nM for IGF-1R and InsR, respectively) underscores the effectiveness of the pyrrolotriazine scaffold in generating high-affinity kinase inhibitors.[11]

Conclusion: A Validated and Versatile Synthetic Intermediate

Ethyl 4-chloropyrrolo[2,1-f]triazine-2-carboxylate stands as a highly valuable and versatile intermediate for the synthesis of next-generation kinase inhibitors and antiviral agents. Its purine-mimicking core, coupled with strategically placed reactive handles at the 4- and 2-positions, provides a robust platform for medicinal chemists to explore diverse chemical space and optimize for potency, selectivity, and desirable pharmacokinetic properties.

While alternative heterocyclic systems like pyrrolopyrimidines have their merits, the pyrrolotriazine scaffold offers a unique combination of features that make it a compelling choice for modern drug discovery programs. The detailed synthetic considerations and comparative analysis presented in this guide should empower researchers to confidently incorporate this powerful building block into their synthetic strategies.

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  • Google Patents. (n.d.). Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine.
  • Charushin, V. N. et al. (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules, 28(23), 7731. [Link]

  • Isaksen, G. et al. (2022). Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether. Molecules, 27(19), 6667. [Link]

  • ResearchGate. (n.d.). Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1][2][3]triazines. [Link]

  • ResearchGate. (n.d.). Development of a Practical Synthesis of a Functionalized Pyrrolo[2,1-f][1][2][3]triazine Nucleus. [Link]

Sources

A Comparative Benchmarking Guide to Novel Pyrrolo[2,1-f]triazine Derivatives for Cancer Therapy

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Evolving Landscape of Kinase Inhibitors in Oncology

The pyrrolo[2,1-f]triazine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of several clinically important kinase inhibitors.[1] This guide provides a comprehensive benchmarking analysis of a novel pyrrolo[2,1-f]triazine derivative, BMS-754807, a potent inhibitor of the Insulin-like Growth Factor 1 Receptor (IGF-1R) and Insulin Receptor (IR).[2] We will objectively compare its preclinical performance against established multi-targeted kinase inhibitors, Cabozantinib and Crizotinib, which primarily target c-Met and VEGFR-2. This guide is designed to provide researchers and drug development professionals with a detailed, data-driven comparison to inform future research and development efforts in the pursuit of more effective cancer therapeutics.

The Scientific Rationale: Targeting Key Oncogenic Signaling Pathways

The aberrant activation of receptor tyrosine kinases (RTKs) is a hallmark of many cancers, driving tumor growth, proliferation, and survival. The IGF-1R/IR signaling pathway, when dysregulated, is implicated in a wide range of malignancies, including breast, lung, and pancreatic cancers.[2] Similarly, the c-Met and VEGFR-2 pathways are critical mediators of tumorigenesis, promoting cell motility, invasion, and angiogenesis.[3] The rationale behind developing inhibitors against these targets is to disrupt these oncogenic signals and thereby halt tumor progression.

BMS-754807 was developed as a potent and reversible ATP-competitive inhibitor of the IGF-1R/IR kinase family.[1][2] In contrast, Cabozantinib and Crizotinib are established drugs that have demonstrated clinical efficacy by dually inhibiting the c-Met and VEGFR-2 kinases, crucial drivers of tumor angiogenesis and metastasis.[4] This guide will dissect the preclinical data of BMS-754807 and compare it with these established agents to highlight its potential and position it within the current therapeutic landscape.

Mechanism of Action: A Tale of Two Pathways

BMS-754807 exerts its anti-cancer effects by targeting the IGF-1R/IR signaling cascade. Upon binding, it blocks the phosphorylation of IGF-1R and IR, which in turn inhibits the downstream activation of the PI3K/Akt/mTOR pathway.[1] This pathway is a central regulator of cell growth, proliferation, and survival.[5] Inhibition of this pathway by BMS-754807 leads to cell cycle arrest and apoptosis in cancer cells.

In contrast, Cabozantinib and Crizotinib function by inhibiting c-Met and VEGFR-2. Inhibition of VEGFR-2 blocks the pro-angiogenic signals mediated by VEGF, thereby cutting off the tumor's blood supply. Inhibition of c-Met disrupts signaling pathways that control cell motility and invasion, thus preventing metastasis. The dual inhibition of these two pathways provides a multi-pronged attack on tumor growth and spread.

Below is a graphical representation of the signaling pathways targeted by these inhibitors.

Kinase_Inhibitor_Pathways Signaling Pathways Targeted by BMS-754807, Cabozantinib, and Crizotinib cluster_BMS BMS-754807 cluster_dual Cabozantinib & Crizotinib IGF-1R/IR IGF-1R/IR PI3K PI3K IGF-1R/IR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Inhibition Apoptosis Inhibition Akt->Apoptosis Inhibition Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation BMS-754807 BMS-754807 BMS-754807->IGF-1R/IR Inhibits VEGFR-2 VEGFR-2 Angiogenesis Angiogenesis VEGFR-2->Angiogenesis c-Met c-Met Cell Motility & Invasion Cell Motility & Invasion c-Met->Cell Motility & Invasion Dual_Inhibitors Cabozantinib Crizotinib Dual_Inhibitors->VEGFR-2 Inhibits Dual_Inhibitors->c-Met Inhibits

Caption: Targeted signaling pathways of BMS-754807 and dual c-Met/VEGFR-2 inhibitors.

Comparative In Vitro Efficacy: A Quantitative Analysis

The anti-proliferative activity of BMS-754807, Cabozantinib, and Crizotinib has been evaluated in a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds.

CompoundTarget(s)Cell LineCancer TypeIC50 (nM)Reference
BMS-754807 IGF-1R/IRRh41Rhabdomyosarcoma7[3]
GeoColon Carcinoma5[3]
A549Lung Cancer5-365[3]
Cabozantinib c-Met/VEGFR2SNU-5Gastric Cancer19[6]
Hs746TGastric Cancer9.9[6]
CE81TEsophageal Squamous Cell Carcinoma4610[7]
Crizotinib c-Met/ALKMKN45Gastric Cancer<200[8]
MDA-MB-231Breast Cancer5160[9]
MCF-7Breast Cancer1500[9]

Analysis of In Vitro Data:

BMS-754807 demonstrates potent, low nanomolar IC50 values in cell lines known to be dependent on IGF-1R signaling, such as rhabdomyosarcoma and certain colon carcinomas.[3] Cabozantinib and Crizotinib also exhibit nanomolar to low micromolar activity against cell lines with c-Met or ALK alterations.[6][8][9] It is important to note that a direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions. However, the data suggests that all three compounds are potent inhibitors of their respective targets in sensitive cancer cell lines.

Comparative In Vivo Efficacy: Xenograft Tumor Models

The anti-tumor efficacy of these compounds has been further validated in preclinical xenograft models, which provide a more complex biological system to assess drug performance.

CompoundTumor ModelDosingTumor Growth InhibitionKey FindingsReference
BMS-754807 OE19 Esophageal Adenocarcinoma Xenograft25 mg/kg, oral, daily74.96% reduction in relative tumor volumeSignificant tumor growth inhibition and increased survival.[1][1]
Cabozantinib Renal Cell Carcinoma Brain MetastasesNot specifiedConsiderable intracranial activityWell-tolerated with significant anti-tumor effect in a challenging setting.[10][10][11]
Crizotinib EML4-ALK NSCLC XenograftNot specifiedSignificant tumor regressionHighly effective in tumors with ALK rearrangements.[12][12]

Analysis of In Vivo Data:

BMS-754807 has demonstrated significant in vivo efficacy, leading to substantial tumor growth inhibition and prolonged survival in an esophageal adenocarcinoma model.[1] Cabozantinib has shown remarkable activity against brain metastases from renal cell carcinoma, a notoriously difficult-to-treat condition.[10][11] Crizotinib is highly effective in non-small cell lung cancer (NSCLC) models harboring the EML4-ALK fusion oncogene.[12] These in vivo studies underscore the therapeutic potential of these compounds in relevant preclinical models.

Safety and Toxicity Profiles: A Critical Consideration

While efficacy is paramount, the safety and toxicity profile of a drug candidate is equally critical for its clinical success.

  • BMS-754807: The most frequently reported adverse events in clinical trials include hyperglycemia, nausea, hypoglycemia, anorexia, and diarrhea.[13] Hyperglycemia is an on-target effect due to the inhibition of the insulin receptor and is generally manageable with oral hypoglycemic agents.[2]

  • Cabozantinib: Common side effects include diarrhea, nausea, vomiting, hypertension, and hand-foot skin reaction.[14] The toxicity profile is considered manageable with dose adjustments.[15]

  • Crizotinib: The most common adverse reactions are vision disorders, nausea, diarrhea, vomiting, edema, and elevated transaminases.[16] Visual disturbances are a notable side effect, although they are typically mild.[17]

Experimental Protocols: A Guide to Benchmarking

To ensure the reproducibility and validity of preclinical data, standardized experimental protocols are essential.

In Vitro Cell Viability (MTT) Assay

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

MTT_Workflow MTT Assay Workflow Seed_Cells 1. Seed cells in 96-well plate Drug_Treatment 2. Treat cells with varying concentrations of inhibitor Seed_Cells->Drug_Treatment Incubation 3. Incubate for 48-72 hours Drug_Treatment->Incubation MTT_Addition 4. Add MTT reagent to each well Incubation->MTT_Addition Formazan_Formation 5. Incubate for 2-4 hours (Formazan crystal formation) MTT_Addition->Formazan_Formation Solubilization 6. Add solubilization solution (e.g., DMSO) Formazan_Formation->Solubilization Absorbance_Reading 7. Read absorbance at 570 nm Solubilization->Absorbance_Reading IC50_Calculation 8. Calculate IC50 values Absorbance_Reading->IC50_Calculation

Caption: A step-by-step workflow for the MTT cell viability assay.

Detailed Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds (BMS-754807, Cabozantinib, Crizotinib) and a vehicle control. Add the compounds to the respective wells.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.

  • Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the drug concentration and determine the IC50 value using non-linear regression analysis.

In Vivo Xenograft Tumor Model

This protocol outlines the establishment of a subcutaneous tumor model in immunocompromised mice to evaluate the in vivo efficacy of anticancer agents.

Xenograft_Workflow Xenograft Model Workflow Cell_Culture 1. Culture cancer cells Cell_Harvest 2. Harvest and resuspend cells in PBS/Matrigel Cell_Culture->Cell_Harvest Implantation 3. Subcutaneously inject cells into immunocompromised mice Cell_Harvest->Implantation Tumor_Growth 4. Monitor tumor growth Implantation->Tumor_Growth Randomization 5. Randomize mice into treatment groups Tumor_Growth->Randomization Treatment 6. Administer drug or vehicle Randomization->Treatment Monitoring 7. Monitor tumor volume and body weight Treatment->Monitoring Endpoint 8. Euthanize mice at endpoint and collect tumors for analysis Monitoring->Endpoint

Sources

Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling Ethyl 4-chloropyrrolo[2,1-f]triazine-2-carboxylate

A Comprehensive Guide to Personal Protective Equipment for Handling Ethyl 4-chloropyrrolo[2,1-f][1][2][3]triazine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental. Ethyl 4-chloropyrrolo[2,1-f][1][2][3]triazine-2-carboxylate (CAS No. 1120214-92-7) is one such compound that requires meticulous attention to safety protocols. This guide, compiled by a Senior Application Scientist, provides an in-depth, experience-driven framework for the safe handling of this chlorinated heterocyclic compound, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE).

Understanding the Hazard Profile

Before any handling of Ethyl 4-chloropyrrolo[2,1-f][1][2][3]triazine-2-carboxylate, a thorough understanding of its hazard profile is paramount. Based on available safety information, this compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[1]

The signal word for this chemical is "Warning," and it is associated with the exclamation mark pictogram, indicating that it can cause irritation and may be harmful.[1]

These classifications necessitate a multi-faceted approach to PPE, ensuring protection against ingestion, dermal contact, eye contact, and inhalation.

The Hierarchy of Controls: A Proactive Safety Culture

While this guide focuses on PPE, it is crucial to recognize that PPE is the last line of defense in laboratory safety. A robust safety culture prioritizes the hierarchy of controls, which should be implemented before relying on PPE.

Hierarchy_of_ControlsEliminationElimination(Physically remove the hazard)SubstitutionSubstitution(Replace the hazard)Elimination->SubstitutionEngineeringEngineering Controls(Isolate people from the hazard)Substitution->EngineeringAdministrativeAdministrative Controls(Change the way people work)Engineering->AdministrativePPEPersonal Protective Equipment(Protect the worker with PPE)Administrative->PPE

Caption: The Hierarchy of Controls in Laboratory Safety.

For Ethyl 4-chloropyrrolo[2,1-f][1][2][3]triazine-2-carboxylate, this means:

  • Engineering Controls: Always handle this compound in a certified chemical fume hood to mitigate the risk of inhalation of dust or vapors.[4][5]

  • Administrative Controls: Develop and strictly follow Standard Operating Procedures (SOPs) for all experimental work involving this compound. Ensure all personnel are trained on these SOPs and the specific hazards of the chemical.[5][6]

Personal Protective Equipment (PPE): Your Last Line of Defense

The appropriate selection and use of PPE are critical for safeguarding against the specific hazards posed by Ethyl 4-chloropyrrolo[2,1-f][1][2][3]triazine-2-carboxylate.

3.1. Eye and Face Protection

Given that this compound causes serious eye irritation (H319), robust eye and face protection is non-negotiable.

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.

  • Recommended for Splash Hazard: Chemical splash goggles that form a seal around the eyes are highly recommended, especially when working with solutions or during transfers where splashing is possible.

  • High-Risk Operations: For procedures with a significant risk of splashing or aerosol generation, a full-face shield worn over safety goggles is essential for maximum protection.[7]

3.2. Skin and Body Protection

To prevent skin irritation (H315) and potential absorption, comprehensive skin and body protection is necessary.

  • Laboratory Coat: A flame-resistant lab coat, fully buttoned, is the minimum requirement.

  • Gloves: The selection of appropriate chemical-resistant gloves is critical.

    • Inspection and Technique: Before each use, visually inspect gloves for any signs of degradation or puncture.[4] Use proper glove removal techniques to avoid contaminating your skin.

  • Protective Clothing: For larger scale operations or situations with a higher risk of contamination, consider the use of chemical-resistant coveralls.[8][9]

3.3. Respiratory Protection

The risk of respiratory irritation (H335) must be managed, primarily through engineering controls.

  • Primary Control: As stated, all handling of this compound should be performed within a certified chemical fume hood.

  • Secondary Control: In the event of a spill or failure of engineering controls where there is a potential for airborne exposure, appropriate respiratory protection is necessary. A NIOSH-approved respirator with cartridges suitable for organic vapors and particulates should be used by trained personnel.[3][8] The specific type of respirator will depend on the concentration of the airborne contaminant.

Level of Protection Required PPE Typical Scenarios
Standard Laboratory Use Safety glasses with side shields, nitrile gloves, lab coat.Weighing, preparing solutions, and conducting reactions in a fume hood.
Elevated Splash Potential Chemical splash goggles, nitrile gloves, lab coat.Transferring solutions, filtration, and chromatography.
High-Risk Operations/Spill Full-face shield over goggles, double-gloving, chemical-resistant apron or coveralls, appropriate respiratory protection.Large-scale reactions, spill cleanup.
Operational and Disposal Plans: A Cradle-to-Grave Approach

4.1. Safe Handling and Storage

  • Storage: Store Ethyl 4-chloropyrrolo[2,1-f][1][2][3]triazine-2-carboxylate in a cool, dry, and well-ventilated area, away from incompatible materials. The recommended storage temperature is 2-8°C.[1][10]

  • Handling: Avoid the formation of dust and aerosols.[11] Use only in a chemical fume hood.[4][5] Wash hands thoroughly after handling.[4]

4.2. Spill Response

In the event of a spill, evacuate the area and alert laboratory personnel. Only trained individuals with the appropriate PPE should conduct the cleanup.

Spill_Response_WorkflowSpillSpill OccursEvacuateEvacuate Immediate AreaSpill->EvacuateAlertAlert Others and SupervisorEvacuate->AlertAssessAssess the Spill(Size and Hazard)Alert->AssessDon_PPEDon Appropriate PPE(Gloves, Goggles, Respirator if needed)Assess->Don_PPEContainContain the Spill(Use absorbent pads)Don_PPE->ContainNeutralizeNeutralize (if applicable)Contain->NeutralizeCollectCollect and Package WasteNeutralize->CollectDecontaminateDecontaminate the AreaCollect->DecontaminateDisposeDispose of Waste ProperlyDecontaminate->Dispose

Caption: A streamlined workflow for responding to a chemical spill.

4.3. Waste Disposal

As a chlorinated organic compound, Ethyl 4-chloropyrrolo[2,1-f][1][2][3]triazine-2-carboxylate waste must be disposed of as hazardous waste.

  • Segregation: Collect all waste containing this compound in a designated, properly labeled, and sealed container for halogenated organic waste.[12] Do not mix with non-halogenated waste.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name.[13]

  • Disposal: Dispose of the waste through your institution's environmental health and safety office, following all local, state, and federal regulations. High-temperature incineration is a common disposal method for chlorinated organic residues.[14][15]

By adhering to these comprehensive safety and logistical protocols, researchers can confidently and safely handle Ethyl 4-chloropyrrolo[2,1-f][1][2][3]triazine-2-carboxylate, fostering a secure and productive research environment.

References

  • 1120214-92-7| Chemical Name : Ethyl 4-chloropyrrolo[1,2-f][1][2][3]triazine-2-carboxylate - Pharmaffiliates. Available from: [Link]

  • NIOSH Pocket Guide to Chemical Hazards - Chlorine - CDC. Available from: [Link]

  • Personal Protective Equipment - Environmental Health & Safety Services. Available from: [Link]

  • Chlorine - Hazardous Substance Fact Sheet - New Jersey Department of Health. Available from: [Link]

  • Personal Protective Equipment | US EPA. Available from: [Link]

  • Chlorination Safety Protocols & PPE for Water Disinfection | PTS - Pipe Testing Services. Available from: [Link]

  • Chlorine: Lung Damaging Agent | NIOSH - CDC. Available from: [Link]

  • Chlorine - IDLH | NIOSH - CDC. Available from: [Link]

  • 1120214-92-7 ethyl 4-chloropyrrolo[2,1-f][1][2][3]triazine-2-carboxylate - ChemSigma. Available from: [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY - University of California, Irvine. Available from: [Link]

  • Chlorine dioxide - NIOSH Pocket Guide to Chemical Hazards - CDC. Available from: [Link]

  • Personal Protective Equipment: Selecting the Right PPE for Pesticide Use - Oregon OSHA. Available from: [Link]

  • UNIT 7: Personal Protective Equipment - CTAHR. Available from: [Link]

  • Process for Disposal of Chlorinated Organic Residues - ACS Publications. Available from: [Link]

  • Chapter 7 Chemical Disposal Procedures - BME Shared Labs | Biomedical Engineering - University of Wisconsin–Madison. Available from: [Link]

  • Chemical Waste Management for Laboratories - Physikalisch-Technische Bundesanstalt. Available from: [Link]

  • Safety Manual - Duke Chemistry. Available from: [Link]

  • Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide - Cationix. Available from: [Link]

  • Guidance on Storage and Handling of Chlorinated Solvents - European Chlorinated Solvents Association. Available from: [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles - ETH Zürich. Available from: [Link]

  • Ethyl 4-chloropyrrolo[1,2-f][1][2][3]triazine-2-carboxylate - BIOFOUNT. Available from: [Link]

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Retrosynthesis Analysis

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Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-2-carboxylate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.